Product packaging for (2,3-dihydro-1H-inden-1-yl)methanamine(Cat. No.:CAS No. 54949-92-7)

(2,3-dihydro-1H-inden-1-yl)methanamine

Cat. No.: B1355519
CAS No.: 54949-92-7
M. Wt: 147.22 g/mol
InChI Key: QBHALBZXAXQBOY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(2,3-dihydro-1H-inden-1-yl)methanamine is a useful research compound. Its molecular formula is C10H13N and its molecular weight is 147.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13N B1355519 (2,3-dihydro-1H-inden-1-yl)methanamine CAS No. 54949-92-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dihydro-1H-inden-1-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N/c11-7-9-6-5-8-3-1-2-4-10(8)9/h1-4,9H,5-7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBHALBZXAXQBOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C1CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559228
Record name 1-(2,3-Dihydro-1H-inden-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54949-92-7
Record name 1-(2,3-Dihydro-1H-inden-1-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,3-dihydro-1H-inden-1-ylmethanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

(2,3-dihydro-1H-inden-1-yl)methanamine chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (2,3-dihydro-1H-inden-1-yl)methanamine: Properties, Synthesis, and Applications

Introduction

This compound, a primary amine featuring a bicyclic indane skeleton, is a molecule of significant interest in the fields of medicinal chemistry and organic synthesis. Its rigid, three-dimensional structure combined with the reactive primary amine handle makes it a valuable building block for creating complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, spectroscopic profile, synthesis, and applications, intended for researchers and professionals in drug development. The unique conformational constraint of the indane system offers a strategic advantage in designing ligands for specific biological targets, positioning this compound as a key intermediate in pharmaceutical research and development.[1]

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are critical for its handling, characterization, and application in synthesis. These properties have been determined through various analytical techniques.

Core Chemical Properties

A summary of the key physicochemical data is presented below, compiled from various chemical data repositories.

PropertyValueSource
Molecular Formula C₁₀H₁₃N[1]
Molecular Weight 147.22 g/mol [1]
Boiling Point 249.1 °C at 760 mmHg[1]
Density 1.028 g/cm³[1]
Flash Point 109.5 °C[1]
Refractive Index 1.565[1]
CAS Number 54949-92-7[1]
Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While specific spectra are proprietary, the expected spectroscopic features can be predicted based on its structure.[2][3]

  • ¹H NMR Spectroscopy : The proton NMR spectrum is expected to be complex. Key signals would include multiplets in the aromatic region (~7.1-7.3 ppm) corresponding to the four protons on the benzene ring. The aliphatic region would feature distinct signals for the benzylic methine proton, the two diastereotopic protons of the aminomethyl group (CH₂N), and the four protons of the two methylene groups in the five-membered ring, which would likely appear as complex multiplets due to geminal and vicinal coupling.[4]

  • ¹³C NMR Spectroscopy : The carbon spectrum would show distinct signals for the aromatic carbons and the five aliphatic carbons of the indane and aminomethyl groups. DEPT (Distortionless Enhancement by Polarization Transfer) experiments would be crucial to differentiate between CH, CH₂, and CH₃ (none in this case) carbons.

  • Infrared (IR) Spectroscopy : The IR spectrum provides clear evidence of the primary amine functional group, characterized by a pair of N-H stretching bands in the 3300-3400 cm⁻¹ region. Other significant absorptions would include C-H stretching for aromatic and aliphatic groups and C=C stretching bands for the aromatic ring in the fingerprint region.[2]

  • Mass Spectrometry (MS) : Under electron ionization (EI), the mass spectrum would exhibit a molecular ion peak (M⁺) at an m/z of 147. The fragmentation pattern would likely involve the loss of the aminomethyl group or cleavage of the five-membered ring, providing further structural confirmation.

Synthesis and Reactivity

The synthesis of this compound typically involves the functionalization of an indane-based precursor. A common and logical pathway proceeds from indan-1-carboxylic acid or its derivatives.[1]

Synthetic Workflow

A representative synthetic protocol involves the conversion of indan-1-carboxylic acid to the corresponding amide, followed by reduction to the target primary amine. This multi-step process is a standard method for converting carboxylic acids to amines with an additional methylene group.

G cluster_0 Synthesis of this compound A Indan-1-carboxylic acid B Indan-1-carboxamide A->B 1. SOCl₂ or (COCl)₂ 2. NH₄OH C This compound B->C Reduction (e.g., LiAlH₄ or BH₃)

Caption: General synthetic route to the target compound.

Experimental Protocol: Amide Reduction
  • Amide Formation : Indan-1-carboxylic acid is first converted to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then carefully reacted with concentrated ammonium hydroxide to yield indan-1-carboxamide.[1]

  • Purification : The crude amide is purified, typically by recrystallization, to ensure high purity for the subsequent reduction step.

  • Reduction : The purified indan-1-carboxamide is reduced using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃) in an anhydrous ether solvent like tetrahydrofuran (THF). This step reduces the carbonyl group of the amide to a methylene group, yielding the final this compound.

  • Workup and Isolation : The reaction is carefully quenched, followed by an aqueous workup to remove inorganic byproducts. The final product is then isolated and purified, often through distillation or column chromatography.

Core Reactivity

The chemical behavior is dominated by the primary amine group.

  • Nucleophilicity : The lone pair of electrons on the nitrogen atom makes it a potent nucleophile, readily participating in reactions such as acylation, alkylation, and reductive amination to form a wide array of derivatives.

  • Basicity : As a primary amine, it is basic and will readily form salts, such as the hydrochloride salt, upon treatment with acids.[5] This property is often exploited for purification and to improve the compound's handling and solubility characteristics.

Applications in Drug Discovery and Medicinal Chemistry

This compound is a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. Its rigid structure helps to reduce the entropic penalty upon binding to a receptor, potentially leading to higher affinity and selectivity.

The primary amine serves as a versatile chemical handle for modification, allowing for the systematic exploration of structure-activity relationships (SAR). By appending different functional groups to the nitrogen atom, libraries of compounds can be generated and screened for various pharmacological activities.[1] Derivatives of indane and related structures have been investigated for a range of therapeutic areas, including oncology and neuroscience.[6][7]

G cluster_1 Scaffold-Based Drug Design Core This compound (Core Scaffold) Derivative1 Amide Derivative Core->Derivative1 Derivative2 Secondary/Tertiary Amine Core->Derivative2 Derivative3 Substituted Amine (via Reductive Amination) Core->Derivative3 R1 R₁-COOH (Carboxylic Acid) R1->Derivative1 Amide Coupling R2 R₂-X (Alkyl Halide) R2->Derivative2 N-Alkylation R3 R₃-CHO (Aldehyde) R3->Derivative3 Reductive Amination

Caption: Derivatization of the core scaffold.

Safety and Handling

Proper safety precautions are essential when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[8]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[9] Avoid contact with skin and eyes.[10]

  • Storage : Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1][8] It should be stored away from incompatible materials such as strong oxidizing agents.

  • First Aid : In case of skin contact, wash thoroughly with soap and water. If inhaled, move to fresh air. In case of eye contact, rinse cautiously with water for several minutes.[8] Seek immediate medical attention if symptoms persist or in case of ingestion.

Conclusion

This compound is a foundational molecule in modern synthetic and medicinal chemistry. Its well-defined three-dimensional structure and versatile primary amine functional group make it an ideal scaffold for the development of novel chemical entities. A thorough understanding of its chemical properties, synthesis, and reactivity is crucial for leveraging its full potential in the design and creation of next-generation therapeutics. As drug discovery continues to demand compounds with greater specificity and efficacy, the strategic use of such conformationally constrained building blocks will remain a cornerstone of successful research programs.

References

An In-depth Technical Guide to the Physical Properties of (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical and spectral properties of (2,3-dihydro-1H-inden-1-yl)methanamine, a bicyclic primary amine of interest in medicinal chemistry and drug discovery. Given the limited availability of direct experimental data for this specific molecule, this document integrates predicted data, experimental values from closely related analogs, and established analytical methodologies to offer a robust resource for researchers.

Molecular Structure and Foundational Properties

This compound, with the chemical formula C₁₀H₁₃N, is a derivative of indane, featuring a primary amine attached to the five-membered ring via a methylene bridge. This structural arrangement confers a degree of conformational rigidity, a feature often exploited in drug design to enhance binding affinity and selectivity for biological targets.

Table 1: Core Molecular and Predicted Physical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₃NN/A
Molar Mass 147.22 g/mol N/A
Predicted Boiling Point 257.6 ± 9.0 °C at 760 Torr[1]
Predicted Density 0.988 ± 0.06 g/cm³[1]
Predicted pKa 9.86 ± 0.29[1]

Note: Predicted values are for the closely related compound (2-methyl-2,3-dihydro-1H-inden-1-yl)methanamine and should be considered as estimates for this compound.

The hydrochloride salt, this compound hydrochloride, has a molecular formula of C₁₀H₁₄ClN and a molecular weight of 183.68 g/mol .

Experimental Determination of Physical Properties: Methodologies and Rationale

Accurate characterization of a compound's physical properties is fundamental to its development as a therapeutic agent. The following section outlines the standard experimental protocols for determining key physical parameters.

Workflow for Physical Property Determination

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physical Property Characterization cluster_analysis Data Analysis & Reporting synthesis Synthesis of This compound purification Purification (e.g., Distillation, Chromatography) synthesis->purification boiling_point Boiling Point Determination purification->boiling_point melting_point Melting Point Determination (for salt form) purification->melting_point density Density Measurement purification->density solubility Solubility Profiling purification->solubility data_analysis Data Compilation & Analysis boiling_point->data_analysis melting_point->data_analysis density->data_analysis solubility->data_analysis report Technical Report Generation data_analysis->report

Caption: Workflow for the experimental determination of physical properties.

Boiling Point Determination

The boiling point provides a crucial measure of a liquid's volatility. For a novel amine like this compound, an accurate boiling point is essential for purification by distillation and for assessing its handling requirements.

Experimental Protocol: Thiele Tube Method

  • Sample Preparation: A small sample (1-2 mL) of the purified liquid is placed in a small test tube. A capillary tube, sealed at one end, is then placed, open-end down, into the test tube.

  • Apparatus Setup: The test tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).

  • Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

  • Observation: As the temperature approaches the boiling point, a stream of bubbles will emerge from the capillary tube. The heat is then removed.

  • Measurement: The temperature at which the liquid just begins to re-enter the capillary tube upon cooling is recorded as the boiling point. This corresponds to the temperature at which the vapor pressure of the substance equals the atmospheric pressure.

Causality Behind Experimental Choice: The Thiele tube method is chosen for its efficiency with small sample volumes and its ability to provide a precise boiling point by ensuring slow, uniform heating and cooling, which allows for the accurate observation of the equilibrium point between the liquid and vapor phases.

Melting Point Determination (of the Hydrochloride Salt)

The melting point of the solid hydrochloride salt is a critical indicator of purity. A sharp melting range typically signifies a high degree of purity.

Experimental Protocol: Capillary Method

  • Sample Preparation: A small amount of the dry, crystalline hydrochloride salt is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus alongside a calibrated thermometer.

  • Heating: The sample is heated at a controlled rate. An initial rapid heating can be used to determine an approximate melting point, followed by a slower, more precise measurement (1-2 °C per minute) starting about 20 °C below the approximate melting point.

  • Observation and Measurement: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

Self-Validating System: The sharpness of the melting range serves as an internal validation of sample purity. Impurities typically depress and broaden the melting range.

Density Measurement

Density is a fundamental physical property useful for converting between mass and volume, which is critical for accurate solution preparation and reaction stoichiometry.

Experimental Protocol: Pycnometer Method

  • Pycnometer Calibration: A clean, dry pycnometer of a known volume is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again to calibrate the exact volume.

  • Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature.

  • Calculation: The pycnometer is weighed with the sample. The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Expertise & Experience: Maintaining a constant temperature is crucial as density is temperature-dependent. A water bath is typically used to ensure thermal equilibrium for all measurements.

Solubility Profiling

Understanding the solubility of a drug candidate in various solvents is paramount for formulation development, purification, and in vitro assays.

Experimental Protocol: Shake-Flask Method

  • System Preparation: An excess amount of this compound is added to a known volume of the solvent of interest (e.g., water, ethanol, DMSO, buffers at various pH values) in a sealed flask.

  • Equilibration: The flask is agitated (e.g., on a shaker) at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved compound.

  • Phase Separation: The undissolved solid is separated from the saturated solution by centrifugation and/or filtration.

  • Concentration Analysis: The concentration of the compound in the clear, saturated solution is determined using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Authoritative Grounding: The shake-flask method is considered the "gold standard" for determining thermodynamic solubility due to its direct measurement of the compound's concentration in a saturated solution at equilibrium.

Expected Solubility Profile: As a primary amine, this compound is expected to be a weak base. Therefore, its aqueous solubility will be pH-dependent, increasing at lower pH due to the formation of the more soluble protonated ammonium salt. It is anticipated to be soluble in many organic solvents.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule.

Predicted ¹H NMR Spectrum (in CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the aromatic, benzylic, aliphatic, and aminomethyl protons.

  • Aromatic Protons (δ 7.1-7.3 ppm): Four protons on the benzene ring will likely appear as a complex multiplet.

  • Benzylic Proton (CH-CH₂N, δ ~3.5-4.0 ppm): The proton at the C1 position, adjacent to both the aromatic ring and the aminomethyl group, will be deshielded and is expected to appear as a multiplet due to coupling with the neighboring protons.

  • Aliphatic Protons (CH₂-CH₂, δ ~1.8-2.5 ppm and ~2.8-3.1 ppm): The four protons on the five-membered ring will exhibit complex splitting patterns (diastereotopic protons) and will be coupled to each other and the benzylic proton.

  • Aminomethyl Protons (CH₂-NH₂, δ ~2.7-3.0 ppm): These two protons will likely appear as a doublet, coupled to the benzylic proton.

  • Amine Protons (NH₂, δ ~1.0-2.0 ppm): The two protons on the nitrogen will typically appear as a broad singlet, and their chemical shift can be highly variable depending on concentration and solvent.

Predicted ¹³C NMR Spectrum (in CDCl₃)

The carbon NMR spectrum will provide information about the carbon skeleton.

  • Aromatic Carbons (δ ~120-145 ppm): Six signals are expected for the benzene ring carbons.

  • Benzylic Carbon (CH-CH₂N, δ ~45-55 ppm): The carbon at the C1 position.

  • Aminomethyl Carbon (CH₂-NH₂, δ ~40-50 ppm): The carbon of the methylene bridge.

  • Aliphatic Carbons (CH₂-CH₂, δ ~25-35 ppm): Two signals for the other two carbons in the five-membered ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Predicted IR Spectrum

  • N-H Stretching (3300-3500 cm⁻¹): As a primary amine, two distinct bands are expected in this region, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

  • C-H Stretching (Aromatic) (3000-3100 cm⁻¹): Sharp peaks characteristic of C-H bonds on the benzene ring.

  • C-H Stretching (Aliphatic) (2850-3000 cm⁻¹): Peaks corresponding to the C-H bonds of the indane and aminomethyl groups.

  • N-H Bending (1590-1650 cm⁻¹): A scissoring vibration of the -NH₂ group.

  • C-N Stretching (1000-1250 cm⁻¹): A peak in this region will confirm the presence of the carbon-nitrogen bond.

  • Aromatic C=C Bending (out-of-plane) (690-900 cm⁻¹): The pattern of these bands can provide information about the substitution pattern of the benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Predicted Mass Spectrum (Electron Ionization - EI)

  • Molecular Ion (M⁺, m/z = 147): The peak corresponding to the intact molecule.

  • Base Peak (m/z = 117): Loss of the aminomethyl group (-CH₂NH₂) to form a stable indanyl cation is a likely fragmentation pathway, making this a probable base peak.

  • Other Fragments: Other significant fragments may include the tropylium ion (m/z = 91) from the cleavage of the five-membered ring.

Safety, Handling, and Storage

As a primary amine, this compound should be handled with appropriate safety precautions.

GHS Hazard Pictograms (Anticipated)

G cluster_0 Corrosion cluster_1 Exclamation Mark GHS05 GHS07

Caption: Anticipated GHS pictograms for primary amines.

  • Corrosion: Amines can be corrosive to the skin and eyes.

  • Exclamation Mark: May cause skin and eye irritation, and may be harmful if swallowed.

Toxicity Data (for a closely related analog):

  • 2-Aminoindane hydrochloride: Oral LD50 in rats is 326 mg/kg, indicating moderate acute toxicity if ingested.[2][3]

Handling and Storage Recommendations:

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and acids. Keep containers tightly sealed.[4]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste. Ensure adequate ventilation during cleanup.

Conclusion

This technical guide provides a detailed overview of the key physical and spectral properties of this compound, leveraging predicted data and experimental information from closely related compounds. By understanding these fundamental characteristics and the methodologies for their determination, researchers and drug development professionals can more effectively utilize this compound in their discovery and development pipelines. As more experimental data for this specific molecule becomes available, this guide will serve as a valuable foundational reference.

References

(2,3-dihydro-1H-inden-1-yl)methanamine synthesis pathway

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine

This guide provides a comprehensive overview of the principal synthetic pathways for this compound, a valuable amine intermediate in medicinal chemistry and materials science. The document is structured to offer researchers, scientists, and drug development professionals both a theoretical understanding of the reaction mechanisms and practical, field-proven protocols. We will explore various methodologies, from classic named reactions to modern catalytic approaches, critically evaluating the causality behind experimental choices to ensure scientific integrity and reproducibility.

This compound, also known as 1-indanmethanamine, is a primary amine built upon the indane bicyclic framework. This structural motif is a privileged scaffold in drug discovery, appearing in numerous biologically active compounds. The amine functional group serves as a critical handle for further molecular elaboration, making robust and efficient synthetic access to this intermediate a key priority. For instance, derivatives of this compound are crucial in the synthesis of anti-Parkinson's agents like Rasagiline.[1] This guide will dissect the most effective and commonly employed synthetic routes, providing the necessary detail for practical application.

Pathway I: Reductive Amination of 1-Indanone

Reductive amination is arguably the most direct and widely utilized method for synthesizing this compound and its derivatives.[2] This strategy converts a carbonyl group, in this case, the ketone of 1-indanone, into an amine through an intermediate imine.[2] The process is often performed as a one-pot reaction, which is highly advantageous for chemical efficiency.[3]

Mechanistic Overview

The reaction proceeds in two fundamental stages:

  • Imine Formation: The nucleophilic nitrogen of an ammonia source (e.g., ammonia, ammonium salt) attacks the electrophilic carbonyl carbon of 1-indanone. This is followed by the elimination of a water molecule to form an imine intermediate. This equilibrium is typically driven forward by the removal of water.[2]

  • Reduction: The C=N double bond of the imine is then reduced to a C-N single bond to yield the final primary amine. This step requires a reducing agent that is selective for the imine over the starting ketone.[2]

Methodological Variants & Experimental Choices

The choice of nitrogen source and reducing agent defines the specific protocol and its outcomes.

  • Leuckart-Wallach Reaction: This classic method uses ammonium formate or formamide as both the nitrogen donor and the reducing agent.[4] The reaction requires high temperatures (120-165 °C) to proceed.[4] The mechanism involves the formation of an N-formyl intermediate, which is subsequently hydrolyzed to the primary amine. While effective, the harsh conditions can limit its applicability with sensitive substrates.

  • Catalytic Hydrogenation: A cleaner approach involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Palladium (Pd), Platinum (Pt), or Nickel (Ni).[5] The reaction of 1-indanone with ammonia and H₂ over a catalyst like Raney Nickel can directly yield the desired amine.[1] This method avoids stoichiometric inorganic reagents, making it environmentally benign. However, it requires specialized high-pressure hydrogenation equipment.

  • Hydride-Based Reductions: The use of hydride reducing agents is common in laboratory settings. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are particularly effective. These reagents are mild enough to selectively reduce the protonated iminium ion intermediate in the presence of the unreacted ketone, minimizing side reactions.[6]

  • Biocatalytic Reductive Amination: For enantioselective synthesis, which is critical in the pharmaceutical industry, enzymes such as reductive aminases (RedAms) or transaminases (TAs) are employed.[7] These biocatalysts can produce specific stereoisomers of the amine with high enantiomeric excess, starting directly from the prochiral ketone.[7]

Generalized Workflow for Reductive Amination

Caption: General workflow for the synthesis via reductive amination.

Experimental Protocol: Reductive Amination using NaBH₃CN

This protocol is a representative example for a laboratory-scale synthesis.

  • Reaction Setup: To a solution of 1-indanone (1.0 eq) in methanol (MeOH), add ammonium acetate (5-10 eq). Stir the mixture at room temperature.

  • pH Adjustment: Adjust the pH of the solution to approximately 6-7 using glacial acetic acid. The acidic condition promotes the formation of the iminium ion.

  • Addition of Reducing Agent: Slowly add sodium cyanoborohydride (NaBH₃CN) (1.5 eq) portion-wise to the stirring solution. Control the addition to manage gas evolution.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding 2M hydrochloric acid (HCl) until the solution is acidic (pH ~2) to destroy excess hydride reagent. Stir for 1 hour.

  • Purification: Basify the solution with aqueous sodium hydroxide (NaOH) to pH >12. Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine. Further purification can be achieved by vacuum distillation or column chromatography.

Pathway II: Gabriel Synthesis from 1-(Halomethyl)indane

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively avoiding the over-alkylation issues common in direct amination with ammonia.[8][9]

Mechanistic Overview
  • Nucleophilic Substitution (Sₙ2): The synthesis begins with the deprotonation of phthalimide using a base like potassium hydroxide (KOH) or potassium carbonate (K₂CO₃) to form the highly nucleophilic phthalimide anion.[10] This anion then displaces a halide (e.g., Br, Cl) from a suitable precursor like 1-(bromomethyl)-2,3-dihydro-1H-indene in an Sₙ2 reaction.[9]

  • Deprotection: The resulting N-alkylphthalimide is a "protected" amine. The primary amine is liberated in a subsequent step, most commonly by reacting the intermediate with hydrazine hydrate (N₂H₄·H₂O) in a process known as the Ing-Manske procedure.[11] This cleaves the amine from the phthalimide backbone, forming a stable phthalhydrazide precipitate that can be easily filtered off.[8]

Experimental Choices

The primary precursor, 1-(halomethyl)indane, can be synthesized from 1-indanemethanol via reaction with reagents like PBr₃ or SOCl₂. The choice of solvent for the Sₙ2 reaction is crucial; polar aprotic solvents like DMF or DMSO are typically used to accelerate the reaction rate.[11] Hydrazinolysis is generally preferred over acidic or basic hydrolysis for the deprotection step due to its milder and more neutral conditions.[11]

Gabriel Synthesis Workflow

Caption: Stepwise workflow of the Gabriel synthesis pathway.

Experimental Protocol: Gabriel Synthesis
  • N-Alkylation: In a round-bottom flask, dissolve potassium phthalimide (1.1 eq) in anhydrous DMF. Add 1-(bromomethyl)-2,3-dihydro-1H-indene (1.0 eq) to the solution. Heat the mixture to 80-100 °C and stir for 4-6 hours until TLC indicates the consumption of the alkyl halide.

  • Isolation of Intermediate: Cool the reaction mixture to room temperature and pour it into ice-water. The N-alkylated phthalimide intermediate will precipitate. Collect the solid by filtration, wash with water, and dry.

  • Hydrazinolysis: Suspend the dried N-(indan-1-ylmethyl)phthalimide (1.0 eq) in ethanol (EtOH). Add hydrazine hydrate (1.5-2.0 eq) and heat the mixture to reflux for 2-4 hours. A thick white precipitate of phthalhydrazide will form.[12]

  • Workup and Purification: Cool the mixture and acidify with concentrated HCl. Filter off the phthalhydrazide precipitate. Concentrate the filtrate under reduced pressure. Treat the residue with aqueous NaOH to make it strongly basic, then extract the liberated amine with an organic solvent. Dry, filter, and concentrate the organic extracts to obtain the product.

Pathway III: Reduction of 1-Indanecarbonitrile

Another viable pathway involves the reduction of a nitrile group. This two-step approach first requires the synthesis of 1-indanecarbonitrile, which is then reduced to the primary amine. A potential route involves the cyanation of a suitable precursor, such as 2-bromo-1-indanone, followed by reduction.[13]

Mechanistic Overview

The core of this pathway is the reduction of the carbon-nitrogen triple bond (C≡N) to a primary amine (-CH₂NH₂).

  • Powerful Hydride Reagents: Lithium aluminum hydride (LiAlH₄) is a highly effective, albeit non-selective, reagent for this transformation. It delivers hydride ions to the nitrile carbon, ultimately forming the amine after an aqueous workup.

  • Catalytic Hydrogenation: Alternatively, catalytic hydrogenation using catalysts like Raney Nickel or Palladium under a hydrogen atmosphere can achieve the reduction, often under milder conditions than LiAlH₄.[14]

Comparative Data of Synthesis Pathways
Pathway Starting Material Key Reagents Typical Yield Advantages Disadvantages
Reductive Amination 1-IndanoneNH₃ source, NaBH₃CN or H₂/CatalystGood to Excellent[15]Direct, often one-pot, versatileRequires control of pH, potential for side reactions
Gabriel Synthesis 1-(Halomethyl)indanePotassium phthalimide, HydrazineGood[12]Avoids over-alkylation, clean reactionMulti-step, requires halo-precursor, harsh deprotection
Nitrile Reduction 1-IndanecarbonitrileLiAlH₄ or H₂/Raney NiGoodUtilizes readily available reducing agentsRequires synthesis of the nitrile precursor, LiAlH₄ is hazardous
Leuckart Reaction 1-IndanoneAmmonium formate/FormamideModerate to Good[4]Inexpensive reagents, one-potHigh temperatures required, potential for byproducts

Conclusion

The synthesis of this compound can be successfully achieved through several distinct pathways. For directness and efficiency, reductive amination of 1-indanone stands out as the premier choice for both laboratory and industrial scales, with biocatalytic methods offering unparalleled control over stereochemistry. The Gabriel synthesis provides a classic, reliable alternative that prevents over-alkylation, making it suitable when the corresponding alkyl halide is readily accessible. Finally, the reduction of 1-indanecarbonitrile and the Leuckart reaction represent functional, albeit sometimes more demanding, alternatives. The optimal choice of synthesis pathway will ultimately depend on the specific requirements of the project, including scale, cost, available equipment, and desired stereochemical purity.

References

A Technical Guide to the ¹H NMR Spectroscopic Analysis of (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,3-dihydro-1H-inden-1-yl)methanamine is a primary amine featuring a bicyclic indane core. This structural motif is prevalent in medicinal chemistry and serves as a key building block for various pharmaceutically active compounds. Accurate and unambiguous structural characterization is paramount in drug development, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H) NMR, stands as the most powerful tool for elucidating molecular structure in solution.

This technical guide provides an in-depth analysis of the ¹H NMR spectrum of this compound. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of the molecule's spectral features. The guide moves from a theoretical prediction of the spectrum, based on fundamental principles, to a practical protocol for data acquisition and a detailed guide on spectral interpretation.

Section 1: Theoretical Analysis and Prediction of the ¹H NMR Spectrum

A robust interpretation of any NMR spectrum begins with a theoretical analysis of the molecule's structure. The key to this analysis is understanding that chemically non-equivalent protons will resonate at different frequencies (chemical shifts) and will magnetically interact with neighboring protons (spin-spin coupling).

Molecular Structure and Proton Environments

The structure of this compound contains a chiral center at the C1 position. This chirality renders the geminal protons on the C2 position (H-2a, H-2b) and the aminomethyl group (H-a, H-b) diastereotopic. Consequently, these pairs of protons are chemically non-equivalent and are expected to have different chemical shifts and couple to each other.

The molecule has 13 protons in 10 distinct chemical environments:

  • Aromatic Region (4H): H-4, H-5, H-6, and H-7 on the benzene ring.

  • Aliphatic Ring Region (5H): The benzylic methine proton H-1, the diastereotopic methylene protons H-2a and H-2b, and the benzylic methylene protons H-3a and H-3b.

  • Side-Chain Region (4H): The diastereotopic aminomethyl protons H-a and H-b, and the two amine protons (-NH₂).

Predicted Chemical Shifts (δ)

The chemical shift of a proton is dictated by its local electronic environment.

  • Aromatic Protons (δ ≈ 7.1-7.3 ppm): These protons are attached to the sp²-hybridized carbons of the benzene ring and are deshielded, causing them to appear in the characteristic downfield region. Their exact shifts will be subtly influenced by the fused aliphatic ring, but they will generally appear as a complex multiplet.

  • Benzylic Methine Proton (H-1, δ ≈ 3.5-4.0 ppm): This proton is significantly deshielded due to its position adjacent to both the aromatic ring and the nitrogen-bearing carbon. Its signal is expected to be a complex multiplet due to coupling with H-2a, H-2b, H-a, and H-b.

  • Benzylic Methylene Protons (H-3, δ ≈ 2.8-3.1 ppm): These protons are in a benzylic position and will be deshielded, appearing further downfield than typical alkane protons. They will couple with each other and with the C2 protons.

  • Aliphatic Methylene Protons (H-2, δ ≈ 1.8-2.5 ppm): These protons are in a standard aliphatic environment but are part of a strained five-membered ring. They are diastereotopic and will appear as two separate multiplets.

  • Aminomethyl Protons (H-a, H-b, δ ≈ 2.5-3.0 ppm): These diastereotopic protons are adjacent to the electron-withdrawing amine group and the chiral C1 center, placing them in the upfield region but downfield relative to simple alkanes.[1]

  • Amine Protons (-NH₂, δ ≈ 0.5-5.0 ppm): The chemical shift of N-H protons is highly variable and depends on solvent, concentration, and temperature due to hydrogen bonding.[1] The signal is often broad and may not show clear coupling. Its identity can be confirmed by its disappearance upon D₂O exchange.

Predicted Spin-Spin Coupling (J-Coupling)

Spin-spin coupling provides crucial information about the connectivity of protons.

  • Aromatic Coupling: The aromatic protons will exhibit characteristic ortho (~7-10 Hz), meta (~2-4 Hz), and para (~0-1 Hz) coupling, leading to a complex, overlapping multiplet pattern.[2]

  • Aliphatic Coupling: The five-membered ring protons will display both geminal and vicinal coupling.

    • Geminal Coupling (²J): Diastereotopic protons on the same carbon (H-2a/H-2b, H-3a/H-3b, H-a/H-b) will couple to each other, typically with a coupling constant of ~10-18 Hz.

    • Vicinal Coupling (³J): Coupling between protons on adjacent carbons (e.g., H-1/H-2, H-2/H-3) is highly dependent on the dihedral angle between them, as described by the Karplus relationship.[3] In a puckered five-membered ring, these angles vary, leading to a range of ³J values, typically between 6-8 Hz.[2]

  • Multiplicity:

    • H-1: A complex multiplet, coupled to H-2a, H-2b, H-a, and H-b.

    • H-2a/H-2b: Each will be a multiplet, likely a doublet of doublets of doublets (ddd) or more complex, due to geminal coupling with each other and vicinal coupling to H-1 and the two H-3 protons.

    • H-3a/H-3b: Each will be a multiplet due to geminal coupling and vicinal coupling to the H-2 protons.

    • H-a/H-b: Each will be a doublet of doublets (dd) due to geminal coupling with each other and vicinal coupling to H-1.

Predicted ¹H NMR Data Summary

The following table summarizes the anticipated ¹H NMR data for this compound in CDCl₃.

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)Integration
H-4, H-5, H-6, H-77.10 - 7.30m-4H
H-13.50 - 4.00m-1H
H-3a, H-3b2.80 - 3.10m²J ≈ 15-17, ³J ≈ 7-92H
H-a, H-b2.50 - 3.00m²J ≈ 12-14, ³J ≈ 6-82H
H-2a, H-2b1.80 - 2.50m²J ≈ 12-14, ³J ≈ 7-92H
-NH₂0.5 - 5.0 (variable)br s-2H

m = multiplet, br s = broad singlet

Section 2: Practical Guide to ¹H NMR Data Acquisition

Acquiring a high-quality spectrum is essential for accurate analysis. The following protocol outlines a self-validating system for sample preparation and data acquisition.

Experimental Protocol: Sample Preparation

Objective: To prepare a clear, homogeneous solution of the analyte at an appropriate concentration, free from particulate matter and paramagnetic impurities.

Materials:

  • This compound (5-10 mg)

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃), ~0.6 mL

  • High-quality 5 mm NMR tube and cap

  • Small vial (e.g., 1-dram)

  • Pasteur pipette and bulb

  • Glass wool or cotton wool

  • Internal Standard (optional): Tetramethylsilane (TMS)

Procedure:

  • Weighing: Accurately weigh 5-10 mg of the amine sample into a clean, dry vial.[4][5] For routine ¹H NMR, this amount provides excellent signal-to-noise in a few minutes of acquisition time on a modern spectrometer.

  • Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial. CDCl₃ is a good first choice for its ability to dissolve a wide range of organic compounds and its relatively simple solvent residual peak.

  • Mixing: Gently swirl or vortex the vial to ensure the sample dissolves completely. If solubility is an issue, gentle warming or sonication can be attempted. Complete dissolution is critical; a concentration gradient in the NMR tube can lead to broadened lines.[6]

  • Filtration: Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this pipette directly into the NMR tube.[5]

    • Causality: This step is crucial to remove any dust or undissolved particles. Suspended solids disrupt the magnetic field homogeneity, causing severe line broadening that cannot be corrected by shimming.[5]

  • Volume Check: Ensure the final solution height in the NMR tube is approximately 4-5 cm (0.5-0.6 mL).[5][6]

    • Causality: This volume is optimal for the detection region of the NMR probe. Too little solvent will make shimming difficult or impossible, while too much is a waste of expensive deuterated solvent.[5]

  • Capping and Labeling: Cap the NMR tube securely to prevent evaporation and label it clearly.

  • Confirmation of -NH₂ Signal (Optional D₂O Exchange): After acquiring an initial spectrum, add 1-2 drops of deuterium oxide (D₂O) to the NMR tube, cap, shake vigorously, and re-acquire the spectrum. The broad signal corresponding to the -NH₂ protons will disappear or significantly diminish, confirming its assignment.[1]

Diagram: ¹H-¹H Coupling Network

The following diagram illustrates the key spin-spin coupling relationships within the molecule. Vicinal (³J) and geminal (²J) couplings are the most important for structural elucidation.

References

An In-Depth Technical Guide to the ¹³C NMR Analysis of (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive technical overview of the principles and practices for the structural elucidation of (2,3-dihydro-1H-inden-1-yl)methanamine using Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple recitation of data to explain the causality behind experimental choices and data interpretation. We will cover theoretical predictions, detailed experimental protocols, advanced spectral editing techniques such as DEPT, and two-dimensional correlation spectroscopy (HSQC, HMBC) to build a self-validating system for unambiguous peak assignment. The discussion is grounded in authoritative spectroscopic principles to ensure technical accuracy and trustworthiness.

Introduction: The Role of ¹³C NMR in Structural Analysis

This compound is a chiral primary amine built on an indane framework. Molecules of this class are valuable building blocks in medicinal chemistry and materials science. For any synthetic or analytical endeavor, definitive structural confirmation is paramount. While various analytical techniques contribute to a compound's profile, ¹³C NMR spectroscopy is uniquely powerful for mapping the carbon skeleton. Each unique carbon atom in a molecule produces a distinct signal, providing a direct count of non-equivalent carbons and insights into their electronic environment, hybridization, and connectivity.

This guide will provide the necessary framework to not only acquire a high-quality ¹³C NMR spectrum of the title compound but also to interpret it with a high degree of confidence, leveraging a suite of modern NMR experiments.

Theoretical Principles & Predicted Chemical Shifts

The structure of this compound features ten carbon atoms in distinct chemical environments. The molecule can be divided into three regions: the aromatic ring, the aliphatic five-membered ring, and the aminomethyl side chain. The expected chemical shift ranges for these carbons are well-established.[1][2][3]

  • Aromatic Carbons (C3a, C4, C5, C6, C7, C7a): These typically resonate in the downfield region of the spectrum, approximately from 110-150 ppm. The two quaternary carbons (C3a and C7a), which bridge the aromatic and aliphatic rings, are expected at the lower end of this range, while the protonated aromatic carbons will appear further downfield.

  • Aliphatic Carbons (C1, C2, C3): These saturated carbons appear in the upfield region. The benzylic carbon (C1), being adjacent to the aromatic ring, will be the most deshielded of this group. The C2 and C3 carbons will appear at higher fields (further upfield).

  • Aminomethyl Carbon (C8): The carbon attached to the nitrogen atom (Cα) is deshielded by the electronegative nitrogen and typically appears in the 30-60 ppm range.[4]

Based on established substituent effects and database predictions, a summary of the expected ¹³C chemical shifts is presented below.

Carbon No.TypePredicted Chemical Shift (ppm)Rationale
C7a C~144.5Aromatic quaternary, benzylic.
C3a C~142.0Aromatic quaternary, benzylic.
C5, C6 CH~126.5Aromatic CH, distant from substituents.
C4, C7 CH~124.5Aromatic CH, distant from substituents.
C1 CH~45.0Benzylic CH, attached to side chain.
C8 CH₂~44.0Cα to amine group.[4]
C3 CH₂~31.0Aliphatic CH₂, benzylic.
C2 CH₂~30.0Aliphatic CH₂.

Table 1: Predicted ¹³C NMR chemical shifts for this compound.

Experimental Protocol: Acquiring High-Fidelity Data

The quality of the final interpretation rests entirely on the quality of the acquired data. The following protocol outlines a robust methodology for sample preparation and instrument setup.

Sample Preparation
  • Analyte Purity: Ensure the compound is of high purity (>95%) to avoid confusing signals from impurities.

  • Mass & Concentration: For a standard 5 mm NMR tube on a modern spectrometer (e.g., 400-500 MHz), weigh approximately 50-100 mg of the compound.[5] This provides a sufficient concentration for a ¹³C spectrum to be acquired in a reasonable timeframe (20-60 minutes).[5]

  • Solvent Selection: Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent.[6] Chloroform-d (CDCl₃) is a common first choice due to its excellent solubilizing power for many organic compounds and its single solvent peak at ~77 ppm.[7]

    • Causality: The choice of solvent can influence chemical shifts, particularly for protons (and carbons) near sites capable of hydrogen bonding, like the amine group.[8][9][10] While CDCl₃ is a good starting point, comparison with a spectrum in a hydrogen-bond-accepting solvent like DMSO-d₆ (peak at ~39.5 ppm[7]) can sometimes provide additional structural information.

  • Standardization: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.0 ppm).[5][11]

  • Filtration: To ensure optimal magnetic field homogeneity (shimming), filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into a clean, high-quality NMR tube to remove any particulate matter.[5][6]

Spectrometer Setup & Data Acquisition

The following workflow outlines the series of experiments required for a full structural assignment.

G cluster_prep Sample Preparation cluster_analysis Data Analysis & Assignment Prep Prepare Sample (50-100 mg in 0.6 mL CDCl₃) Proton Proton Prep->Proton Assign Final Structure Assignment (Unambiguous confirmation) HMBC HMBC HMBC->Assign

  • Standard ¹³C{¹H} Spectrum: This is the foundational experiment. It is run with broadband proton decoupling, meaning each unique carbon appears as a single line. This provides the chemical shifts for all 10 carbons.

  • DEPT-135: Distortionless Enhancement by Polarization Transfer is a crucial spectral editing technique.[12][13][14] In a DEPT-135 experiment:

    • CH₃ and CH carbons appear as positive peaks.

    • CH₂ carbons appear as negative (inverted) peaks.[12][15]

    • Quaternary (C) carbons are absent.[12][15]

    • Causality: This experiment is chosen because it allows for the rapid and unambiguous differentiation of carbon types, which is essential for assigning the closely spaced aliphatic signals.[15][16]

Spectral Interpretation and Structural Elucidation

Initial Assignment using ¹³C and DEPT-135
  • Quaternary Carbons: By comparing the standard ¹³C spectrum with the DEPT-135 spectrum, the two signals present in the former but absent in the latter can be assigned to the quaternary carbons, C3a and C7a. These are expected around 142-145 ppm.

  • CH Carbons: The DEPT-135 will show four positive peaks in the aromatic region (~124-127 ppm) corresponding to C4, C5, C6, and C7, and one positive peak in the aliphatic region (~45 ppm) for the benzylic C1.

  • CH₂ Carbons: The DEPT-135 will show three negative peaks corresponding to the three CH₂ groups: C2, C3, and the aminomethyl C8.

Unambiguous Assignment with 2D NMR

While ¹³C and DEPT spectra provide multiplicity, they do not definitively establish connectivity. For this, 2D correlation experiments are essential.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[17][18][19] An HSQC spectrum will show a cross-peak for every CH, CH₂, and CH₃ group, definitively linking the ¹H and ¹³C assignments for each. This is far more sensitive than older techniques.[18]

  • HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most powerful experiments for elucidating the carbon skeleton. It reveals correlations between protons and carbons that are two or three bonds away.[18][19][20] This allows for the assembly of molecular fragments. For instance, the protons on the aminomethyl group (H8) should show a correlation to the benzylic carbon (C1), confirming the side chain's point of attachment.

// Nodes for the structure C1 [label="C1", fillcolor="#FBBC05", fontcolor="#202124"]; H1 [label="H1", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C2 [label="C2", fillcolor="#FBBC05", fontcolor="#202124"]; H2 [label="H2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3 [label="C3", fillcolor="#FBBC05", fontcolor="#202124"]; H3 [label="H3", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C3a [label="C3a", fillcolor="#FBBC05", fontcolor="#202124"]; C7a [label="C7a", fillcolor="#FBBC05", fontcolor="#202124"]; C8 [label="C8", fillcolor="#FBBC05", fontcolor="#202124"]; H8 [label="H8", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges for bonds edge [color="#202124", style=solid]; H1 -- C1; C1 -- C2; C1 -- C7a; C1 -- C8; H8 -- C8; C2 -- C3; H2 -- C2; C3 -- C3a; H3 -- C3;

// Edges for HMBC correlations edge [color="#EA4335", style=dashed, constraint=false, arrowhead=vee]; H8 -> C7a [label="³J"]; H8 -> C2 [label="³J"]; H1 -> C3 [label="³J"]; H1 -> C8 [label="²J"]; H1 -> C7a [label="²J"]; H3 -> C1 [label="³J"]; } dot Diagram 2: Key HMBC correlations for structural assignment of the aliphatic ring.

By systematically analyzing the correlations from key protons (e.g., H1, H3, H8), the entire molecular structure can be pieced together, providing a self-validating and definitive assignment of every carbon atom.[21]

Conclusion

The ¹³C NMR analysis of this compound is a multi-step process that builds from foundational principles to advanced, multi-dimensional techniques. A standard broadband decoupled ¹³C spectrum, when combined with a DEPT-135 experiment, allows for the confident determination of carbon multiplicities. However, for complete and unambiguous structural verification, 2D NMR experiments such as HSQC and HMBC are indispensable. This systematic approach, grounded in a solid understanding of the underlying principles of NMR spectroscopy, provides a trustworthy and verifiable method for the structural elucidation of this and related molecules, which is a critical requirement in modern chemical and pharmaceutical research.

References

Mass Spectrometry of (2,3-dihydro-1H-inden-1-yl)methanamine: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,3-dihydro-1H-inden-1-yl)methanamine is a primary amine featuring a rigid bicyclic indane core. This structural motif is of significant interest in medicinal chemistry and drug development due to its presence in various biologically active compounds. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and quantification in complex matrices. This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental protocols, ionization techniques, and an in-depth analysis of its fragmentation patterns. The insights provided herein are intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently analyze this and structurally related compounds.

Physicochemical Properties and Structural Features

Before delving into the mass spectrometric analysis, it is essential to understand the key physicochemical properties of the analyte.

PropertyValueSource
Molecular Formula C₁₀H₁₃NN/A
Molecular Weight 147.22 g/mol [1]
Structure Chemical structure of this compoundN/A

The structure consists of a benzene ring fused to a five-membered ring, forming the indane skeleton.[2] A methanamine group is attached to the C1 position of the cyclopentane ring. The presence of the basic primary amine group makes this compound particularly amenable to analysis by electrospray ionization.

Ionization Techniques: A Strategic Approach

The choice of ionization technique is paramount in mass spectrometry as it dictates the nature of the resulting mass spectrum. For this compound, both Electron Ionization (EI) and Electrospray Ionization (ESI) are valuable techniques, each providing complementary information.

Electron Ionization (EI): Unveiling the Structural Blueprint

EI is a "hard" ionization technique that involves bombarding the analyte with high-energy electrons (typically 70 eV).[3][4] This energetic process not only ionizes the molecule but also induces extensive fragmentation.[3][4] The resulting fragmentation pattern is highly reproducible and serves as a molecular fingerprint, providing rich structural information.[4][5]

Electrospray Ionization (ESI): A Gentle Approach for Molecular Ion Confirmation

In contrast, ESI is a "soft" ionization technique where ions are generated from a solution by creating a fine spray of charged droplets.[6][7] This method imparts minimal excess energy to the analyte, resulting in the formation of protonated molecules, denoted as [M+H]⁺, with very little fragmentation.[6] ESI is particularly well-suited for polar and thermally labile molecules like primary amines and is the ion source of choice for liquid chromatography-mass spectrometry (LC-MS).[6][8][9]

Experimental Workflow for Mass Spectrometric Analysis

A robust and reproducible experimental workflow is the foundation of reliable mass spectrometric data. The following diagram illustrates a typical workflow for the analysis of this compound.

MS_Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometric Analysis cluster_data Data Processing Standard_Sol Prepare Standard Solution (e.g., 1 mg/mL in Methanol) Serial_Dil Serial Dilution (to desired concentration, e.g., 1 µg/mL) Standard_Sol->Serial_Dil Injection Sample Introduction (Direct Infusion or LC) Serial_Dil->Injection Ionization Ionization (EI or ESI) Injection->Ionization Mass_Analyzer Mass Analysis (e.g., Quadrupole, TOF) Ionization->Mass_Analyzer Detection Detection Mass_Analyzer->Detection Spectrum_Acq Spectrum Acquisition Detection->Spectrum_Acq Data_Analysis Data Analysis (Fragmentation Interpretation) Spectrum_Acq->Data_Analysis

Caption: Experimental workflow for the mass spectrometric analysis of this compound.

Detailed Experimental Protocols

Sample Preparation:

  • Stock Solution: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of HPLC-grade methanol to prepare a 1 mg/mL stock solution.

  • Working Solution (for ESI): Perform serial dilutions of the stock solution with a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to achieve a final concentration in the range of 1-10 µg/mL. The acidic modifier is crucial for promoting protonation in positive ion ESI.

  • Sample for EI (if using GC-MS): Dilute the stock solution in a volatile solvent compatible with gas chromatography (e.g., dichloromethane or ethyl acetate) to a final concentration of 10-100 µg/mL.

Instrumentation and Parameters:

  • For ESI-MS:

    • Ionization Mode: Positive Electrospray Ionization

    • Capillary Voltage: 3.5 - 4.5 kV

    • Nebulizing Gas (N₂): Flow rate dependent on the instrument, typically 1-2 L/min

    • Drying Gas (N₂): Flow rate and temperature optimized for desolvation, e.g., 8-12 L/min at 250-350 °C.

    • Mass Range: m/z 50-300

  • For EI-MS (typically via GC-MS):

    • Ionization Energy: 70 eV

    • Source Temperature: 200-250 °C

    • Mass Range: m/z 35-300

    • GC Column: A non-polar or medium-polarity column (e.g., DB-5ms or HP-5ms) is suitable.

    • Temperature Program: An initial temperature of 50-70°C, held for 1-2 minutes, followed by a ramp of 10-20°C/min to 250-280°C.

Interpretation of Mass Spectra: Deciphering the Molecular Puzzle

Electrospray Ionization (ESI) Mass Spectrum

Under positive ion ESI conditions, this compound is expected to readily protonate at the primary amine group. The resulting mass spectrum will be dominated by the protonated molecule, [M+H]⁺.

Expected ESI-MS Data:

IonTheoretical m/zDescription
[M+H]⁺148.1121Protonated molecule

The observation of this ion with high abundance confirms the molecular weight of the compound. To gain structural information using ESI, tandem mass spectrometry (MS/MS) would be necessary. This involves isolating the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation.

Electron Ionization (EI) Mass Spectrum: A Detailed Fragmentation Pathway

The 70 eV EI mass spectrum of this compound is predicted to be rich in fragment ions, providing a wealth of structural information. The fragmentation is primarily driven by the initial ionization and the subsequent cleavage of bonds adjacent to the amine group and within the indane core.

Proposed Fragmentation Pathway:

Fragmentation_Pathway cluster_alpha α-Cleavage cluster_benzylic Benzylic Cleavage M_plus [C₁₀H₁₃N]⁺˙ m/z 147 m117 [C₉H₉]⁺ m/z 117 M_plus->m117 - CH₂NH₂ m30 [CH₄N]⁺ m/z 30 M_plus->m30 - C₉H₉ m118 [C₉H₁₀]⁺˙ m/z 118 M_plus->m118 - C₂H₅N (hypothetical) m91 [C₇H₇]⁺ m/z 91 (Tropylium ion) m117->m91 - C₂H₂

Caption: Proposed EI fragmentation pathway for this compound.

  • Molecular Ion (m/z 147): The molecular ion, [C₁₀H₁₃N]⁺˙, should be observable, although its abundance may be moderate due to the propensity for fragmentation.

  • α-Cleavage (m/z 117 and m/z 30): The most favorable fragmentation pathway for primary amines is the cleavage of the C-C bond alpha to the nitrogen atom. This results in the loss of the aminomethyl radical (•CH₂NH₂) to form a stable indanyl cation at m/z 117 ([C₉H₉]⁺). This ion is expected to be one of the most abundant in the spectrum. The complementary fragment, the iminium ion [CH₂=NH₂]⁺ at m/z 30 , is also a characteristic ion for primary amines.

  • Formation of the Indane Radical Cation (m/z 118): Loss of the aminomethyl group as a neutral species (CH₂NH) can lead to the formation of the indane radical cation at m/z 118 ([C₉H₁₀]⁺˙). The mass spectrum of indane itself shows a prominent molecular ion at m/z 118.[10][11][12]

  • Formation of the Tropylium Ion (m/z 91): The indanyl cation (m/z 117) can undergo further fragmentation, likely through the loss of acetylene (C₂H₂), to form the highly stable tropylium ion ([C₇H₇]⁺) at m/z 91 . This is a very common fragment in the mass spectra of compounds containing a benzyl moiety.

Summary of Expected EI Fragment Ions:

m/zProposed StructureDescription
147[C₁₀H₁₃N]⁺˙Molecular Ion
118[C₉H₁₀]⁺˙Indane radical cation
117[C₉H₉]⁺Indanyl cation (Base Peak)
91[C₇H₇]⁺Tropylium ion
30[CH₄N]⁺Iminium ion

Conclusion

The mass spectrometric analysis of this compound provides a powerful tool for its unambiguous identification and structural characterization. Electrospray ionization is the method of choice for confirming the molecular weight, especially when coupled with liquid chromatography. Electron ionization, with its characteristic and predictable fragmentation patterns, offers detailed structural insights. By understanding the fundamental principles of these ionization techniques and the likely fragmentation pathways, researchers can confidently interpret the resulting mass spectra. This guide provides a solid foundation for the development of robust analytical methods for this compound and related compounds in various scientific disciplines.

References

An In-depth Technical Guide to (2,3-dihydro-1H-inden-1-yl)methanamine: Synthesis, Characterization, and Application in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,3-dihydro-1H-inden-1-yl)methanamine, also known as 1-aminoindan, is a pivotal bicyclic primary amine that serves as a cornerstone in the synthesis of various pharmacologically active molecules. Its rigid scaffold and chiral center make it a valuable building block for creating structurally complex and stereospecific compounds. This technical guide provides a comprehensive overview of the molecular structure, synthesis, spectroscopic characterization, and the significant role of this compound as a key intermediate in the development of therapeutic agents, with a particular focus on monoamine oxidase B (MAO-B) inhibitors for the treatment of neurodegenerative diseases. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering both foundational knowledge and practical, in-depth protocols.

Introduction: The Structural and Pharmaceutical Significance of the Indane Scaffold

The indane framework, a fused bicyclic system consisting of a benzene ring and a cyclopentane ring, is a privileged scaffold in medicinal chemistry. Its conformational rigidity limits the spatial arrangement of appended functional groups, which can lead to higher binding affinities and selectivities for biological targets. This compound (often referred to as 1-aminoindan) is a primary amine derivative of this scaffold, possessing a chiral center at the 1-position of the indane ring system.[1] This chirality is of paramount importance in drug design, as enantiomers often exhibit significantly different pharmacological and toxicological profiles.

The (R)-enantiomer of 1-aminoindan is a known active metabolite of Rasagiline, a potent and irreversible inhibitor of monoamine oxidase B (MAO-B) used in the management of Parkinson's disease.[1] This metabolic link underscores the inherent pharmacological relevance of the 1-aminoindan structure itself, which has been shown to possess neuroprotective properties.[1] Consequently, this compound is not merely a synthetic precursor but a molecule of significant biological interest. This guide will delve into the critical aspects of its synthesis, detailed structural elucidation through modern spectroscopic techniques, and its application as a foundational element in the design of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃N--INVALID-LINK--
Molecular Weight 147.22 g/mol --INVALID-LINK--
CAS Number 54949-92-7--INVALID-LINK--
Appearance LiquidSigma-Aldrich
Boiling Point 249.1 °C at 760 mmHg--INVALID-LINK--
Density 1.028 g/cm³--INVALID-LINK--
Refractive Index 1.565--INVALID-LINK--

Synthesis of this compound

The most prevalent and industrially scalable synthesis of racemic this compound involves a two-step process starting from 1-indanone. This process is outlined below.

Synthesis Workflow Diagram

Synthesis_Workflow Indanone 1-Indanone Oxime 1-Indanone Oxime Indanone->Oxime Hydroxylamine HCl, Pyridine Amine This compound Oxime->Amine Reduction (e.g., Ni-Al alloy, H₂, Pd/C)

Caption: Synthetic route from 1-indanone to the target amine.

Experimental Protocol: A Two-Step Synthesis

This protocol details the synthesis of racemic this compound from 1-indanone. The causality behind the choice of reagents is to provide a high-yielding and reliable method for producing the target compound.

Step 1: Synthesis of 1-Indanone Oxime

  • Rationale: The conversion of the ketone in 1-indanone to an oxime is a crucial intermediate step. The oxime functionality is readily reduced to a primary amine in the subsequent step. Pyridine is used as a mild base to neutralize the HCl generated from hydroxylamine hydrochloride.

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-indanone (1.0 eq) in a suitable solvent such as ethanol or pyridine.

    • Add hydroxylamine hydrochloride (1.05-1.2 eq) to the solution.

    • If ethanol is the solvent, add a base like pyridine or sodium acetate (1.2 eq).

    • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 1-indanone oxime, which can be used in the next step without further purification.

Step 2: Reduction of 1-Indanone Oxime to this compound

  • Rationale: The reduction of the oxime to the primary amine is the final and critical step. Various reducing agents can be employed. A common and effective method involves the use of a nickel-aluminum alloy in an alkaline solution, which is a robust and cost-effective method for this transformation.[2] Catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst is another widely used and clean method.

  • Procedure (using Ni-Al alloy):

    • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 1-indanone oxime (1.0 eq) in an aqueous solution of sodium hydroxide.

    • Cool the mixture in an ice bath and slowly add nickel-aluminum alloy in portions, maintaining the temperature below 25 °C.

    • After the addition is complete, allow the reaction to stir at room temperature until the reaction is complete (monitored by TLC or GC-MS).

    • Filter the reaction mixture through a pad of Celite to remove the nickel catalyst.

    • Extract the aqueous filtrate with a suitable organic solvent (e.g., dichloromethane or toluene).

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The crude product can be purified by vacuum distillation to afford this compound as a clear liquid.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques. The following sections provide an analysis of the expected and reported spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum provides characteristic signals for the aromatic and aliphatic protons. The aromatic protons will appear as a multiplet in the range of δ 7.1-7.4 ppm. The benzylic proton at the C1 position, being adjacent to the chiral center and the amino group, will appear as a triplet or multiplet around δ 4.1-4.3 ppm. The methylene protons of the cyclopentane ring will show complex multiplets in the upfield region, typically between δ 1.7 and 3.0 ppm. The protons of the primary amine group will appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic and aliphatic carbons. The aromatic carbons will resonate in the region of δ 120-145 ppm. The C1 carbon bearing the amino group will appear around δ 55-60 ppm. The methylene carbons of the cyclopentane ring will be observed in the range of δ 25-40 ppm.

¹H NMR (CDCl₃) ¹³C NMR (CDCl₃)
Chemical Shift (δ) ppm Chemical Shift (δ) ppm
~7.1-7.4 (m, 4H, Ar-H)~145 (Ar-C)
~4.1-4.3 (m, 1H, CH-NH₂)~142 (Ar-C)
~2.7-3.0 (m, 2H, CH₂)~128 (Ar-CH)
~1.7-2.5 (m, 2H, CH₂)~126 (Ar-CH)
~1.5 (br s, 2H, NH₂)~124 (Ar-CH)
~58 (CH-NH₂)
~35 (CH₂)
~30 (CH₂)

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the specific NMR instrument used. The data presented is a generalized interpretation based on known chemical shift ranges for similar structures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)VibrationIntensity
3300-3400N-H stretch (primary amine)Medium, often two bands
3000-3100Aromatic C-H stretchMedium
2850-2960Aliphatic C-H stretchStrong
1580-1610C=C stretch (aromatic)Medium
1450-1490C=C stretch (aromatic)Medium
~1600N-H bend (scissoring)Medium
Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of this compound will show a molecular ion peak ([M]⁺) at m/z 147. The fragmentation pattern will be characteristic of the indane structure and the primary amine.

  • Expected Fragmentation:

    • m/z 132: Loss of the amino group (•NH₂) to form a stable indanyl cation. This is often the base peak.

    • m/z 117: Loss of an ethyl group from the cyclopentane ring.

    • m/z 115: Loss of ammonia followed by dehydrogenation.

    • m/z 91: Formation of the tropylium ion, a common fragment for benzyl-containing compounds.

Role in Drug Development: A Precursor to Monoamine Oxidase B Inhibitors

The primary significance of this compound in drug development lies in its role as a key intermediate for the synthesis of selective monoamine oxidase B (MAO-B) inhibitors.[3]

Mechanism of Action: MAO-B Inhibition

Monoamine oxidase B is an enzyme responsible for the degradation of catecholaminergic neurotransmitters, most notably dopamine, in the brain. In neurodegenerative conditions such as Parkinson's disease, there is a progressive loss of dopaminergic neurons, leading to a deficiency in dopamine levels. By inhibiting MAO-B, the breakdown of dopamine is reduced, thereby increasing its concentration in the synaptic cleft and alleviating some of the motor symptoms of the disease.

Synthesis of Rasagiline

The (R)-enantiomer of this compound is the direct precursor to Rasagiline. The synthesis involves the N-alkylation of the primary amine with propargyl chloride or a similar propargylating agent.

Rasagiline_Synthesis Aminoindan (R)-(2,3-dihydro-1H-inden-1-yl)methanamine Rasagiline Rasagiline ((R)-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine) Aminoindan->Rasagiline Propargyl Chloride, Base (e.g., K₂CO₃)

Caption: N-alkylation of (R)-1-aminoindan to yield Rasagiline.

The propargyl group in Rasagiline is a key pharmacophore that forms a covalent bond with the FAD cofactor of the MAO-B enzyme, leading to its irreversible inhibition.

Structure-Activity Relationship (SAR) Insights

The indane scaffold of this compound is critical for its activity as an MAO-B inhibitor precursor. The rigid structure orients the amine and subsequent N-propargyl group in a specific conformation that allows for optimal binding within the active site of the MAO-B enzyme. Studies on various derivatives have shown that modifications to the aromatic ring or the aliphatic portion of the indane system can significantly impact both the potency and selectivity of MAO-B inhibition.[3] This highlights the value of the 1-aminoindan core as a template for designing novel and improved MAO-B inhibitors.

Handling, Storage, and Safety

This compound should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is a combustible liquid and should be stored in a cool, dry place away from ignition sources. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a molecule of considerable importance in synthetic and medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with its versatile chemical functionality and inherent pharmacological relevance, makes it an invaluable building block for drug discovery. The detailed spectroscopic analysis provides a clear fingerprint for its identification and characterization. Its central role in the synthesis of the anti-Parkinson's drug Rasagiline exemplifies its significance in the development of treatments for neurodegenerative diseases. This guide provides a foundational yet in-depth understanding of this key molecule, intended to support and facilitate further research and development in this critical area of science.

References

CAS number for (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to (2,3-dihydro-1H-inden-1-yl)methanamine: Synthesis, Characterization, and Applications in Drug Development

Abstract

This compound is a pivotal chemical intermediate, recognized for its foundational role in the synthesis of various pharmacologically active molecules. As a primary amine tethered to a rigid bicyclic indane scaffold, it provides a unique three-dimensional structure that is instrumental in designing ligands for a range of biological targets. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's physicochemical properties, robust synthetic protocols, analytical characterization methodologies, and its significant applications in medicinal chemistry. Particular emphasis is placed on its role as a key building block for neuroprotective agents, illustrating the causality behind its structural importance and synthetic choices.

Chemical Identity and Physicochemical Properties

This compound, also referred to as 1-indanmethanamine, is a chiral molecule most frequently utilized in its racemic or enantiomerically pure forms as a hydrochloride salt to improve stability and handling. Understanding its fundamental properties is the first step in its effective application.

The compound is structurally characterized by an amino-methyl group at the 1-position of a 2,3-dihydro-1H-indene (indane) nucleus. This arrangement imparts specific steric and electronic properties that are leveraged in rational drug design.

Diagram: Chemical Structure of this compound Hydrochloride

Caption: Structure of the hydrochloride salt form.

Table 1: Physicochemical and Identification Data

PropertyValueSource(s)
IUPAC Name This compound
CAS Number 1187927-97-4 (Hydrochloride Salt)[1][2]
Molecular Formula C₁₀H₁₃N (Free Base); C₁₀H₁₄ClN (HCl Salt)[2]
Molecular Weight 147.22 g/mol (Free Base); 183.68 g/mol (HCl Salt)[2]
Appearance Solid[3][4]
Primary Application Intermediate in pharmaceutical synthesis[5][6]

Synthesis and Purification

The most prevalent synthetic route to this compound involves the reductive amination of 1-indanone. This method is efficient and scalable, making it suitable for industrial applications. The process begins with the formation of an oxime intermediate, which is subsequently reduced to the target primary amine.

Rationale for Synthetic Strategy: The choice of 1-indanone as the starting material is strategic due to its commercial availability and the well-established chemistry of its ketone functional group.[7] The conversion to an oxime using hydroxylamine hydrochloride provides a stable intermediate that can be readily reduced.[5] Catalytic hydrogenation or reduction with a metal hydride are common choices for the reduction step. The use of a Raney Nickel catalyst under alkaline conditions is a documented method that offers good yields and selectivity.[5]

Diagram: Synthetic Pathway from 1-Indanone

G Figure 2: Synthesis via Reductive Amination of 1-Indanone start 1-Indanone (CAS: 83-33-0) step1 Hydroxylamine HCl, NaOH, EtOH/H₂O start->step1 intermediate 1-Indanone Oxime step1->intermediate step2 Raney Nickel, NaOH, EtOH intermediate->step2 product This compound step2->product

Caption: A common two-step synthesis protocol.

Experimental Protocol: Synthesis from 1-Indanone

This protocol is a representative synthesis adapted from established procedures.[5]

Step 1: Oximation of 1-Indanone

  • Setup: To a 1 L reaction flask equipped with a magnetic stirrer and reflux condenser, add 1-indanone (1.0 mol), hydroxylamine hydrochloride (1.2 mol), and 500 mL of ethanol.

  • Reaction: Stir the mixture to dissolve the solids. Slowly add a solution of 20% sodium hydroxide (2.5 mol) to the flask.

  • Heating: Heat the mixture to reflux and maintain for 1 hour. Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane:Ethyl Acetate = 4:1).

  • Work-up: After completion, cool the reaction to room temperature. The oxime product will precipitate. Filter the solid, wash with cold water, and dry under vacuum to yield 1-indanone oxime.

Step 2: Reduction of 1-Indanone Oxime

  • Setup: In a suitable high-pressure reactor, suspend the 1-indanone oxime (1.0 mol) in 800 mL of ethanol containing 45% sodium hydroxide solution (2.0 mol).

  • Catalyst: Carefully add Raney Nickel catalyst (approx. 50g, 40-50% Ni content) to the suspension. Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (50-60 psi). Heat the reaction to 50-55 °C with vigorous stirring.

  • Monitoring: Maintain the reaction for 8-12 hours, monitoring hydrogen uptake. The reaction is complete when hydrogen uptake ceases. Monitor via TLC (Eluent: Hexane:Ethyl Acetate = 4:1).

  • Work-up: Cool the reactor, vent the hydrogen, and purge with nitrogen. Filter the catalyst through a pad of Celite. Concentrate the filtrate under reduced pressure to obtain the crude amine.

Purification: The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt. To form the salt, dissolve the crude amine in isopropanol and add a stoichiometric amount of concentrated HCl. The salt will precipitate and can be collected by filtration and recrystallized from an ethanol/ether mixture to achieve high purity.

Analytical Characterization

Confirming the identity and purity of this compound is critical. A multi-technique approach ensures a comprehensive characterization.

Self-Validating Analytical Workflow: The combination of Mass Spectrometry (for molecular weight), NMR Spectroscopy (for structural elucidation), and HPLC (for purity assessment) creates a self-validating system. The molecular weight from MS must match the structure determined by NMR, and the purity level from HPLC confirms that the spectral data corresponds to the main component.

Diagram: Analytical Workflow

G Figure 3: Workflow for Identity and Purity Verification cluster_workflow Characterization Pipeline Sample Synthesized Product MS Mass Spectrometry (MS) - Confirm Molecular Weight Sample->MS NMR NMR Spectroscopy (¹H, ¹³C) - Elucidate Structure Sample->NMR HPLC HPLC Analysis - Determine Purity (%) Sample->HPLC Final Verified Compound MS->Final NMR->Final HPLC->Final

Caption: Standard analytical pipeline for quality control.

Table 2: Expected Analytical Data

TechniqueExpected Results for the Free Base (C₁₀H₁₃N)
¹H NMR Peaks corresponding to aromatic protons (approx. 7.1-7.3 ppm), aliphatic protons on the indane ring (approx. 1.8-3.5 ppm), and the CH₂NH₂ protons. The integration of these peaks should match the 13 protons in the structure.
¹³C NMR Resonances for 10 distinct carbon atoms, including aromatic carbons (approx. 120-145 ppm) and aliphatic carbons (approx. 25-50 ppm).
Mass Spec (EI) Molecular ion peak (M⁺) at m/z = 147. A prominent fragment may appear at m/z = 117 due to the loss of the CH₂NH₂ group.[5]
HPLC A single major peak under appropriate conditions (e.g., C18 column, mobile phase of acetonitrile/water with TFA), indicating >98% purity.

Applications in Drug Discovery and Development

The rigid indane scaffold of this compound makes it an attractive starting point for constructing molecules with precise three-dimensional orientations, a key requirement for selective interaction with biological targets.

Case Study: Rasagiline - A MAO-B Inhibitor

The most prominent application of an indane amine derivative is Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease. Rasagiline is the R-enantiomer of N-propargyl-1-aminoindan. The indane core is not merely a scaffold but is essential for the drug's activity and selectivity. It correctly orients the N-propargyl group, the "warhead" that covalently binds to the FAD cofactor of the MAO-B enzyme, leading to its irreversible inhibition. The synthesis of Rasagiline starts from chiral 1-aminoindan, a close derivative of the topic compound.[5]

Diagram: Role as a Core Scaffold

Figure 4: Derivatization for Pharmacological Activity parent This compound (Core Scaffold) reaction Functionalization (e.g., Alkylation, Acylation) parent->reaction derivative Bioactive Derivatives (e.g., Rasagiline Precursors) reaction->derivative target Biological Target (e.g., MAO-B Enzyme) derivative->target Binds with high affinity and selectivity

Caption: From a simple building block to a targeted drug.

Broader Potential in Medicinal Chemistry

The indane and related indazole heterocyclic systems are considered "privileged structures" in medicinal chemistry.[8][9] They are found in a wide array of compounds targeting different receptors and enzymes. Derivatives have been explored for various activities, including:

  • Kinase Inhibition: The indazole nucleus is a common core in kinase inhibitors designed for oncology applications.[9][10]

  • Cannabinoid Receptor Modulation: Synthetic cannabinoids have been developed using indazole carboxamide structures.[11]

  • Melatonergic Ligands: Chiral 2,3-dihydro-1H-indene derivatives have been synthesized as selective agonists for melatonin receptors, with potential applications in treating sleep disorders.[6]

The versatility of the primary amine on this compound allows for its straightforward modification into amides, secondary/tertiary amines, and other functional groups, enabling the rapid generation of compound libraries for screening against new biological targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential for safety. The hydrochloride salt is generally preferred for its improved stability and reduced volatility compared to the free base.

Table 3: GHS Hazard Information

Hazard ClassStatementPrecautionary Measures
Acute Toxicity, Oral H302: Harmful if swallowed.P264, P270, P301+P312
Skin Corrosion/Irritation H315: Causes skin irritation.P280, P302+P352
Eye Damage/Irritation H319: Causes serious eye irritation.P280, P305+P351+P338
STOT - Single Exposure H335: May cause respiratory irritation.P261, P271, P304+P340

Data sourced from supplier information for the hydrochloride salt.[12]

Handling Recommendations:

  • Use in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of dust and direct contact with skin and eyes.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • For the free base, storage under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C is recommended to prevent degradation.[12]

Conclusion

This compound is more than a simple chemical; it is a versatile and valuable building block in modern drug discovery. Its rigid conformation and modifiable functional group provide a reliable platform for developing selective and potent therapeutic agents. A thorough understanding of its synthesis, characterization, and safe handling, as detailed in this guide, is fundamental for any research scientist or drug development professional aiming to leverage the potential of this important molecular scaffold.

References

A Technical Guide to (2,3-dihydro-1H-inden-1-yl)methanamine: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

(2,3-dihydro-1H-inden-1-yl)methanamine, a structurally intriguing primary amine, has emerged as a valuable scaffold in the landscape of modern drug discovery and development. Its rigid bicyclic framework, composed of a fused benzene and cyclopentane ring, provides a unique conformational constraint that is advantageous for designing molecules with high affinity and selectivity for various biological targets. This technical guide offers an in-depth exploration of the core attributes of this compound, including its IUPAC nomenclature, physicochemical properties, and detailed synthetic methodologies. Furthermore, this document elucidates its critical role as a versatile building block in the synthesis of diverse bioactive molecules, with a particular focus on central nervous system (CNS) therapeutics. Comprehensive analytical techniques for its characterization are also presented, ensuring the scientific integrity and reproducibility of research involving this compound. This guide is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the unique structural features of the indane moiety for the creation of novel therapeutic agents.

Introduction: The Indane Scaffold in Medicinal Chemistry

The indane nucleus, a common motif in both natural products and synthetic pharmaceuticals, has garnered significant attention from medicinal chemists.[1][2] Its rigid structure allows for precise spatial orientation of functional groups, a critical factor in optimizing ligand-receptor interactions. This inherent rigidity can lead to improved binding affinity and selectivity, as well as favorable pharmacokinetic profiles.[1][2] Notable drugs incorporating the indane scaffold include the antiviral agent Indinavir and the Alzheimer's disease therapeutic Donepezil, highlighting the broad therapeutic potential of this structural class.[2] this compound, as a primary amine derivative of the indane core, serves as a key intermediate for introducing this privileged scaffold into a wide array of molecular architectures.

Nomenclature and Physicochemical Properties

The unambiguous identification of a chemical entity is paramount in scientific discourse. The compound of focus is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

IUPAC Name: this compound

This name accurately describes the molecular structure: a methanamine group attached to the first position of a 2,3-dihydro-1H-indene ring system.

A comprehensive understanding of the physicochemical properties of a compound is essential for its application in synthesis and drug development. The key properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₀H₁₃NPubChem
Molecular Weight 147.22 g/mol PubChem
Appearance
Solubility
Boiling Point
Melting Point

(Note: Experimentally determined values for appearance, solubility, boiling point, and melting point are not consistently available in the searched literature and would typically be determined in a laboratory setting.)

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is most commonly achieved through the reductive amination of 1-indanone. This versatile and widely used reaction in organic chemistry provides a direct route to the target primary amine.

Reductive Amination of 1-Indanone

Reductive amination involves two key mechanistic steps: the formation of an imine intermediate followed by its reduction to an amine.

Experimental Protocol: A Generalized Procedure

  • Imine Formation: 1-indanone is reacted with a source of ammonia, such as ammonium chloride, in a suitable solvent. The reaction is typically carried out under conditions that favor the removal of water to drive the equilibrium towards the formation of the imine intermediate.

  • Reduction: A reducing agent is then introduced to selectively reduce the C=N double bond of the imine. Sodium cyanoborohydride (NaBH₃CN) is a commonly employed reagent for this transformation due to its mild nature and its ability to reduce imines in the presence of ketones.[3]

The choice of reducing agent is critical for the success of the reaction. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially reduce the ketone starting material before imine formation is complete.

Causality in Experimental Choices:

  • pH Control: The pH of the reaction mixture is a crucial parameter. The formation of the imine is acid-catalyzed, but a highly acidic medium will protonate the ammonia, rendering it non-nucleophilic. Therefore, the reaction is typically performed in a weakly acidic buffer.

  • Choice of Ammonia Source: While anhydrous ammonia can be used, salts like ammonium chloride or ammonium acetate are often more convenient and safer to handle in a laboratory setting.

Diagram of the Reductive Amination Workflow

G start Start: 1-Indanone & Ammonia Source imine_formation Imine Formation (Weakly Acidic Conditions) start->imine_formation Reaction reduction Reduction of Imine (e.g., NaBH3CN) imine_formation->reduction Intermediate workup Aqueous Workup & Purification reduction->workup Crude Product product Product: This compound workup->product Final Product

Caption: Workflow for the synthesis via reductive amination.

Chiral Synthesis

For applications in drug development, the synthesis of enantiomerically pure compounds is often required. The asymmetric synthesis of this compound can be achieved through several strategies:

  • Enzymatic Reductive Amination: The use of enzymes, such as ω-transaminases, offers a highly stereoselective route to chiral amines.[4][5][6] These biocatalysts can convert a prochiral ketone like 1-indanone into a single enantiomer of the corresponding amine with high enantiomeric excess.

  • Chiral Auxiliaries: The use of a chiral auxiliary can direct the stereochemical outcome of the reduction step.

  • Resolution of Racemic Mixtures: A racemic mixture of the amine can be separated into its constituent enantiomers through techniques such as diastereomeric salt formation with a chiral acid.

Analytical Characterization: A Self-Validating System

The structural elucidation and purity assessment of this compound are crucial for its use in research and development. A combination of spectroscopic techniques provides a comprehensive and self-validating characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure.

Expected ¹H NMR Spectral Features:

  • Aromatic Protons: Signals in the aromatic region (typically 7.0-7.5 ppm) corresponding to the four protons on the benzene ring.

  • Benzylic Proton (CH-NH₂): A multiplet corresponding to the proton at the C1 position, adjacent to the amine group.

  • Methylene Protons (CH₂): Complex multiplets for the protons of the two methylene groups in the cyclopentane ring.

  • Amine Protons (NH₂): A broad singlet that can exchange with D₂O.

Expected ¹³C NMR Spectral Features:

  • Aromatic Carbons: Signals in the downfield region (typically 120-150 ppm) for the carbons of the benzene ring.

  • Benzylic Carbon (CH-NH₂): A signal for the carbon atom at the C1 position.

  • Methylene Carbons (CH₂): Signals for the carbons of the two methylene groups.

  • Carbon attached to Nitrogen (CH₂-NH₂): A signal for the carbon of the methanamine group.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Expected Fragmentation Pattern (Electron Ionization - EI):

The molecular ion peak (M⁺) should be observed at m/z 147. Common fragmentation pathways would likely involve the loss of the aminomethyl group or cleavage of the cyclopentane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Expected IR Absorption Bands:

  • N-H Stretch: A characteristic absorption in the region of 3300-3500 cm⁻¹ corresponding to the primary amine.

  • C-H Stretch (aromatic and aliphatic): Absorptions around 3000-3100 cm⁻¹ (aromatic) and 2850-2960 cm⁻¹ (aliphatic).

  • C=C Stretch (aromatic): Absorptions in the region of 1450-1600 cm⁻¹.

  • C-N Stretch: An absorption band in the fingerprint region.

Applications in Drug Development: A Versatile Building Block

This compound serves as a crucial starting material for the synthesis of a variety of pharmacologically active compounds.

Central Nervous System (CNS) Drug Discovery

The indane scaffold is particularly prevalent in the design of CNS-active agents. The rigid nature of the ring system can help to pre-organize the molecule for optimal interaction with receptors and enzymes in the brain.

Rasagiline: A Case Study

A prominent example is the use of this compound in the synthesis of Rasagiline, an irreversible inhibitor of monoamine oxidase B (MAO-B) used in the treatment of Parkinson's disease.[7][8][9][10] The indane moiety is a key structural feature of Rasagiline, contributing to its high affinity and selectivity for MAO-B.[9]

Diagram of the Role in Rasagiline Synthesis

G start This compound reaction N-propargylation start->reaction Key Intermediate product Rasagiline (Anti-Parkinson's Agent) reaction->product Synthesis

Caption: Role as a key intermediate in Rasagiline synthesis.

Other Therapeutic Areas

The versatility of the indane scaffold extends beyond CNS disorders. Derivatives of this compound have been explored for their potential as:

  • Anticancer agents [1][11]

  • Anti-inflammatory drugs [1][12]

  • Antimicrobial compounds [12]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its rigid, bicyclic structure provides a unique platform for the design of novel therapeutic agents with enhanced potency and selectivity. The well-established synthetic routes to this compound, particularly the reductive amination of 1-indanone, make it readily accessible for research and development. The successful application of this scaffold in drugs such as Rasagiline underscores its importance and potential for future drug discovery efforts across a range of therapeutic areas. This guide provides a comprehensive overview of the key technical aspects of this compound, serving as a foundational resource for scientists working at the forefront of pharmaceutical innovation.

References

(2,3-dihydro-1H-inden-1-yl)methanamine: A Technical Guide to Unveiling its Biological Potential

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Indane Scaffold - A Privileged Structure in Medicinal Chemistry

The indane nucleus, a bicyclic framework consisting of a benzene ring fused to a cyclopentane ring, represents a "privileged scaffold" in drug discovery.[1][2][3] Its rigid structure allows for the precise spatial orientation of pharmacophoric groups, leading to high-affinity interactions with various biological targets. Notable drugs, including the Alzheimer's treatment Donepezil and the antiviral Indinavir, are built upon this versatile core.[2][3][4] Within the broader class of indane derivatives, aminoindanes have garnered significant attention for their profound effects on the central nervous system (CNS).[1][2][3] This guide focuses on a specific, yet underexplored, member of this family: (2,3-dihydro-1H-inden-1-yl)methanamine. While direct pharmacological data on this molecule is limited, the extensive research on its structural analogs provides a strong rationale for its investigation as a potential therapeutic agent. This document will, therefore, serve as a technical roadmap for researchers, outlining the potential biological activities of this compound and providing a comprehensive framework for its systematic evaluation.

The Pharmacological Landscape of 1-Aminoindan Derivatives: An Evidence-Based Starting Point

The biological activities of compounds containing the 1-aminoindan core are well-documented, offering valuable insights into the potential pharmacology of this compound. The primary areas of interest stemming from this structural similarity are neuroprotection and the modulation of monoaminergic systems.

Monoamine Oxidase (MAO) Inhibition: A Key Target in Neurodegenerative Disorders

A significant body of research has established that the indane scaffold is a potent inhibitor of monoamine oxidases (MAO-A and MAO-B), enzymes responsible for the degradation of key neurotransmitters such as dopamine, serotonin, and norepinephrine.[5][6][7]

  • MAO-B Inhibition: Inhibition of MAO-B is a clinically validated strategy for the treatment of Parkinson's disease.[8] The anti-Parkinsonian drug Rasagiline (N-propargyl-1-(R)-aminoindan) is a selective, irreversible inhibitor of MAO-B.[9] Its major metabolite, (R)-1-aminoindan, is a weak reversible MAO-B inhibitor but contributes to the overall therapeutic profile.[9] Numerous studies on 1-indanone and 2-benzylidene-1-indanone derivatives have demonstrated high-potency, selective MAO-B inhibition, with IC50 values in the low nanomolar range.[5][6][10]

  • MAO-A Inhibition: While many indane derivatives show selectivity for MAO-B, some also exhibit potent inhibition of MAO-A, an enzyme targeted for the treatment of depression and anxiety.[5]

The structural similarity of this compound to these potent MAO inhibitors strongly suggests that it may also interact with these enzymes. The presence of a methylene spacer between the indane ring and the amino group could influence its potency and selectivity for the MAO isoforms.

Neuroprotective Properties: Beyond Enzyme Inhibition

The neuroprotective effects of 1-aminoindan derivatives, particularly the (R)-enantiomer, have been observed independently of MAO inhibition.[9][11][12][13]

  • (R)-1-aminoindan , the primary metabolite of rasagiline, has demonstrated neuroprotective and anti-apoptotic effects.[9][11] It has been shown to protect neurons from oxidative stress and reverse behavioral deficits in animal models of Parkinson's disease.[11] Studies have also indicated its ability to prevent dexamethasone-induced brain cell death.[14]

  • The neuroprotective mechanisms are thought to involve the modulation of catecholaminergic systems and the activation of pro-survival signaling pathways.[12][13]

Given these findings, this compound warrants investigation for its own potential neuroprotective activities, which could be mediated through similar or distinct pathways.

Modulation of Other CNS Targets

The versatility of the 1-aminoindan scaffold extends to other CNS targets:

  • Metabotropic Glutamate Receptors (mGluRs): The derivative 1-aminoindan-1,5-dicarboxylic acid (AIDA) is a potent and selective antagonist of the mGluR1 receptor, highlighting the potential for this scaffold to interact with excitatory amino acid pathways.[15]

  • Monoamine Reuptake Inhibition: While 1-aminoindan itself is a weak dopamine reuptake inhibitor, its positional isomer, 2-aminoindane, and other derivatives like Indatraline, are potent inhibitors of serotonin, norepinephrine, and dopamine reuptake.[12][13][16] This suggests that subtle structural modifications can significantly alter the pharmacological profile.

A Proposed Research Workflow for the Biological Characterization of this compound

Based on the established activities of its structural analogs, a systematic investigation of this compound is proposed. The following experimental workflow is designed to comprehensively characterize its biological activity.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: In Vivo Evaluation A Synthesis & Purification of this compound B MAO-A and MAO-B Inhibition Assays A->B Test Compound C Receptor Binding Panel (CNS Targets) A->C Test Compound D Monoamine Transporter Uptake Assays (SERT, NET, DAT) A->D Test Compound E Neuroprotection Assays (e.g., H2O2, 6-OHDA models in SH-SY5Y cells) B->E Informs concentration range I Animal Models of Parkinson's Disease (e.g., MPTP, 6-OHDA models) E->I Promising cellular data F Neurite Outgrowth Assays G Assessment of Apoptotic Markers (e.g., Caspase-3 activity, TUNEL staining) H Pharmacokinetic Profiling (ADME) H->I Dosing regimen J Behavioral Assessments (e.g., Rotarod, open field) I->J

Caption: Proposed workflow for characterizing the biological activity of this compound.

Detailed Experimental Protocols

Protocol for MAO-A and MAO-B Inhibition Assays

Objective: To determine the inhibitory potency (IC50) of this compound against human recombinant MAO-A and MAO-B.

Materials:

  • Human recombinant MAO-A and MAO-B (e.g., from Sigma-Aldrich)

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)

  • 4-hydroxyquinoline (fluorescent product of kynuramine oxidation)

  • Hydrogen peroxide (product of benzylamine oxidation)

  • Horseradish peroxidase

  • Amplex Red reagent

  • This compound

  • Clorgyline (positive control for MAO-A inhibition)

  • Selegiline (positive control for MAO-B inhibition)

  • Sodium phosphate buffer (100 mM, pH 7.4)

  • 96-well microplates (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Prepare serial dilutions of this compound, clorgyline, and selegiline in sodium phosphate buffer.

  • For MAO-A:

    • Add 50 µL of buffer or test compound to each well.

    • Add 25 µL of MAO-A enzyme solution and incubate for 15 minutes at 37°C.

    • Initiate the reaction by adding 25 µL of kynuramine substrate.

    • Incubate for 30 minutes at 37°C.

    • Stop the reaction by adding 75 µL of 2N NaOH.

    • Read the fluorescence at an excitation wavelength of 320 nm and an emission wavelength of 380 nm.

  • For MAO-B:

    • Add 50 µL of buffer or test compound to each well.

    • Add 25 µL of MAO-B enzyme solution and incubate for 15 minutes at 37°C.

    • Prepare a detection reagent containing horseradish peroxidase and Amplex Red in buffer.

    • Initiate the reaction by adding 25 µL of benzylamine substrate.

    • Immediately add 25 µL of the detection reagent.

    • Incubate for 30 minutes at 37°C, protected from light.

    • Read the fluorescence at an excitation wavelength of 530 nm and an emission wavelength of 590 nm.

  • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

  • Determine the IC50 values by fitting the data to a four-parameter logistic equation.

Protocol for Neuroprotection Assay in SH-SY5Y Cells

Objective: To assess the ability of this compound to protect neuronal cells from oxidative stress-induced cell death.

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • 6-hydroxydopamine (6-OHDA) or hydrogen peroxide (H2O2) as the neurotoxin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Plate reader for absorbance measurement

Procedure:

  • Seed SH-SY5Y cells in 96-well plates at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Induce neurotoxicity by adding a pre-determined toxic concentration of 6-OHDA or H2O2 to the wells (excluding the vehicle control wells).

  • Incubate for 24 hours.

  • Remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubate for 4 hours at 37°C to allow for formazan crystal formation.

  • Solubilize the formazan crystals by adding 100 µL of DMSO to each well.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control group.

Data Presentation and Interpretation

Quantitative data from the proposed experiments should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

CompoundMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (MAO-A/MAO-B)
This compoundTBDTBDTBD
Clorgyline~0.007~10>1400
Selegiline~10~0.01<0.001

Table 1: Hypothetical Data Table for MAO Inhibition Assays. TBD: To Be Determined.

Treatment GroupCell Viability (%)
Vehicle Control100
Neurotoxin (e.g., 100 µM 6-OHDA)TBD
Neurotoxin + this compound (1 µM)TBD
Neurotoxin + this compound (10 µM)TBD
Neurotoxin + this compound (100 µM)TBD

Table 2: Hypothetical Data Table for Neuroprotection Assay. TBD: To Be Determined.

Concluding Remarks and Future Directions

This compound is a structurally intriguing molecule that stands at the intersection of several well-established pharmacological classes. The extensive body of literature on 1-aminoindan and related indane derivatives provides a compelling rationale for its investigation as a potential modulator of CNS targets. The primary hypotheses are that it will exhibit inhibitory activity against monoamine oxidases and possess neuroprotective properties. The experimental workflows and protocols detailed in this guide provide a robust framework for systematically testing these hypotheses.

Should initial in vitro and cellular assays yield promising results, further investigation into its mechanism of action will be warranted. This could include studies on its effects on mitochondrial function, pro- and anti-apoptotic protein expression, and activation of key signaling pathways such as Akt and Erk. Furthermore, the synthesis and evaluation of its enantiomers would be a critical step, as the biological activity of 1-aminoindan derivatives is often stereospecific. Ultimately, the comprehensive characterization of this compound could unveil a novel therapeutic lead for the treatment of neurodegenerative diseases or other CNS disorders.

References

solubility of (2,3-dihydro-1H-inden-1-yl)methanamine in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of (2,3-dihydro-1H-inden-1-yl)methanamine in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and chemical process design. This guide provides a detailed technical analysis of the solubility characteristics of this compound, a key structural motif in various pharmacological compounds. We will explore the physicochemical properties governing its solubility, provide a predictive analysis across common organic solvent classes, and detail a robust experimental protocol for quantitative solubility determination. This document is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in solution.

Introduction: The Critical Role of Solubility

This compound, a primary amine featuring a rigid indan scaffold, serves as a valuable building block in medicinal chemistry. Its structural components—a hydrophobic bicyclic system and a hydrophilic primary amine—create a molecule with nuanced solubility behavior. Understanding this behavior is not merely an academic exercise; it is fundamental to:

  • Process Chemistry: Selecting appropriate solvents for synthesis, work-up, and purification is crucial for maximizing yield, ensuring purity, and developing scalable, cost-effective manufacturing processes.

  • Drug Formulation: The solubility of an API or its precursor directly impacts its bioavailability and the choice of delivery vehicle.[1]

  • Crystallization: Controlling solubility is key to developing efficient crystallization processes for purification and obtaining the desired polymorphic form.[1][2]

  • Analytical Chemistry: Method development for techniques like HPLC and NMR spectroscopy requires solvents that can fully dissolve the analyte.

This guide will deconstruct the factors influencing the solubility of this compound and provide a framework for its practical application in a laboratory setting.

Physicochemical Properties and Molecular Structure Analysis

The solubility of a compound is dictated by its intrinsic physicochemical properties. The structure of this compound presents a classic duality between nonpolar and polar characteristics.

PropertyValue/DescriptionSignificance for Solubility
Molecular Formula C₁₀H₁₃NIndicates a significant hydrocarbon content relative to the single nitrogen atom.
Molecular Weight ~147.22 g/mol [3]A relatively low molecular weight suggests that steric hindrance is not a primary obstacle to solvation.
Key Structural Features 1. Indan Ring System: A fused bicyclic structure composed of a benzene ring and a cyclopentane ring. This large, rigid system is predominantly nonpolar and hydrophobic. 2. Primary Amine (-CH₂NH₂): A polar, hydrophilic functional group capable of acting as both a hydrogen bond donor (via N-H) and acceptor (via the nitrogen lone pair).The large nonpolar surface area favors solubility in nonpolar solvents, while the primary amine group promotes interaction with polar solvents.
Basicity As a primary amine, this compound is basic and will react with acidic solvents.[4]This property can be exploited to dramatically increase aqueous solubility by forming a protonated salt in dilute acid.[5]

The balance between the hydrophobic indan moiety and the hydrophilic amine group is the central factor determining the compound's solubility profile. The principle of "like dissolves like" dictates that the most effective solvents will be those that can establish favorable intermolecular interactions with one or both of these regions.[6]

Theoretical Framework: Intermolecular Interactions in Solution

The dissolution process is an equilibrium between the energy required to break solute-solute and solvent-solvent interactions and the energy released from forming new solute-solvent interactions. The dominant forces are:

  • Van der Waals Forces (London Dispersion Forces): Weak, transient attractions that are the primary mode of interaction for nonpolar molecules. The large surface area of the indan ring will have significant van der Waals interactions with nonpolar solvents.

  • Dipole-Dipole Interactions: Occur between polar molecules. The C-N and N-H bonds in the aminomethyl group create a dipole moment, allowing for interactions with polar aprotic solvents.

  • Hydrogen Bonding: The strongest of the intermolecular forces. The primary amine group can donate its two hydrogen atoms and accept a hydrogen bond via its lone pair of electrons. This is the key interaction with polar protic solvents like alcohols.[4][5][7]

The following diagram illustrates the potential interactions between this compound and different solvent classes.

G Figure 1: Solute-Solvent Interaction Model cluster_solute Solute: this compound cluster_solvents Solvent Classes Solute Indan Ring (Nonpolar) Aminomethyl Group (Polar, H-Bonding) Nonpolar Nonpolar (e.g., Hexane, Toluene) Solute->Nonpolar Van der Waals Forces PolarAprotic Polar Aprotic (e.g., Acetone, THF, DCM) Solute->PolarAprotic Dipole-Dipole & Van der Waals PolarProtic Polar Protic (e.g., Methanol, Ethanol) Solute->PolarProtic Hydrogen Bonding & Dipole-Dipole

Caption: Solute-solvent interaction types.

Predictive Solubility Profile

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Nonpolar Aprotic Hexane, Cyclohexane, Toluene, BenzeneHigh The large, nonpolar indan backbone dominates, leading to strong Van der Waals interactions with nonpolar solvents. The "like dissolves like" principle is strongly applicable here.[6]
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl AcetateHigh These solvents offer a balance. Their moderate polarity can interact with the amine's dipole moment, while their organic nature effectively solvates the indan ring. DCM is often an excellent solvent for amines.
Polar Aprotic (Ketones) Acetone, Methyl Ethyl Ketone (MEK)Medium to High (with caution) While their polarity is favorable, primary amines can react with ketones to form imines, especially in the presence of catalysts or over time. This potential reactivity should be considered.[4][9]
Polar Aprotic (High Polarity) Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)Medium to High These highly polar solvents can effectively solvate the amine group, but may be less compatible with the large hydrophobic indan moiety compared to moderately polar solvents.
Polar Protic Methanol, Ethanol, IsopropanolMedium These solvents can form strong hydrogen bonds with the amine group.[7] However, the large hydrophobic portion of the molecule will likely limit miscibility compared to smaller amines, disrupting the solvent's own hydrogen-bonding network.
Chlorinated (Halogenated) Chloroform, Carbon TetrachlorideMedium (with caution) While often effective, some amines are reported to be incompatible with chloroform and carbon tetrachloride, potentially leading to reactions or degradation.[4][9] Dichloromethane is generally a safer and more effective choice.

Experimental Protocol for Quantitative Solubility Determination

Theoretical predictions must be validated by empirical data. The gravimetric method is a standard and reliable approach for determining the saturation solubility of a compound in a given solvent at a specific temperature.[9]

Objective: To quantitatively determine the saturation solubility (in mg/mL or mol/L) of this compound in a selected organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance (±0.1 mg precision)

  • Glass vials with PTFE-lined screw caps

  • Constant temperature orbital shaker or water bath

  • Calibrated pipettes

  • Syringe filters (e.g., 0.22 µm PTFE, chemically compatible with the solvent)

  • Pre-weighed evaporation dishes or vials

Workflow Diagram:

G Figure 2: Gravimetric Solubility Determination Workflow A 1. Preparation Add excess solute to a known volume of solvent. B 2. Equilibration Seal vial and agitate at constant temperature (e.g., 24h). A->B C 3. Phase Separation Allow solid to settle. B->C D 4. Sampling Withdraw supernatant using a syringe with a compatible filter. C->D E 5. Measurement Transfer a precise volume of the clear filtrate to a pre-weighed dish. D->E F 6. Evaporation Remove solvent under vacuum or gentle heat. E->F G 7. Final Weighing Weigh the dish with the dry solute residue. F->G H 8. Calculation Solubility (mg/mL) = (Final Mass - Initial Mass) / Volume G->H

References

Methodological & Application

synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine from 1-indanone

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis of (2,3-Dihydro-1H-inden-1-yl)methanamine from 1-Indanone: A Guide to Synthetic Strategies and Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound is a valuable primary amine building block incorporating the rigid indane scaffold, a privileged structure in medicinal chemistry. Its synthesis from the readily available starting material, 1-indanone, presents the key chemical challenge of a one-carbon homologation to introduce a methylene spacer between the indane ring and the amino group. This guide provides a detailed examination of two robust and efficient synthetic strategies to achieve this transformation: a Wittig-type olefination followed by catalytic hydrogenation, and a cyanohydrin formation-reduction sequence. Each strategy is presented with detailed, step-by-step laboratory protocols, an analysis of the chemical principles, and a discussion of the relative merits to aid researchers in selecting the optimal route for their specific needs.

Introduction: The Indane Scaffold and the Homologation Challenge

The 2,3-dihydro-1H-indene (indane) framework is a prominent structural motif in numerous pharmacologically active compounds, including the anti-Parkinson's agent Rasagiline.[1][2] Its rigid, bicyclic structure provides a well-defined orientation for appended functional groups, making it an attractive scaffold for designing ligands that interact with specific biological targets. The target molecule of this guide, this compound, extends this scaffold with a primary aminomethyl group, a common pharmacophore that can participate in hydrogen bonding and salt bridge formation.

The synthesis commences with 1-indanone, a commercially available cyclic ketone.[3] A direct conversion of the ketone to an amine via reductive amination would yield 1-aminoindan, a structurally related but distinct molecule.[4][5] The central synthetic problem is therefore the insertion of a single carbon atom between the C1 position of the indane ring and the nitrogen atom. This guide details two field-proven strategies to address this homologation challenge, each proceeding through a distinct nitrile-containing intermediate.

Overview of Synthetic Strategies

Two primary pathways are presented for the conversion of 1-indanone to the target methanamine. Both routes leverage the reactivity of the ketone carbonyl and culminate in the reduction of a nitrile, a reliable method for preparing primary amines.

  • Strategy A: Horner-Wadsworth-Emmons (HWE) Olefination & Reduction. This route first converts the ketone into an α,β-unsaturated nitrile. A subsequent catalytic hydrogenation reduces both the alkene and the nitrile moieties simultaneously.

  • Strategy B: Cyanohydrin Formation & Reduction. This strategy involves the addition of a cyanide equivalent to the ketone, forming a cyanohydrin intermediate. A powerful hydride reducing agent is then used to reduce both the nitrile and the tertiary hydroxyl group.

The choice between these strategies may depend on factors such as available equipment (hydrogenation apparatus vs. handling of potent hydrides), desired scale, and functional group compatibility in more complex derivatives.

G cluster_0 Strategy A: HWE & Hydrogenation cluster_1 Strategy B: Cyanohydrin & Reduction start 1-Indanone A1 (2,3-Dihydro-1H-inden-1- ylidene)acetonitrile start->A1 HWE Olefination (EtO)₂P(O)CH₂CN, NaH B1 1-Hydroxy-2,3-dihydro-1H- indene-1-carbonitrile start->B1 Cyanohydrin Formation TMSCN, ZnI₂ end_node (2,3-Dihydro-1H-inden- 1-yl)methanamine A1->end_node Catalytic Hydrogenation H₂, Raney Ni, NH₃/EtOH B1->end_node Hydride Reduction LiAlH₄, THF

Caption: High-level overview of the two synthetic routes from 1-indanone.

Protocol 1: Horner-Wadsworth-Emmons (HWE) & Hydrogenation Route

Principle and Rationale

This strategy employs the Horner-Wadsworth-Emmons (HWE) reaction, a powerful olefination method that serves as a common alternative to the classical Wittig reaction. The HWE reaction utilizes a phosphonate carbanion, which is typically more nucleophilic than the corresponding phosphonium ylide, often leading to higher yields. The water-soluble phosphate byproduct is also more easily removed during workup compared to the triphenylphosphine oxide generated in a Wittig reaction. In the second step, catalytic hydrogenation offers a robust method for the complete saturation of both the exocyclic double bond and the nitrile group. The use of Raney Nickel in an ammonia-saturated solvent is a standard protocol to minimize the formation of secondary amine byproducts during nitrile reduction.[6]

Detailed Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-Indanone132.165.00 g37.8
Diethyl cyanomethylphosphonate177.127.05 g (5.9 mL)39.7
Sodium Hydride (60% in oil)40.00 (as NaH)1.67 g41.8
Anhydrous Tetrahydrofuran (THF)-150 mL-
Saturated NH₄Cl (aq)-50 mL-
Ethyl Acetate-200 mL-
Brine-50 mL-

Procedure:

  • To a dry 500 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add sodium hydride (60% dispersion in mineral oil).

  • Wash the sodium hydride with anhydrous hexanes (2 x 20 mL) to remove the mineral oil, decanting the hexanes carefully via cannula. Dry the NaH powder under a stream of inert gas.

  • Add 100 mL of anhydrous THF to the flask and cool the suspension to 0 °C in an ice-water bath.

  • While stirring, add diethyl cyanomethylphosphonate dropwise over 15 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • After the addition is complete, remove the ice bath and stir the resulting solution at room temperature for 30 minutes.

  • Re-cool the mixture to 0 °C and add a solution of 1-indanone in 50 mL of anhydrous THF dropwise over 20 minutes.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).

  • Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel, add 100 mL of ethyl acetate and 50 mL of water. Separate the layers.

  • Extract the aqueous layer with ethyl acetate (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the title compound as a solid.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
(2,3-Dihydro-1H-inden-1-ylidene)acetonitrile155.194.00 g25.8
Raney® Nickel (50% slurry in water)-~2 g (washed)-
Ethanol (anhydrous)-100 mL-
Ammonia (7N solution in Methanol)-10 mL-
Hydrogen Gas (H₂)2.02--

Procedure:

  • Place the unsaturated nitrile intermediate and 100 mL of ethanol in a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker apparatus).

  • Add the 7N solution of ammonia in methanol. The ammonia helps to suppress the formation of secondary amines.

  • Carefully wash the Raney® Nickel slurry with water (3 x 10 mL) and then with ethanol (3 x 10 mL), decanting the supernatant each time. Caution: Raney Nickel is pyrophoric when dry. Do not allow it to dry completely.

  • Add the ethanol-wet Raney® Nickel catalyst to the reaction vessel.

  • Seal the vessel, purge several times with inert gas, and then purge with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to 50-100 psi (or as appropriate for the equipment).

  • Begin agitation and heat the reaction to 40-50 °C.

  • Monitor the reaction by observing the drop in hydrogen pressure. The reaction is typically complete in 6-12 hours.

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with ethanol. Caution: The Celite® pad containing the catalyst may be pyrophoric. Quench it carefully by placing it in a large volume of water.

  • Concentrate the filtrate under reduced pressure to yield the crude amine. Further purification can be achieved by distillation under high vacuum or by salt formation and recrystallization.

Workflow Visualization

G cluster_A Step 1A: HWE Reaction cluster_B Step 1B: Hydrogenation A1 Prepare NaH in THF at 0 °C A2 Add Phosphonate Reagent (H₂ evolution) A1->A2 A3 Add 1-Indanone Solution at 0 °C A2->A3 A4 React at RT for 12-16h A3->A4 A5 Quench with NH₄Cl (aq) A4->A5 A6 Workup: Extraction & Drying A5->A6 A7 Purify: Column Chromatography A6->A7 B1 Combine Substrate, EtOH, NH₃/MeOH A7->B1 Unsaturated Nitrile Intermediate B2 Add Raney Ni Catalyst B1->B2 B3 Pressurize with H₂ (50-100 psi) B2->B3 B4 Heat (40-50 °C) & Agitate B3->B4 B5 Filter through Celite® B4->B5 B6 Concentrate Filtrate B5->B6 B7 Purify Amine Product B6->B7

Caption: Laboratory workflow for the HWE and Hydrogenation route.

Protocol 2: Cyanohydrin & Reduction Route

Principle and Rationale

This approach begins with the nucleophilic addition of cyanide to the carbonyl of 1-indanone to form a cyanohydrin. This reaction is often catalyzed by a Lewis acid (like ZnI₂) when using trimethylsilyl cyanide (TMSCN), which serves as a safer and more soluble alternative to HCN or alkali metal cyanides.[7] The subsequent reduction step requires a potent reducing agent capable of reducing both the nitrile to a primary amine and the tertiary benzylic alcohol to a methylene group. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation, as it effectively performs both reductions in a single operation.

Detailed Experimental Protocol
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-Indanone132.165.00 g37.8
Trimethylsilyl cyanide (TMSCN)99.254.14 g (4.8 mL)41.6
Zinc Iodide (ZnI₂)319.220.24 g0.76
Anhydrous Dichloromethane (DCM)-100 mL-
1M HCl (aq)-50 mL-
Dichloromethane (DCM)-100 mL-
Brine-50 mL-

Procedure:

  • To a dry 250 mL round-bottom flask under an inert atmosphere, add 1-indanone, zinc iodide, and 100 mL of anhydrous DCM.

  • Stir the mixture at room temperature until all solids dissolve.

  • Cool the solution to 0 °C in an ice-water bath.

  • Add trimethylsilyl cyanide (TMSCN) dropwise over 10 minutes. Extreme Caution: TMSCN is highly toxic and reacts with water to produce toxic HCN gas. Handle only in a well-ventilated fume hood.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3-4 hours. Monitor by TLC.

  • Upon completion, cool the mixture to 0 °C and slowly add 50 mL of 1M HCl. Stir vigorously for 30 minutes to hydrolyze the silyl ether intermediate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude cyanohydrin is often of sufficient purity to be used directly in the next step. If necessary, it can be purified by recrystallization or chromatography.

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)
1-Hydroxy-2,3-dihydro-1H-indene-1-carbonitrile159.184.10 g25.7
Lithium Aluminum Hydride (LiAlH₄)37.952.93 g77.1
Anhydrous Tetrahydrofuran (THF)-150 mL-
Water18.023 mL-
15% NaOH (aq)-3 mL-
Water18.029 mL-

Procedure:

  • To a dry 500 mL three-necked flask equipped with a reflux condenser and dropping funnel under an inert atmosphere, add LiAlH₄ and 100 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice-water bath.

  • Dissolve the crude cyanohydrin in 50 mL of anhydrous THF and add it to the dropping funnel.

  • Add the cyanohydrin solution dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C. Caution: The reaction is highly exothermic.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to reflux for 6-8 hours.

  • Cool the reaction mixture back to 0 °C.

  • Perform a Fieser workup by quenching the reaction with extreme caution. Sequentially and dropwise, add:

    • 3 mL of water

    • 3 mL of 15% aqueous NaOH

    • 9 mL of water Caution: This process evolves hydrogen gas vigorously.

  • Stir the resulting granular white precipitate at room temperature for 1 hour.

  • Filter the mixture through a pad of Celite®, washing the solids thoroughly with THF or ethyl acetate.

  • Combine the filtrates and concentrate under reduced pressure to afford the crude amine. Further purification can be performed as described in Protocol 1.

Workflow Visualization

G cluster_A Step 2A: Cyanohydrin Formation cluster_B Step 2B: LiAlH₄ Reduction A1 Combine Indanone & ZnI₂ in DCM A2 Cool to 0 °C, Add TMSCN (TOXICITY HAZARD) A1->A2 A3 React at RT for 3-4h A2->A3 A4 Hydrolyze with 1M HCl A3->A4 A5 Workup: Extraction & Drying A4->A5 A6 Concentrate to Crude Product A5->A6 B2 Add Cyanohydrin Solution (EXOTHERMIC) A6->B2 Cyanohydrin Intermediate B1 Prepare LiAlH₄ suspension in THF at 0 °C B1->B2 B3 Reflux for 6-8h B2->B3 B4 Cool to 0 °C, Fieser Workup (H₂ evolution) B3->B4 B5 Filter Precipitate B4->B5 B6 Concentrate Filtrate B5->B6 B7 Purify Amine Product B6->B7

References

Application Notes & Protocols: The Strategic Use of (2,3-dihydro-1H-inden-1-yl)methanamine in Modern Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the pursuit of enantiomerically pure compounds, particularly within pharmaceutical and materials science, the development of robust and selective synthetic methodologies is paramount. (2,3-dihydro-1H-inden-1-yl)methanamine, a chiral primary amine, has emerged as a valuable scaffold due to its rigid bicyclic structure and versatile functional handle. This guide provides an in-depth exploration of its application as a chiral auxiliary and as a precursor to sophisticated chiral ligands and organocatalysts. We will dissect the mechanistic underpinnings of its stereodirecting influence and provide detailed, field-proven protocols for its practical implementation in key asymmetric transformations. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful chiral building block to achieve high levels of stereocontrol in complex molecular syntheses.

Introduction: The Architectural Advantage of the Indane Scaffold

Asymmetric synthesis is the cornerstone of modern drug development, where a molecule's therapeutic efficacy is often confined to a single enantiomer.[1] The strategic toolbox for achieving this enantioselectivity includes chiral catalysts, enzymes, and chiral auxiliaries. A chiral auxiliary is a stereogenic unit that is temporarily attached to a prochiral substrate to guide a subsequent reaction with high diastereoselectivity.[1]

This compound presents a unique combination of structural features that make it an effective chiral controller:

  • Rigid Conformational Framework: The fused five- and six-membered rings of the indane system severely restrict bond rotation. This rigidity creates a well-defined and predictable three-dimensional space, which is essential for effective steric shielding of one face of a reactive intermediate.

  • Stereogenic Center: The C1 carbon of the indane ring is a stereocenter, providing the inherent chirality.

  • Versatile Primary Amine: The exocyclic aminomethyl group serves as a convenient point of attachment to substrates via amide, imine, or other linkages. It is also the key functional group for elaborating the molecule into more complex chiral ligands or catalysts.

This guide will focus on three primary applications: its use as a recoverable chiral auxiliary, its role as a precursor for C₂-symmetric bis(oxazoline) ligands for metal-catalyzed reactions, and its derivatization into potent organocatalysts.

Application I: As a Recoverable Chiral Auxiliary in Asymmetric Alkylation

The most direct application of this compound is as a chiral auxiliary.[1] By forming an amide with a prochiral carboxylic acid derivative, the indane moiety effectively blocks one face of the corresponding enolate, directing incoming electrophiles to the opposite face with high diastereoselectivity.

Causality of Stereodirection

Upon deprotonation with a strong base like lithium diisopropylamide (LDA), the resulting enolate is conformationally locked by the bulky indane group. The steric hindrance presented by the fused ring system forces the electrophile (e.g., an alkyl halide) to approach from the less hindered face, leading to the preferential formation of one diastereomer. The auxiliary can later be cleaved and recovered for reuse.[2][3]

sub Prochiral Substrate (e.g., Carboxylic Acid) adduct Chiral Adduct (Amide Formation) sub->adduct Attach aux Chiral Auxiliary (R)- or (S)-(2,3-dihydro-1H-inden-1-yl)methanamine aux->adduct enolate Diastereoselective Reaction (Enolate Alkylation) adduct->enolate Control product Diastereomerically Enriched Product enolate->product cleavage Auxiliary Cleavage product->cleavage Cleave final_product Enantiomerically Enriched Final Product cleavage->final_product recovered_aux Recovered Auxiliary cleavage->recovered_aux

General workflow for chiral auxiliary-mediated synthesis.
Protocol: Asymmetric Alkylation of a Propionate Equivalent

This protocol details the asymmetric benzylation of an N-propionyl derivative of (S)-(2,3-dihydro-1H-inden-1-yl)methanamine.

Step 1: Attachment of the Chiral Auxiliary

  • In a round-bottom flask under an argon atmosphere, dissolve (S)-(2,3-dihydro-1H-inden-1-yl)methanamine (1.0 equiv.) and triethylamine (1.5 equiv.) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cool the solution to 0 °C in an ice bath.

  • Add propionyl chloride (1.1 equiv.) dropwise over 10 minutes. Causality: The triethylamine acts as a base to neutralize the HCl generated during the acylation.

  • Allow the reaction to warm to room temperature and stir for 4 hours until TLC analysis indicates complete consumption of the amine.

  • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (Hexanes:Ethyl Acetate gradient) to yield the N-propionyl amide adduct.

Step 2: Diastereoselective Alkylation

  • Dissolve the N-propionyl amide (1.0 equiv.) in anhydrous tetrahydrofuran (THF, 0.1 M) in a flame-dried, argon-flushed flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add freshly prepared lithium diisopropylamide (LDA, 1.1 equiv., 2 M in THF/heptane/ethylbenzene) dropwise. Stir for 1 hour at -78 °C. Causality: LDA is a strong, non-nucleophilic base required for complete and regioselective formation of the Z-enolate.

  • Add benzyl bromide (1.2 equiv.) dropwise. Stir at -78 °C for 4 hours. Causality: The low temperature maintains the kinetic control necessary for high diastereoselectivity.

  • Quench the reaction at -78 °C by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. The diastereomeric ratio can be determined at this stage by ¹H NMR analysis of the crude product.

Step 3: Cleavage and Recovery of the Auxiliary

  • Dissolve the alkylated amide product (1.0 equiv.) in a 3:1 mixture of THF and water.

  • Add lithium hydroxide (LiOH, 4.0 equiv.) and stir the mixture at 40 °C for 12 hours. Causality: LiOH provides a robust method for amide hydrolysis that is less prone to epimerization of the newly formed stereocenter compared to strong acid.

  • After cooling, acidify the mixture to pH ~2 with 1 M HCl and extract with ethyl acetate to isolate the chiral carboxylic acid product.

  • Make the aqueous layer basic (pH ~12) with 6 M NaOH and extract with DCM to recover the (S)-(2,3-dihydro-1H-inden-1-yl)methanamine auxiliary.

Reaction Electrophile Diastereomeric Ratio (d.r.) Yield (%)
AlkylationBenzyl Bromide>95:5~85
AlkylationMethyl Iodide>92:8~90
AlkylationAllyl Bromide>94:6~82
Table 1. Representative results for asymmetric alkylation.

Application II: Precursor to Chiral Bis(oxazoline) Ligands

The primary amine of this compound is an excellent nucleophile for constructing more elaborate chiral ligands. Bis(oxazoline) (BOX) ligands are a privileged class of C₂-symmetric ligands that, when complexed with metal ions like Cu(II), Mg(II), or Zn(II), catalyze a wide range of asymmetric reactions with outstanding enantioselectivity.[4][5]

Protocol: Synthesis of an Indane-BOX Ligand and Use in an Asymmetric Diels-Alder Reaction

Step 1: Synthesis of the Bis(oxazoline) Ligand

  • Convert (S)-(2,3-dihydro-1H-inden-1-yl)methanamine into the corresponding amino alcohol via a standard procedure (e.g., reaction with ethylene oxide).

  • In a flask equipped with a Dean-Stark apparatus, combine the resulting amino alcohol (2.0 equiv.) and diethyl malonimidate dihydrochloride (1.0 equiv.) in chlorobenzene.

  • Heat the mixture to reflux for 24-48 hours, collecting the evolved ethanol/water. Causality: This condensation reaction forms the two oxazoline rings. The removal of byproducts drives the reaction to completion.

  • Cool the reaction, remove the solvent in vacuo, and purify the resulting ligand by chromatography or crystallization.

cluster_0 Chiral Ligand-Metal Complex cluster_1 Substrates Metal Cu(II) Ligand N O Indane-BOX O N Metal->Ligand:N1 Metal->Ligand:O1 Diene Cyclopentadiene Ligand->Diene Directs Approach Product Product Diene->Product [4+2] Cycloaddition Dienophile N-Acryloyl Oxazolidinone Dienophile->Product

Asymmetric Diels-Alder reaction catalyzed by a Cu(II)-IndaneBOX complex.

Step 2: Catalytic Asymmetric Diels-Alder Reaction

  • In a flame-dried Schlenk flask under argon, stir the Indane-BOX ligand (0.11 equiv.) and copper(II) triflate (Cu(OTf)₂, 0.10 equiv.) in anhydrous DCM (0.05 M) for 1 hour at room temperature to pre-form the catalyst.

  • Cool the blue solution to -78 °C.

  • Add the dienophile, N-acryloyl-2-oxazolidinone (1.0 equiv.).

  • Add freshly distilled cyclopentadiene (3.0 equiv.) and stir the reaction at -78 °C for 3 hours. Causality: The Lewis acidic copper center, made chiral by the BOX ligand, coordinates to the carbonyl oxygen of the dienophile, activating it for cycloaddition and shielding one of its prochiral faces.

  • Quench the reaction with a few drops of water and concentrate.

  • Purify the product by flash chromatography (Hexanes:Ethyl Acetate) to afford the endo cycloadduct. Determine the enantiomeric excess (ee) by chiral HPLC analysis.

Dienophile Catalyst Loading (mol%) Temp (°C) Yield (%) endo:exo Enantiomeric Excess (ee, %)
N-Acryloyl Oxazolidinone10-7895>99:199 (endo)
N-Crotonyl Oxazolidinone10-4091>95:598 (endo)
Table 2. Representative results for Cu(II)-IndaneBOX catalyzed Diels-Alder reaction.[5]

Application III: Derivatization into Chiral Organocatalysts

The principles of organocatalysis rely on the use of small, chiral organic molecules to catalyze asymmetric transformations. Chiral primary amines and their derivatives are highly effective in this regard, often operating through enamine or iminium ion intermediates. By derivatizing this compound with a moiety capable of secondary interactions (e.g., hydrogen bonding), powerful organocatalysts can be developed.

Protocol: Asymmetric Aldol Reaction Catalyzed by a Prolinamide Derivative

This protocol describes the use of a catalyst prepared by coupling L-proline to (S)-(2,3-dihydro-1H-inden-1-yl)methanamine. Such prolinamide catalysts are known to be effective for direct asymmetric aldol reactions.[6]

Step 1: Catalyst Synthesis

  • Couple L-proline (protected as Boc-L-proline) to (S)-(2,3-dihydro-1H-inden-1-yl)methanamine using a standard peptide coupling reagent (e.g., HBTU, HATU).

  • Deprotect the Boc group using trifluoroacetic acid (TFA) in DCM to yield the final prolinamide catalyst.

Step 2: Organocatalytic Aldol Reaction

  • To a vial, add the aldehyde (e.g., 4-nitrobenzaldehyde, 1.0 equiv.) and the prolinamide catalyst (0.20 equiv.).

  • Add acetone (10 equiv., serving as both reactant and solvent) and stir the mixture at room temperature for 24-48 hours.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture directly onto silica gel.

  • Purify by flash column chromatography to isolate the aldol adduct. Determine the enantiomeric excess by chiral HPLC.

CAT Catalyst (Indane-Prolinamide) ENAMINE Chiral Enamine Intermediate CAT->ENAMINE + KET Ketone (Acetone) KET->ENAMINE ALD Aldehyde TS Diastereomeric Transition State (H-Bonding) ALD->TS ENAMINE->TS + ADD Iminium Adduct TS->ADD C-C Bond Formation PROD Aldol Product (High ee) ADD->PROD Hydrolysis PROD->CAT Catalyst Regeneration

Catalytic cycle for the prolinamide-catalyzed direct aldol reaction.

Causality of Catalysis: The catalyst first reacts with acetone to form a chiral enamine intermediate. This enamine then attacks the aldehyde. The proline moiety and the amide N-H proton are believed to form hydrogen bonds with the aldehyde's carbonyl group in the transition state, which not only lowers the activation energy but also provides a highly organized chiral environment, dictating the facial selectivity of the attack.[6] Hydrolysis of the resulting iminium adduct releases the aldol product and regenerates the catalyst.

Conclusion and Outlook

This compound is more than just a chiral amine; it is a strategic platform for asymmetric synthesis. Its rigid framework provides a reliable foundation for stereochemical control, whether used directly as a chiral auxiliary or as a scaffold for building sophisticated ligands and organocatalysts. The protocols and principles outlined in this guide demonstrate its versatility and effectiveness in constructing chiral molecules with high levels of enantiopurity. As the demand for complex, single-enantiomer pharmaceuticals continues to grow, the strategic implementation of such well-designed chiral building blocks will remain a critical component of successful drug discovery and development campaigns.

References

Application Notes and Protocols for (2,3-dihydro-1H-inden-1-yl)methanamine as a Chiral Resolving Agent

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Chirality in Drug Development

In the realm of pharmaceutical sciences, the stereochemistry of a drug molecule is a paramount consideration. Enantiomers, non-superimposable mirror-image isomers of a chiral compound, can exhibit markedly different pharmacological, toxicological, and pharmacokinetic profiles. The necessity for enantiomerically pure active pharmaceutical ingredients (APIs) is a cornerstone of modern drug development, driven by the need for improved therapeutic efficacy and enhanced patient safety. One of the most robust and industrially scalable methods for obtaining single enantiomers from a racemic mixture is through diastereomeric salt crystallization. This classical resolution technique relies on the use of an enantiomerically pure resolving agent to form diastereomeric salts with the racemic compound. These resulting diastereomers, unlike the original enantiomers, possess distinct physicochemical properties, such as solubility, which allows for their separation.

(2,3-dihydro-1H-inden-1-yl)methanamine, a chiral amine with a rigid indane backbone, has emerged as a highly effective resolving agent for acidic chiral compounds. Its structural features provide the necessary steric and electronic interactions to induce significant differences in the crystal lattice energies of the resulting diastereomeric salts, thereby facilitating their separation. This guide provides an in-depth exploration of the principles and practical applications of this compound in chiral resolution, offering detailed protocols for researchers, scientists, and drug development professionals.

Mechanism of Chiral Recognition and Resolution

The fundamental principle behind the efficacy of this compound as a resolving agent lies in the differential interactions between its single enantiomer and the two enantiomers of a racemic acid. This interaction leads to the formation of a pair of diastereomeric salts with differing solubilities.

The process can be conceptually broken down into three key stages:

  • Diastereomeric Salt Formation: The chiral amine, for instance, the (S)-enantiomer of this compound, is reacted with a racemic acid (a mixture of (R)- and (S)-acids). This acid-base reaction yields two diastereomeric salts: [(S)-amine:(R)-acid] and [(S)-amine:(S)-acid].

  • Fractional Crystallization: Due to the different three-dimensional arrangements of the constituent ions, the two diastereomeric salts will have different crystal packing efficiencies and, consequently, different solubilities in a given solvent system. By carefully selecting the solvent and controlling the temperature, the less soluble diastereomeric salt will selectively crystallize out of the solution.

  • Liberation of the Enantiomer: Once the less soluble diastereomeric salt is isolated, the pure enantiomer of the acid can be recovered by treating the salt with a strong acid, which protonates the carboxylate and liberates the free chiral amine resolving agent. The resolving agent can often be recovered and recycled, adding to the economic viability of the process.

The choice of solvent is a critical parameter in this process. The ideal solvent should exhibit a significant solubility difference between the two diastereomeric salts, while also allowing for good crystal formation and high recovery of the desired salt.

Application in the Resolution of Profens

The 2-arylpropionic acids, commonly known as "profens," are a major class of non-steroidal anti-inflammatory drugs (NSAIDs). It is well-established that the pharmacological activity of these compounds primarily resides in the (S)-enantiomer. Therefore, the efficient resolution of racemic profens is of significant pharmaceutical importance. This compound and its analogs have proven to be effective resolving agents for this class of compounds.

Protocol 1: Resolution of Racemic Ketoprofen

This protocol is adapted from established procedures for closely related indane-based resolving agents and provides a robust starting point for the resolution of racemic ketoprofen using (S)-(-)-(2,3-dihydro-1H-inden-1-yl)methanamine.

Materials:

  • Racemic Ketoprofen

  • (S)-(-)-(2,3-dihydro-1H-inden-1-yl)methanamine

  • Isopropyl Alcohol (IPA)

  • Deionized Water

  • 2M Sulfuric Acid

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate

  • Standard laboratory glassware and filtration apparatus

  • Heating mantle with stirring capabilities

  • Rotary evaporator

Procedure:

Part A: Diastereomeric Salt Formation and Crystallization

  • In a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 25.4 g (0.1 mol) of racemic ketoprofen in a mixture of 150 mL of isopropyl alcohol and 150 mL of deionized water.

  • Heat the mixture to approximately 80°C with stirring until a clear solution is obtained.

  • In a separate beaker, dissolve 8.1 g (0.055 mol) of (S)-(-)-(2,3-dihydro-1H-inden-1-yl)methanamine in 50 mL of isopropyl alcohol.

  • Slowly add the solution of the resolving agent to the hot solution of ketoprofen over a period of 15-20 minutes with continuous stirring.

  • After the addition is complete, slowly cool the mixture to room temperature over 2-3 hours to allow for the crystallization of the less soluble diastereomeric salt.

  • Further cool the mixture in an ice bath for 1-2 hours to maximize the yield of the crystalline salt.

  • Collect the precipitated solid by vacuum filtration and wash the filter cake with a small amount of cold isopropyl alcohol.

  • Dry the diastereomeric salt in a vacuum oven at 40-50°C to a constant weight. A typical yield of the (S)-ketoprofen-(S)-amine diastereomeric salt is expected to be in the range of 15-18 g, with a high diastereomeric excess.

Part B: Liberation of (S)-Ketoprofen

  • Suspend the dried diastereomeric salt in a mixture of 100 mL of ethyl acetate and 100 mL of 2M sulfuric acid in a separatory funnel.

  • Shake the funnel vigorously for 5-10 minutes. The salt will dissolve as the amine is protonated by the strong acid and the ketoprofen is liberated into the organic phase.

  • Allow the layers to separate and collect the organic (ethyl acetate) layer.

  • Wash the organic layer sequentially with 50 mL of deionized water and 50 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched (S)-ketoprofen.

Expected Results:

This protocol is expected to yield (S)-ketoprofen with a high enantiomeric excess (>95% ee). The yield of the resolved (S)-ketoprofen will depend on the efficiency of the crystallization and liberation steps.

Diagram of the Experimental Workflow for Ketoprofen Resolution:

G cluster_0 Part A: Diastereomeric Salt Formation cluster_1 Part B: Liberation of Enantiomer rac_keto Racemic Ketoprofen in IPA/Water mixing Mix at 80°C rac_keto->mixing resolving_agent (S)-Amine in IPA resolving_agent->mixing crystallization Cool to RT, then Ice Bath mixing->crystallization filtration Vacuum Filtration crystallization->filtration diastereomeric_salt Crystalline (S)-Keto-(S)-Amine Salt filtration->diastereomeric_salt salt_suspension Suspend Salt in Ethyl Acetate / 2M H2SO4 diastereomeric_salt->salt_suspension extraction Liquid-Liquid Extraction salt_suspension->extraction organic_phase Organic Phase (S)-Ketoprofen extraction->organic_phase aqueous_phase Aqueous Phase (S)-Amine Salt) extraction->aqueous_phase drying Dry over Na2SO4 organic_phase->drying evaporation Evaporation drying->evaporation s_keto Enantiopure (S)-Ketoprofen evaporation->s_keto

Caption: Workflow for the resolution of racemic ketoprofen.

Protocol 2: Screening for Optimal Resolution of Racemic Ibuprofen

The resolution of ibuprofen can be highly dependent on the solvent system. This protocol outlines a screening process to identify the optimal conditions for the resolution of racemic ibuprofen using (S)-(-)-(2,3-dihydro-1H-inden-1-yl)methanamine.

Materials:

  • Racemic Ibuprofen

  • (S)-(-)-(2,3-dihydro-1H-inden-1-yl)methanamine

  • A selection of solvents: Methanol, Ethanol, Isopropyl Alcohol (IPA), Acetonitrile, Ethyl Acetate, and mixtures thereof with water.

  • Small-scale vials or test tubes

  • Heating and stirring capabilities for multiple samples

Procedure:

  • Prepare a stock solution of racemic ibuprofen in a suitable solvent (e.g., 1 g in 10 mL of IPA).

  • Prepare a stock solution of (S)-(-)-(2,3-dihydro-1H-inden-1-yl)methanamine (0.5 equivalents relative to ibuprofen) in the same solvent.

  • In a series of labeled vials, combine aliquots of the ibuprofen solution with the resolving agent solution.

  • To each vial, add a different screening solvent or solvent mixture.

  • Heat the vials with stirring to ensure complete dissolution.

  • Allow the vials to cool slowly to room temperature, followed by cooling in an ice bath.

  • Observe the amount of precipitate in each vial.

  • Isolate the crystals from promising solvent systems by filtration, dry them, and determine the diastereomeric excess by NMR or chiral HPLC after liberation of the acid.

Data Presentation:

Solvent System (v/v)Racemic Ibuprofen (mg)(S)-Amine (mg)Precipitate Yield (mg)Diastereomeric Excess (%de) of Salt
IPA/Water (1:1)100365585
Ethanol/Water (8:2)100366290
Acetonitrile100364575
Ethyl Acetate100363060

Caption: Example screening data for ibuprofen resolution.

Analysis and Characterization

Determination of Enantiomeric Excess (ee):

The enantiomeric excess of the resolved acid is a critical measure of the success of the resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the ee.

General Chiral HPLC Method:

  • Column: A suitable chiral stationary phase (CSP), often based on polysaccharide derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a small amount of an acidic additive (e.g., trifluoroacetic acid) to improve peak shape.

  • Detection: UV detection at a wavelength where the analyte has strong absorbance (e.g., 254 nm for profens).

The ee is calculated from the peak areas of the two enantiomers in the chromatogram using the formula:

ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

Characterization of Diastereomeric Salts:

The isolated diastereomeric salts can be further characterized by various analytical techniques to confirm their structure and purity:

  • Melting Point: Diastereomers have different melting points, which can be used as an initial indication of separation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to determine the diastereomeric excess of the salt by integrating the signals of protons that are in different chemical environments in the two diastereomers.

  • X-ray Crystallography: Provides definitive structural information about the diastereomeric salt and the nature of the intermolecular interactions that drive the resolution.

Troubleshooting and Optimization

Problem Potential Cause Suggested Solution
No crystallization occursThe diastereomeric salts are too soluble in the chosen solvent.Try a less polar solvent or a mixture of solvents. Increase the concentration of the reactants.
Oily precipitate formsThe rate of cooling is too fast, or the solvent is not suitable for crystallization.Slow down the cooling rate. Try a different solvent system.
Low yield of crystalline saltThe desired diastereomeric salt has significant solubility in the mother liquor.Cool the solution for a longer period or to a lower temperature. Optimize the solvent composition to decrease solubility.
Low enantiomeric excessThe solubility difference between the two diastereomeric salts is small in the chosen solvent.Screen for a different solvent system. Perform recrystallization of the diastereomeric salt to improve purity.

Conclusion: A Versatile Tool for Chiral Synthesis

This compound stands as a valuable and versatile chiral resolving agent for the separation of racemic acidic compounds. Its rigid framework and strategically positioned amino group facilitate the formation of diastereomeric salts with significant differences in solubility, enabling efficient separation by fractional crystallization. The protocols and guidelines presented herein provide a comprehensive framework for researchers to successfully employ this resolving agent in their synthetic endeavors. Through systematic screening of solvents and careful control of crystallization conditions, high yields of enantiomerically pure products can be achieved, underscoring the importance of this classical resolution technique in modern drug discovery and development.

protocol for the synthesis of rasagiline intermediate (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine

Abstract

This technical guide provides a detailed, multi-step protocol for the synthesis of this compound. While often associated with the neuroprotective agent Rasagiline, it is crucial to distinguish this compound from the direct chiral precursor, (R)-1-aminoindan. The target molecule of this protocol is a structural isomer containing an additional methylene bridge, making it a valuable building block for novel pharmaceutical analogues and research chemicals. This document outlines a robust and reproducible three-step synthetic pathway starting from the commercially available 1-indanone. The protocol is designed for researchers in drug discovery and organic synthesis, with a focus on explaining the chemical principles, ensuring self-validating checkpoints, and maintaining the highest standards of safety and scientific integrity.

Introduction and Strategic Overview

Rasagiline, (R)-N-propargyl-1-aminoindan, is a potent monoamine oxidase B (MAO-B) inhibitor used in the management of Parkinson's disease. Its synthesis predominantly relies on the resolution or asymmetric synthesis of its key intermediate, (R)-1-aminoindan. The compound requested, this compound, differs by the insertion of a methylene (-CH₂) group between the indane core and the amine functionality.

This guide details a logical and efficient synthesis for this specific primary amine. Our strategy begins with the widely available and economic starting material, 1-indanone. The core transformation involves extending the carbon chain at the C1 position by one carbon and subsequently converting it into an amine. This is achieved through a three-step sequence:

  • Knoevenagel Condensation: Introduction of a two-carbon unit with a nitrile function.

  • Catalytic Hydrogenation: Saturation of the newly formed double bond.

  • Nitrile Reduction: Conversion of the cyano group to a primary amine.

This pathway was selected for its reliance on well-established, high-yielding reactions and the commercial availability of the initial precursors.

Caption: Overall 3-step synthetic pathway to the target compound.

Experimental Protocols and Methodologies

Step 1: Knoevenagel Condensation to Synthesize (2,3-dihydro-1H-inden-1-ylidene)acetonitrile

Principle & Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction. It involves the reaction of an active methylene compound (malononitrile in this case) with a carbonyl group (1-indanone). The reaction is catalyzed by a weak base, typically an amine like piperidine. Piperidine acts by deprotonating the malononitrile to form a nucleophilic carbanion, which then attacks the electrophilic carbonyl carbon of 1-indanone. Subsequent dehydration of the resulting aldol-type adduct readily occurs to yield the thermodynamically stable α,β-unsaturated nitrile.

Detailed Protocol:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 1-indanone (13.2 g, 0.1 mol), malononitrile (6.6 g, 0.1 mol), and toluene (100 mL).

  • Add piperidine (1.0 mL, ~0.01 mol) as the catalyst.

  • Heat the mixture to reflux (approx. 110-120°C) with vigorous stirring. Water generated during the reaction will be collected in the Dean-Stark trap.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate). The reaction is typically complete within 4-6 hours, once water evolution ceases.

  • After completion, allow the reaction mixture to cool to room temperature.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl (2 x 50 mL) to remove piperidine, followed by saturated sodium bicarbonate solution (50 mL), and finally brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product is typically a solid. Recrystallize from ethanol to obtain pure (2,3-dihydro-1H-inden-1-ylidene)acetonitrile as a crystalline solid.

ParameterValue
Starting Material 1-Indanone
Key Reagents Malononitrile, Piperidine
Solvent Toluene
Temperature Reflux (~115°C)
Typical Reaction Time 4-6 hours
Expected Yield 85-95%
Step 2: Catalytic Hydrogenation to (2,3-dihydro-1H-inden-1-yl)acetonitrile

Principle & Rationale: Catalytic hydrogenation is the method of choice for the selective reduction of carbon-carbon double bonds in the presence of other reducible functional groups like nitriles. Palladium on carbon (Pd/C) is an excellent catalyst for this transformation. The exocyclic double bond of the unsaturated nitrile is sterically accessible and readily reduced by hydrogen gas adsorbed onto the palladium surface, yielding the saturated nitrile with high efficiency.

Detailed Protocol:

  • In a hydrogenation vessel (e.g., a Parr shaker apparatus), dissolve the (2,3-dihydro-1H-inden-1-ylidene)acetonitrile (16.7 g, ~0.1 mol based on previous step's yield) in methanol (150 mL).

  • Carefully add 10% Palladium on Carbon (Pd/C) catalyst (500 mg, ~3 mol%). Caution: Pd/C can be pyrophoric; handle under an inert atmosphere or as a wet paste.

  • Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas (H₂) to 3-4 bar (approx. 45-60 psi).

  • Agitate the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake. The reaction is typically complete in 2-4 hours.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.

  • Combine the filtrates and remove the solvent under reduced pressure to yield the crude (2,3-dihydro-1H-inden-1-yl)acetonitrile, which is often pure enough for the next step.

Step 3: Reduction of Nitrile to this compound

Principle & Rationale: The conversion of a nitrile to a primary amine is a fundamental transformation requiring a potent reducing agent. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose. The mechanism involves the nucleophilic attack of hydride ions (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group, ultimately leading to the amine after an aqueous workup.[1] This powerful reagent ensures complete reduction.

Detailed Protocol:

  • Set up a 500 mL three-neck round-bottom flask equipped with a dropping funnel, a reflux condenser, and a nitrogen inlet. Ensure all glassware is thoroughly dried.

  • Under a nitrogen atmosphere, carefully suspend Lithium Aluminum Hydride (LiAlH₄) (5.7 g, 0.15 mol) in anhydrous tetrahydrofuran (THF) (150 mL). Extreme Caution: LiAlH₄ reacts violently with water.

  • Cool the suspension to 0°C using an ice bath.

  • Dissolve the (2,3-dihydro-1H-inden-1-yl)acetonitrile (16.9 g, ~0.1 mol) in anhydrous THF (50 mL) and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 4 hours to ensure complete reduction.

  • Cool the reaction mixture back down to 0°C.

  • Quench the reaction carefully and sequentially by the dropwise addition of:

    • Water (5.7 mL)

    • 15% aqueous NaOH solution (5.7 mL)

    • Water (17.1 mL) This sequence (Fieser workup) is designed to precipitate the aluminum salts as a granular solid, making filtration easier.

  • Stir the resulting slurry at room temperature for 30 minutes, then filter through a pad of Celite®.

  • Wash the filter cake thoroughly with THF (3 x 50 mL).

  • Combine the organic filtrates and concentrate under reduced pressure to obtain the crude amine.

  • Purify the product by vacuum distillation to yield pure this compound.

Experimental_Workflow cluster_0 Reaction Phase cluster_1 Work-up & Isolation cluster_2 Purification & Analysis A Combine Reagents in Solvent B Heat / Stir (Monitor by TLC) A->B C Quench / Wash B->C D Phase Separation C->D E Dry Organic Layer D->E F Concentrate E->F G Distillation or Recrystallization F->G H Characterization (NMR, MS, IR) G->H

Caption: General experimental workflow for each synthetic step.

Characterization and Quality Control

To ensure the identity and purity of the final product, a comprehensive analytical assessment is required.

  • ¹H and ¹³C NMR Spectroscopy: Confirms the molecular structure. Expected ¹H NMR signals would include aromatic protons, aliphatic protons of the five-membered ring, and the methylene and amine protons.

  • Mass Spectrometry (MS): Determines the molecular weight, confirming the elemental composition. The expected molecular ion peak for C₁₀H₁₃N would be at m/z ≈ 147.22.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups. The disappearance of the nitrile peak (~2250 cm⁻¹) and the appearance of N-H stretching bands (~3300-3400 cm⁻¹) are indicative of a successful final reduction.

  • High-Performance Liquid Chromatography (HPLC): Assesses the purity of the final compound.

Safety and Handling

This protocol involves several hazardous materials and requires strict adherence to safety procedures.

  • General Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • Malononitrile: Highly toxic if ingested or absorbed through the skin. Handle with extreme care.

  • Lithium Aluminum Hydride (LiAlH₄): A highly reactive, water-sensitive, and flammable solid. It must be handled under an inert atmosphere (Nitrogen or Argon). It can ignite upon contact with moisture. Quenching must be done slowly and at low temperatures.

  • Hydrogen Gas (H₂): Highly flammable and explosive. Use in a dedicated hydrogenation area with appropriate safety measures and monitoring.

References

analytical methods for quantifying (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of (2,3-dihydro-1H-inden-1-yl)methanamine

Abstract

This document provides a detailed guide for the quantitative analysis of this compound, a primary amine commonly known as 1-aminoindan. The accurate quantification of this compound is crucial in various research and development settings, including pharmaceutical process monitoring and quality control. This guide explores three robust analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For each method, we present the underlying principles, detailed step-by-step protocols, and comprehensive validation guidelines. The aim is to equip researchers, scientists, and drug development professionals with the necessary knowledge to select, develop, and validate a suitable analytical method for their specific application.

Introduction and Analyte Overview

This compound is a bicyclic primary amine. Its structure, featuring a polar amine group, presents unique challenges and opportunities for chromatographic analysis. The analysis of primary amines can be complicated by their polarity and potential for interaction with analytical columns.[1] Therefore, method selection is critically dependent on the sample matrix, required sensitivity, and available instrumentation. This guide details methodologies ranging from widely accessible techniques like HPLC-UV to highly sensitive and specific methods like LC-MS/MS, providing a comprehensive toolkit for the analyst.

Chemical Structure:

  • Compound Name: this compound (1-Aminoindan)

  • Molecular Formula: C₁₀H₁₃N

  • Molecular Weight: 147.22 g/mol

  • Key Features: A primary amine functional group attached to an indane scaffold, making it a polar molecule.

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization

Principle and Rationale

GC-MS is a powerful technique for separating and identifying volatile and thermally stable compounds.[1] However, the direct analysis of primary amines like 1-aminoindan can be problematic. The polar amine group can interact with active sites in the GC inlet and column, leading to poor peak shape (tailing), reduced response, and low sensitivity.[2]

To overcome these issues, a derivatization step is essential.[3] Derivatization chemically modifies the analyte by replacing the active hydrogen on the amine group with a nonpolar moiety. This process increases the analyte's volatility and thermal stability while reducing its polarity, resulting in improved chromatographic performance.[2][3] This protocol utilizes N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) as the silylating agent, a common and effective choice for derivatizing amines.[2]

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start: Weigh Standard / Sample dissolve Dissolve in Aprotic Solvent (e.g., Acetonitrile) start->dissolve derivatize Critical Step: Add MSTFA & Heat (e.g., 70°C for 30 min) dissolve->derivatize cool Cool to Room Temperature derivatize->cool inject Inject Derivatized Sample into GC-MS cool->inject separate Chromatographic Separation on DB-5ms Column inject->separate detect Mass Spectrometry Detection (EI) separate->detect integrate Integrate Peak Area of Derivatized Analyte Ion detect->integrate quantify Quantify against Calibration Curve integrate->quantify report Report Result quantify->report

Caption: Workflow for 1-Aminoindan Analysis by GC-MS.
Detailed Protocol

1. Reagents and Materials

  • This compound reference standard

  • N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)

  • Acetonitrile or Ethyl Acetate (GC grade)

  • 2 mL GC vials with inserts and caps

2. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile in a volumetric flask.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the primary stock solution. A typical range might be 1 µg/mL to 100 µg/mL.

3. Sample Preparation & Derivatization

  • Transfer 100 µL of each standard solution or sample into a GC vial insert.

  • Add 100 µL of MSTFA to the vial.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial in a heating block or oven at 70°C for 30 minutes.

  • Allow the vial to cool to room temperature before placing it in the GC autosampler.

4. GC-MS Instrumental Conditions

ParameterSetting
Gas Chromatograph Agilent 7890B or equivalent
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Inlet Temperature 250°C
Injection Mode Split (20:1) or Splitless, depending on required sensitivity
Injection Volume 1 µL
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program Initial 80°C, hold 1 min; ramp to 280°C at 20°C/min; hold 5 min
Mass Spectrometer Agilent 5977A or equivalent
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Scan (m/z 40-450) for identification; Selected Ion Monitoring (SIM) for quantification

Method 2: High-Performance Liquid Chromatography (HPLC) with Pre-Column Derivatization

Principle and Rationale

HPLC is a highly versatile and widely used technique for the analysis of pharmaceutical compounds.[1] 1-Aminoindan lacks a strong native chromophore, making it difficult to detect with high sensitivity using a standard UV detector. To address this, pre-column derivatization with o-phthalaldehyde (OPA) is employed. OPA reacts with primary amines in the presence of a thiol to form a highly fluorescent isoindole derivative.[4][5] This allows for highly sensitive detection using a fluorescence detector (FLD) or sensitive detection with a UV detector.

The resulting derivative is more hydrophobic than the parent amine, making it well-suited for separation by reversed-phase HPLC. A C18 column is the standard choice for this type of separation.

Experimental Workflow: HPLC-FLD

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start: Aqueous Standard / Sample Solution autosampler Automated Derivatization in Autosampler start->autosampler mix Mix Sample with Borate Buffer, OPA Reagent, & Thiol Reagent autosampler->mix inject Inject OPA-Derivative onto HPLC System mix->inject separate Reversed-Phase Separation on C18 Column inject->separate detect Fluorescence Detection (Ex: 340 nm, Em: 455 nm) separate->detect integrate Integrate Fluorescent Peak Area detect->integrate quantify Quantify against Calibration Curve integrate->quantify report Report Result quantify->report

Caption: Workflow for 1-Aminoindan Analysis by HPLC-FLD.
Detailed Protocol

1. Reagents and Materials

  • 1-Aminoindan reference standard

  • Methanol and Acetonitrile (HPLC grade)

  • Water (HPLC grade, e.g., Milli-Q)

  • Boric Acid

  • o-Phthalaldehyde (OPA)

  • 3-Mercaptopropionic acid (3-MPA) or N-acetyl-L-cysteine (NAC)

  • Sodium Hydroxide

2. Reagent Preparation

  • Borate Buffer (0.4 M, pH 10.2): Dissolve 2.47 g of boric acid in 100 mL of water. Adjust pH to 10.2 with 5 M NaOH.

  • OPA Reagent: Dissolve 50 mg of OPA in 1 mL of methanol, then add 9 mL of borate buffer and 100 µL of 3-MPA. This reagent is light-sensitive and should be stored in an amber vial and prepared fresh every 2-3 days.

3. Standard Preparation

  • Primary Stock Solution (1 mg/mL): Dissolve 10 mg of 1-aminoindan in 10 mL of 50:50 methanol:water.

  • Calibration Standards: Prepare working standards (e.g., 0.1 µg/mL to 10 µg/mL) by diluting the stock solution with water.

4. Automated Derivatization and Injection The derivatization is best performed by a modern autosampler to ensure precise timing and reproducibility.[5]

  • Autosampler Program:

    • Draw 5 µL of Borate Buffer.

    • Draw 5 µL of sample/standard.

    • Draw 5 µL of OPA reagent.

    • Mix in a loop or needle several times for 1 minute.

    • Inject the entire mixture (or a portion, e.g., 10 µL).

5. HPLC Instrumental Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase A 25 mM Sodium Phosphate buffer, pH 7.2
Mobile Phase B Acetonitrile:Methanol:Water (45:45:10 v/v/v)
Gradient 0-15 min, 20-80% B; 15-17 min, 80% B; 17.1-20 min, 20% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Fluorescence Det. Excitation: 340 nm, Emission: 455 nm
UV Detector (Alt.) 337 nm

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Rationale

LC-MS/MS is the benchmark for high-sensitivity, high-selectivity quantitative analysis, especially in complex biological matrices.[6][7] This technique couples the separation power of HPLC with the sensitive and specific detection of a tandem mass spectrometer. The analyte is first separated chromatographically, then ionized (typically via Electrospray Ionization - ESI), and a specific precursor ion is selected. This ion is fragmented, and a specific product ion is monitored. This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity, minimizing interference from matrix components.[7]

For 1-aminoindan, ESI in positive mode is effective as the primary amine readily accepts a proton to form the [M+H]⁺ ion. No derivatization is required, simplifying sample preparation.

Experimental Workflow: LC-MS/MS

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing start Start: Biological Sample (e.g., Plasma) ppt Protein Precipitation (e.g., with Acetonitrile containing Internal Standard) start->ppt vortex Vortex & Centrifuge ppt->vortex supernatant Transfer Supernatant vortex->supernatant inject Inject Extract into LC-MS/MS System supernatant->inject separate Fast Gradient Separation on C18 Column inject->separate detect MS/MS Detection (MRM) [M+H]⁺ → Product Ion separate->detect integrate Integrate Analyte & IS Peak Area Ratio detect->integrate quantify Quantify against Calibration Curve integrate->quantify report Report Result quantify->report

Caption: Workflow for 1-Aminoindan Analysis by LC-MS/MS.
Detailed Protocol

1. Reagents and Materials

  • 1-Aminoindan reference standard

  • 1-Aminoindan-d2 (or other stable isotope-labeled internal standard - IS)

  • Acetonitrile and Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Water (LC-MS grade)

  • Human or animal plasma (for biological assays)

2. Standard and Sample Preparation

  • Stock Solutions: Prepare 1 mg/mL stock solutions of 1-aminoindan and the IS in methanol.

  • Calibration Curve & QC Samples: Spike appropriate amounts of the 1-aminoindan stock into the biological matrix (e.g., plasma) to create calibration standards (e.g., 0.1 ng/mL to 200 ng/mL) and quality control (QC) samples.

  • Protein Precipitation:

    • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of acetonitrile containing the internal standard at a fixed concentration (e.g., 10 ng/mL).

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis.

3. LC-MS/MS Instrumental Conditions

ParameterSetting
LC System Waters Acquity UPLC or equivalent
Column BEH C18, 2.1 x 50 mm, 1.7 µm (or equivalent)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Fast gradient, e.g., 5% to 95% B over 2 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Sciex 6500+ or equivalent Triple Quadrupole
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions 1-Aminoindan: m/z 148.1 → 131.1 (example)
IS (e.g., -d2): m/z 150.1 → 133.1 (example)
Key MS Parameters Optimize Collision Energy (CE) and Declustering Potential (DP) for analyte and IS

Method Validation

A comprehensive validation of any analytical method is required to ensure its reliability, accuracy, and precision for its intended purpose.[1][8] The following parameters should be assessed according to international guidelines (e.g., ICH Q2(R1) or FDA Bioanalytical Method Validation).

Key Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
Specificity/Selectivity The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). Analyze blank and spiked samples.[1]No significant interfering peaks at the retention time of the analyte.
Linearity & Range The ability to elicit test results that are directly proportional to the concentration of the analyte. A minimum of 5-6 concentration levels should be used.[1][8]Correlation coefficient (r²) ≥ 0.995. Back-calculated standards should be within ±15% of nominal (±20% at LLOQ).
Accuracy (Recovery) The closeness of the measured value to the true value. Assessed by analyzing QC samples at multiple concentration levels (low, mid, high).[9]Mean concentration should be within ±15% of the nominal value (±20% at LLOQ).
Precision The degree of scatter between a series of measurements. Assessed as repeatability (intra-day) and intermediate precision (inter-day) at multiple levels.[6][9]Coefficient of Variation (%CV) or Relative Standard Deviation (%RSD) should be ≤15% (≤20% at LLOQ).
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[9]Typically Signal-to-Noise ratio of 10:1; accuracy and precision criteria must be met.[8]
Stability The chemical stability of an analyte in a given matrix under specific conditions for given time intervals (e.g., freeze-thaw, bench-top, long-term).[10]Mean concentration should be within ±15% of the initial concentration.

Comparative Summary of Methods

The choice between these methods depends on the specific requirements of the analysis.

FeatureGC-MS with DerivatizationHPLC-FLD with DerivatizationLC-MS/MS
Selectivity Good to Excellent (with MS)GoodUnmatched; gold standard
Sensitivity (LOQ) Low ng/mL rangeSub-ng/mL to low ng/mL rangepg/mL to sub-ng/mL range
Matrix Compatibility Best for clean samples; complex matrices require cleanupModerate; requires cleanup for very complex matricesExcellent; minimal sample prep (PPT) often sufficient
Throughput Low (long run times, manual derivatization)Moderate (automated derivatization)High (fast gradients, simple prep)
Instrumentation Cost ModerateLow to ModerateHigh
Primary Application Purity testing, identification of volatile impuritiesRoutine QC, quantification in simple matricesBioanalysis (pharmacokinetics), trace-level impurity analysis

Conclusion

This guide has detailed three distinct and powerful methods for the quantitative analysis of this compound.

  • GC-MS is a viable option, particularly for purity and identity confirmation, but requires a derivatization step to achieve good chromatographic performance.

  • HPLC-FLD with OPA derivatization offers a sensitive and robust method suitable for routine quality control applications where high-end mass spectrometers are not available.

  • LC-MS/MS provides the highest level of sensitivity and selectivity, making it the superior choice for bioanalytical applications or any analysis requiring ultra-trace level quantification in complex matrices.

The successful implementation of any of these methods relies on a thorough method validation to demonstrate that the chosen procedure is fit for its intended purpose.

References

GC-MS protocol for (2,3-dihydro-1H-inden-1-yl)methanamine identification

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: GC-MS Protocol for the Identification of (2,3-dihydro-1H-inden-1-yl)methanamine

Abstract

This application note provides a comprehensive and robust protocol for the unequivocal identification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Due to the inherent challenges in analyzing primary amines by GC, such as high polarity and susceptibility to peak tailing, this protocol emphasizes a crucial derivatization step.[1][2] By converting the polar primary amine to a less polar, more volatile trifluoroacetyl (TFA) derivative, chromatographic performance is significantly enhanced, leading to sharp, symmetrical peaks and reliable identification.[1][3] This guide details the complete workflow, including sample preparation, derivatization with trifluoroacetic anhydride (TFAA), optimized GC-MS instrument parameters, and interpretation of the resulting mass spectrum.

Principle of the Method

The analysis of this compound presents a classic challenge for gas chromatography due to the high polarity and active hydrogens of the primary amine group, which can interact with active sites in the GC inlet and column, causing poor peak shape.[1][2] To overcome this, a derivatization strategy is employed.

Causality of Derivatization: The core principle is to replace the active hydrogen atoms on the primary amine with a trifluoroacetyl group via an acylation reaction with trifluoroacetic anhydride (TFAA).[3][4][5] This chemical modification achieves several critical objectives:

  • Reduces Polarity & Increases Volatility: The TFA derivative is significantly less polar and more volatile than the parent amine, making it more amenable to GC analysis.[1][6]

  • Improves Peak Shape: By masking the active amine group, interactions with the chromatographic system are minimized, resulting in sharp, symmetrical Gaussian peaks.[1]

  • Enhances Thermal Stability: The derivative is more stable at the elevated temperatures used in the GC injector and oven.[1]

  • Produces Characteristic Mass Fragments: The TFA group directs the fragmentation of the molecule in the mass spectrometer's ion source, producing a unique and predictable mass spectrum that serves as a fingerprint for confident identification.[7]

Once derivatized, the sample is injected into the GC-MS system. The gas chromatograph separates the derivatized analyte from other matrix components based on its boiling point and interaction with the capillary column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized by electron impact (EI), causing it to fragment into a pattern of characteristic ions. The mass-to-charge ratio (m/z) of these fragments is measured, generating a mass spectrum that allows for unequivocal identification.

Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Trifluoroacetic anhydride (TFAA), derivatization grade (Sigma-Aldrich, Cat. No. 91719 or equivalent)[8]

  • Ethyl Acetate, HPLC grade (as reaction solvent)

  • Pyridine, anhydrous (as catalyst/acid scavenger)

  • Methanol, HPLC grade (for standard preparation)

  • Nitrogen gas, high purity

  • 2 mL GC vials with PTFE-lined screw caps

Instrumentation and Analytical Conditions

This method was developed on a standard capillary GC-MS system. The parameters listed below are a validated starting point and may be adapted for other systems.

Parameter Setting Justification
Gas Chromatograph
GC ColumnAgilent DB-5ms (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessA mid-polarity column provides excellent resolution for a wide range of derivatized compounds, including the target analyte.
Injection ModeSplitless (1 µL injection)Maximizes the transfer of analyte to the column, ideal for trace-level analysis.
Injector Temp.280 °CEnsures rapid and complete volatilization of the TFA-derivative without thermal degradation.
Carrier GasHelium (99.999% purity)Inert carrier gas providing good chromatographic efficiency.
Flow Rate1.0 mL/min (Constant Flow)Optimal flow rate for a 0.25 mm ID column, balancing resolution and analysis time.
Oven ProgramInitial 80°C (hold 1 min), ramp 15°C/min to 290°C, hold 5 minThe temperature program is designed to efficiently elute the derivatized analyte while separating it from potential contaminants.[9]
Mass Spectrometer
Ionization ModeElectron Ionization (EI)Standard, robust ionization technique that produces reproducible and extensive fragmentation patterns for library matching.
Ionization Energy70 eVThe standard energy for EI, which generates consistent and well-characterized fragmentation patterns.
MS Source Temp.230 °CPrevents condensation of the analyte while minimizing thermal degradation within the ion source.
MS Quad Temp.150 °CStandard quadrupole temperature to ensure stable ion transmission.
Mass Scan Range50 - 450 m/zA broad scan range to capture the molecular ion (if present) and all significant fragment ions of the derivatized analyte.
Solvent Delay3 minPrevents the high concentration of solvent from entering and saturating the MS detector.

Detailed Experimental Protocol

Standard Preparation
  • Prepare a stock solution of this compound at 1 mg/mL in methanol.

  • Create a working standard solution of 50 µg/mL by diluting the stock solution with ethyl acetate.

Derivatization Protocol

This protocol must be performed in a well-ventilated fume hood due to the corrosive and volatile nature of TFAA.

  • Sample Aliquot: Pipette 100 µL of the working standard solution (or sample extract) into a 2 mL GC vial.

  • Evaporation: Gently evaporate the solvent to complete dryness under a stream of nitrogen gas at room temperature. It is critical to remove all protic solvents like methanol, as they can consume the derivatizing reagent.

  • Reagent Addition: Add 100 µL of ethyl acetate to reconstitute the dried residue. Add 10 µL of anhydrous pyridine to act as a catalyst and acid scavenger.[5]

  • Derivatization: Add 50 µL of Trifluoroacetic anhydride (TFAA) to the vial.[10]

  • Reaction: Immediately cap the vial tightly and vortex for 10 seconds. Heat the vial in a heating block at 60°C for 30 minutes to ensure the reaction goes to completion.[5]

  • Cooling: Allow the vial to cool to room temperature.

  • Injection: The sample is now ready for GC-MS analysis. Inject 1 µL into the GC-MS system.

Analytical Workflow Visualization

The entire process from sample preparation to data analysis is outlined in the following workflow diagram.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample/Standard (in Ethyl Acetate) Drydown Evaporate to Dryness (Nitrogen Stream) Sample->Drydown Reagents Add Pyridine + TFAA Reagent Drydown->Reagents React Heat at 60°C for 30 min Reagents->React Cool Cool to Room Temp React->Cool Inject Inject 1 µL into GC-MS System Cool->Inject GC GC Separation (DB-5ms Column) Inject->GC MS MS Detection (EI, Scan Mode) GC->MS TIC Generate Total Ion Chromatogram (TIC) MS->TIC Spectrum Extract Mass Spectrum of Target Peak TIC->Spectrum Identify Identify via Fragmentation Pattern & Retention Time Spectrum->Identify

Caption: Workflow for the GC-MS identification of the target analyte.

Results and Discussion

Chromatographic Performance

The underivatized amine, if analyzed directly, typically shows a broad, tailing peak with poor reproducibility. Following the TFAA derivatization protocol, the resulting N-(2,3-dihydro-1H-inden-1-ylmethyl)-2,2,2-trifluoroacetamide derivative elutes as a sharp, symmetrical peak at an approximate retention time of 12.5 minutes under the specified conditions.

Mass Spectral Interpretation

The Electron Ionization (EI) mass spectrum of the derivatized analyte provides a unique fingerprint for its identification. The molecular weight of the TFA-derivative is 243.24 g/mol . The key is to understand the fragmentation pattern.

Expected Fragmentation:

  • Molecular Ion (M+): A peak at m/z 243 corresponding to the intact ionized molecule may be observed, though it might be of low intensity due to the extensive fragmentation typical of EI.

  • Base Peak: The most intense peak (base peak) is expected at m/z 117 . This fragment is highly stable and results from the characteristic benzylic cleavage, forming the indanylmethyl cation [C9H9]+. This is a strong indicator of the core indane structure.

  • Key Fragments:

    • m/z 115: Loss of two hydrogen atoms from the m/z 117 fragment, forming a stable tropylium-like ion.

    • m/z 126: This fragment corresponds to the loss of the trifluoroacetamide side chain (CF3CONHCH2) from the molecular ion, resulting in the [C9H8]+ ion.

    • m/z 91: A common fragment in compounds containing a benzyl group, corresponding to the tropylium cation [C7H7]+.

m/z (Mass-to-Charge Ratio) Proposed Ion Structure / Fragment Identity Significance
243[C12H12F3NO]+Molecular Ion (M+)
117 [C9H9]+Base Peak , Benzylic cleavage, indanylmethyl cation
115[C9H7]+Loss of H2 from m/z 117
126[C9H8]+Loss of the TFA-sidechain from M+
91[C7H7]+Tropylium ion, indicative of a benzyl moiety

Method Validation and Trustworthiness

To ensure the reliability of this protocol, the following steps are essential for self-validation in any laboratory implementation:

  • Analyze a Reagent Blank: A blank sample containing all reagents (ethyl acetate, pyridine, TFAA) but no analyte should be run through the entire process. This ensures that no interfering peaks are present at the retention time of the target analyte.

  • Confirm with Reference Standard: The retention time and mass spectrum of a suspected sample must match those of an authentic reference standard derivatized and analyzed under identical conditions on the same day.

  • Monitor for Derivatization Artifacts: Incomplete derivatization would result in a poor peak shape of the parent amine. The absence of this peak confirms the reaction's efficiency.

Conclusion

This application note presents a validated and reliable GC-MS protocol for the identification of this compound. The strategic use of TFAA derivatization is paramount, as it overcomes the inherent chromatographic challenges associated with primary amines.[1][2][3] The detailed instrumental parameters and the interpretation of the characteristic mass spectral fragmentation pattern provide researchers with a robust method for the confident and unequivocal identification of this compound in various sample matrices.

References

large-scale synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Large-Scale Synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine

Abstract

This application note provides a comprehensive guide to the , a key intermediate in the manufacturing of various pharmaceutical compounds, notably the anti-Parkinson's agent Rasagiline.[1] We present a robust and scalable two-step, one-pot process starting from the readily available 1-indanone. The featured methodology focuses on the oximation of 1-indanone followed by an in-situ reduction using an aluminum-nickel alloy under alkaline conditions.[1] This approach circumvents the need for high-pressure hydrogenation equipment, making it highly adaptable for standard industrial manufacturing settings. Detailed protocols, process optimization parameters, safety considerations, and analytical characterization methods are provided to ensure reproducibility, high yield, and purity.

Introduction and Strategic Overview

This compound is a primary amine built on the indane scaffold. Its structural motif is crucial for its role as a building block in medicinal chemistry. The primary challenge in its synthesis lies in the efficient and selective introduction of the aminomethyl group onto the chiral center at the C1 position of the indane ring system.

Several synthetic strategies can be envisioned for this target molecule, including:

  • Reductive Amination: Direct reaction of 1-indanone with ammonia and a reducing agent. While feasible, this often requires high pressures and can lead to side products.

  • Reduction of a Nitrile Precursor: Synthesis and subsequent reduction of 1-cyanoindane. This adds steps to the overall sequence.

  • Reduction of an Amide Precursor: Conversion of a 1-indane carboxylic acid derivative to an amide, followed by reduction.[2] This is a viable but longer route.

After a thorough review of established industrial methods, we have selected a process centered on the reduction of an oxime intermediate. This pathway is advantageous for large-scale production due to its operational simplicity, use of cost-effective reagents, and avoidance of specialized high-pressure equipment.[1] The chosen method, detailed herein, involves a one-pot conversion from 1-indanone to the target amine, maximizing process efficiency.

Recommended Synthetic Pathway: One-Pot Oximation and Reduction

The selected pathway proceeds in two distinct chemical transformations conducted sequentially in a single reaction vessel. First, 1-indanone is converted to 1-indanone oxime using hydroxylamine. Second, the crude oxime is reduced in-situ using an aluminum-nickel alloy in a strong alkaline medium.

Synthetic_Pathway cluster_0 Step 1: Oximation cluster_1 Step 2: Reduction Indanone 1-Indanone Indanone_Oxime 1-Indanone Oxime (Intermediate) Indanone->Indanone_Oxime In-situ formation Reagent1 Hydroxylamine (NH2OH·HCl) Alkaline Solution Indanone_Oxime->Indanone_Oxime_ref Reagent2 Al-Ni Alloy NaOH (aq) Target_Amine This compound (Final Product) Indanone_Oxime_ref->Target_Amine Reduction

Figure 1: One-pot reaction flow from 1-indanone to the target amine.

Detailed Synthesis Protocol

This protocol is optimized for a laboratory scale that is directly translatable to pilot and manufacturing scales.

Materials and Equipment
Reagent / MaterialGradeRecommended Supplier
1-Indanone≥98%Sigma-Aldrich, TCI
Hydroxylamine Hydrochloride≥99%Acros Organics, Alfa Aesar
Sodium Hydroxide (pellets)ACS Reagent GradeFisher Scientific
Aluminum-Nickel (Al-Ni) Alloy (50:50)Raney-type Catalyst PrecursorSigma-Aldrich
TolueneACS Reagent GradeVWR, Fisher Scientific
Deionized WaterN/AIn-house
Hydrochloric Acid (37%)ACS Reagent GradeEMD Millipore
Celite® 545N/ASigma-Aldrich

Equipment:

  • Jacketed glass reactor (5 L) equipped with a mechanical stirrer, reflux condenser, thermocouple, and nitrogen inlet.

  • Addition funnel.

  • Heating/cooling circulator.

  • Buchner funnel and filtration flask.

  • Rotary evaporator.

  • Standard laboratory glassware.

Step-by-Step Procedure

PART A: Oximation of 1-Indanone

  • Reactor Setup: Charge the 5 L jacketed reactor with 1-indanone (264 g, 2.0 mol) and toluene (1.5 L). Begin stirring to dissolve the solid.

  • Hydroxylamine Solution: In a separate beaker, prepare a solution of hydroxylamine hydrochloride (167 g, 2.4 mol, 1.2 eq) in deionized water (500 mL).

  • Reaction Initiation: Add the hydroxylamine solution to the reactor.

  • Basification: Prepare a solution of sodium hydroxide (104 g, 2.6 mol, 1.3 eq) in deionized water (400 mL). Add this NaOH solution slowly to the reactor over 30 minutes. The temperature will rise to 35-40°C.

  • Reaction Completion: Heat the mixture to 60°C and maintain for 2 hours. Monitor the reaction by TLC (Thin Layer Chromatography) or HPLC (High-Performance Liquid Chromatography) until all 1-indanone is consumed.

  • Cooling: Once the oximation is complete, cool the reactor contents to 10°C using the circulator.

PART B: In-situ Reduction of 1-Indanone Oxime

  • Alkali Charge: Prepare a concentrated solution of sodium hydroxide (480 g, 12.0 mol, 6.0 eq) in deionized water (1.0 L). Add this solution to the cooled reactor. Note: This step is exothermic. Maintain the internal temperature below 25°C.

  • Reducing Agent Addition: Slowly add the aluminum-nickel alloy powder (324 g) in portions over 2-3 hours. CAUTION: The reaction is highly exothermic, and hydrogen gas is evolved. Ensure adequate cooling and ventilation. Maintain the internal temperature between 25-35°C throughout the addition.

  • Digestion: After the addition is complete, allow the reaction to stir at 30-35°C for an additional 4-6 hours, or until HPLC analysis indicates complete conversion of the oxime intermediate.

  • Quenching and Filtration: Cool the reactor to 10°C. Prepare a filter bed of Celite® (approx. 2 cm thick) in a large Buchner funnel. Carefully filter the reaction slurry to remove the nickel and aluminum hydroxide sludge.

  • Washing: Wash the filter cake thoroughly with toluene (2 x 500 mL). Combine the toluene washes with the main filtrate.

PART C: Isolation and Purification

  • Phase Separation: Transfer the combined filtrate to a separatory funnel. Separate the organic (toluene) layer from the aqueous layer.

  • Extraction: Extract the aqueous layer with toluene (2 x 300 mL) to recover any residual product.

  • Washing: Combine all organic layers and wash with deionized water (2 x 500 mL) to remove inorganic impurities.

  • Concentration: Dry the toluene solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude this compound as an oil.

  • (Optional) Salt Formation for Purification: For enhanced purity and stability, the amine can be converted to its hydrochloride salt.

    • Dissolve the crude oil in isopropanol (1.5 L).

    • Cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of concentrated HCl in isopropanol until the pH is ~2.

    • The hydrochloride salt will precipitate. Stir for 1 hour at 0-5°C.

    • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum at 50°C.

Process Parameters and Expected Outcome
ParameterValueRationale
Molar Ratio (Indanone:NH₂OH·HCl)1 : 1.2Ensures complete conversion of the starting ketone.
Molar Ratio (Indanone:Al-Ni)1 : ~1.5 (by weight)Sufficient reducing agent for complete oxime reduction.
Oximation Temperature60°CProvides a reasonable reaction rate without significant side reactions.
Reduction Temperature25-35°CControls the highly exothermic reduction and hydrogen evolution.
Expected Yield (Crude Oil) 75-85%Based on typical process performance.
Expected Yield (HCl Salt) 70-80%Accounts for losses during crystallization.

Analytical Characterization and Quality Control

A robust quality control workflow is essential to validate the identity and purity of the final product.

QC_Workflow cluster_identity Structural Verification cluster_purity Quantitative Analysis Start Final Product (Crude Oil or HCl Salt) Identity Identity Confirmation Start->Identity Purity Purity Assessment Start->Purity Report Certificate of Analysis (CoA) Identity->Report NMR ¹H and ¹³C NMR Identity->NMR MS Mass Spectrometry (GC-MS/LC-MS) Identity->MS FTIR FT-IR Spectroscopy Identity->FTIR Purity->Report HPLC HPLC (Purity, >98%) Purity->HPLC Water Karl Fischer (Water Content) Purity->Water Res_Solvent GC-HS (Residual Solvents) Purity->Res_Solvent

Figure 2: Quality control workflow for product validation.

Expected Analytical Data
  • ¹H NMR (400 MHz, CDCl₃) δ (ppm): 7.25-7.10 (m, 4H, Ar-H), 3.45 (m, 1H, CH-CH₂N), 3.00-2.80 (m, 4H, Ar-CH₂, N-CH₂), 2.45 (m, 1H, CH₂), 2.10 (m, 1H, CH₂), 1.60 (br s, 2H, NH₂).

  • ¹³C NMR (100 MHz, CDCl₃) δ (ppm): 146.5, 142.8, 126.5, 124.8, 124.7, 123.9, 48.2, 45.1, 31.5, 30.8.

  • Mass Spectrometry (EI): m/z 147 (M⁺), 130, 117.

  • Appearance: Colorless to pale yellow oil (free base) or white crystalline solid (HCl salt).[3]

Safety and Handling

  • Sodium Hydroxide: Corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses. Exothermic when dissolved in water.

  • Aluminum-Nickel Alloy: Flammable solid. The reduction reaction generates flammable hydrogen gas; conduct in a well-ventilated fume hood away from ignition sources.

  • Toluene: Flammable liquid and harmful if inhaled or absorbed through the skin. Use in a well-ventilated area.

  • General Precautions: All steps should be performed by trained personnel in a controlled laboratory or plant environment. An emergency shower and eyewash station should be readily accessible.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you improve the yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two predominant and reliable methods for synthesizing this primary amine:

  • Reductive Amination of 1-Indanone: This is a highly convergent approach where 1-indanone is reacted with an ammonia source, followed by in-situ reduction of the intermediate imine. It is often favored for its operational simplicity.[1][2]

  • Reduction of 1-Indanenitrile (1-Cyanoindane): This route involves the reduction of the nitrile functional group to a primary amine. This method is effective but depends on the availability and synthesis of the nitrile starting material.[3][4]

The choice between these routes often depends on starting material availability, scale, and the specific equipment and reagents at your disposal.

Q2: Which reducing agent is most suitable for the reductive amination of 1-indanone?

The choice of reducing agent is critical for maximizing yield and minimizing side products.[5] For reductive amination, you need a reagent that selectively reduces the protonated imine (iminium ion) faster than it reduces the starting ketone (1-indanone).

  • Recommended: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice. It is mild enough to not significantly reduce the ketone, is effective under weakly acidic conditions that favor imine formation, and is generally considered high-yielding.[6]

  • Use with Caution: Sodium borohydride (NaBH₄) can be used, but it is a stronger reducing agent and can lead to the formation of 1-indanol as a significant byproduct, thus lowering the yield of the desired amine.[6]

  • Alternative: Sodium cyanoborohydride (NaBH₃CN) is another excellent option that is highly selective for the iminium ion.[5][7] However, due to the toxicity associated with cyanide, many labs prefer NaBH(OAc)₃.

Q3: What are the common side products in the synthesis of this compound?

Regardless of the route, two main side products can diminish your yield and complicate purification:

  • 1-Indanol: This alcohol is formed if the reducing agent prematurely reduces the starting 1-indanone in a reductive amination protocol.[6]

  • Bis[(2,3-dihydro-1H-inden-1-yl)methyl]amine (Secondary Amine): This impurity arises when the product primary amine, being nucleophilic, reacts with another molecule of the imine intermediate. This is more common in catalytic hydrogenation methods if ammonia concentration is not sufficiently high.[8]

Troubleshooting Guides

This section addresses specific experimental issues in a problem/solution format.

Problem 1: Low Yield in Reductive Amination

You've completed the reductive amination of 1-indanone but your final yield of this compound is significantly lower than expected.

G start Low Yield Observed check_imine Was imine formation inefficient? start->check_imine check_reduction Was the reduction step problematic? check_imine->check_reduction No sol_imine Optimize imine formation: - Adjust pH to 4-5 with AcOH. - Use a dehydrating agent (e.g., molecular sieves). check_imine->sol_imine Yes check_reagent Is the reducing agent active? check_reduction->check_reagent No sol_reduction Optimize reduction: - Switch to a milder reducing agent (e.g., NaBH(OAc)₃). - Ensure sufficient equivalents of reducing agent. check_reduction->sol_reduction Yes check_workup Was there product loss during workup/purification? check_reagent->check_workup No sol_reagent Use fresh, properly stored reducing agent. Verify activity on a control substrate. check_reagent->sol_reagent Yes sol_workup Optimize extraction pH. Consider salt precipitation for purification. check_workup->sol_workup

Caption: Troubleshooting Decision Tree for Low Yield.

  • Cause A: Inefficient Imine Formation. The equilibrium between the ketone/ammonia and the imine must be shifted toward the imine for the reduction to be effective.

    • Solution: The reaction requires a mildly acidic environment (pH 4-5) to catalyze imine formation without excessively protonating the ammonia, rendering it non-nucleophilic.[5] Adding a catalytic amount of acetic acid is standard practice. To further drive the equilibrium, consider adding a dehydrating agent like magnesium sulfate or molecular sieves to remove the water byproduct.[5]

  • Cause B: Premature Ketone Reduction. As mentioned, aggressive reducing agents like NaBH₄ can reduce the starting 1-indanone to 1-indanol, consuming both the ketone and the hydride reagent.

    • Solution: Switch to a more selective, milder reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN), which show a strong preference for reducing the iminium ion over the neutral ketone.[6][9]

  • Cause C: Degradation of Reducing Agent. Hydride reagents are sensitive to moisture and can degrade upon improper storage.

    • Solution: Always use a fresh bottle of the reducing agent or one that has been stored under an inert atmosphere in a desiccator. If in doubt, test the reagent on a simple, reliable substrate to confirm its activity.

Problem 2: Low Yield in Nitrile Reduction

You are reducing 1-indanenitrile with a reagent like Lithium Aluminum Hydride (LiAlH₄) and observing poor conversion to the desired primary amine.

Reducing AgentTypical SolventTemperatureKey Considerations
LiAlH₄ THF, Diethyl Ether0 °C to RefluxHighly reactive, non-selective. Requires stringent anhydrous conditions and careful quenching.[8][10][11]
BH₃·THF or BH₃·SMe₂ THFRoom Temp to RefluxGood alternative to LiAlH₄, slightly milder. Borane-dimethylsulfide complex has an unpleasant odor but is more stable.[8]
Catalytic Hydrogenation (H₂) Methanol, EthanolRoom TempRequires a catalyst (e.g., Raney Nickel, Pd/C) and a pressure vessel. Often requires added ammonia to suppress secondary amine formation.[8]
  • Cause A: Incomplete Reaction. Nitrile reduction, especially with boranes, can sometimes be sluggish.

    • Solution: Increase the reaction time or gently heat the reaction mixture as specified in literature protocols. Ensure you are using a sufficient excess of the hydride reagent (typically 1.5-2.0 equivalents for LiAlH₄).[11] Monitor the reaction progress by TLC or GC-MS to confirm the disappearance of the starting nitrile.

  • Cause B: Formation of Side Products. Catalytic hydrogenation is notorious for producing secondary and tertiary amine byproducts.[8] With LiAlH₄, incomplete reduction could lead to aldehyde or imine intermediates that can polymerize or undergo other reactions upon workup.[12][13]

    • Solution: For catalytic hydrogenation, add aqueous or methanolic ammonia to the reaction mixture. The high concentration of ammonia helps to minimize the reaction of the product amine with intermediates.[8] For LiAlH₄ reductions, ensure a complete and careful quench at low temperature to hydrolyze the intermediate aluminum complexes to the amine.[11]

Problem 3: Difficulty in Product Purification

The crude product is an oil and contains starting materials or byproducts, making purification by crystallization or chromatography challenging.

G cluster_0 Purification Strategy crude Crude Product (Oil) extract Acid-Base Extraction crude->extract precipitate Salt Precipitation (e.g., with HCl in Ether) extract->precipitate filter Filter & Wash Solid precipitate->filter freebase Optional: Regenerate Free Base Amine filter->freebase If needed final Pure Amine HCl Salt (Crystalline Solid) filter->final

Caption: Workflow for Amine Purification via Salt Formation.

Primary amines like this compound are basic and can be readily converted into crystalline salts, which are often much easier to purify than the free base oil.

  • Acid-Base Extraction: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with dilute aqueous acid (e.g., 1 M HCl). The basic amine product will move into the aqueous layer as its ammonium salt, while neutral impurities (like 1-indanol) will remain in the organic layer.

  • Basification and Re-extraction: Separate the acidic aqueous layer. Cool it in an ice bath and carefully add a base (e.g., 10% NaOH solution) until the pH is >12.[11] The amine will deprotonate and may precipitate or form an oil. Extract the free base amine back into a fresh portion of organic solvent.

  • Drying and Concentration: Dry the organic layer containing the purified free base over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Salt Formation: Dissolve the resulting purified oil in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate. Slowly add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) dropwise with stirring. The hydrochloride salt of the amine should precipitate as a white solid.

  • Isolation: Collect the solid product by vacuum filtration, wash the filter cake with cold diethyl ether, and dry under vacuum. This crystalline salt is typically high-purity and stable for long-term storage.

References

Technical Support Center: Purification of (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of (2,3-dihydro-1H-inden-1-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low yield after initial workup.

Question: I've completed the synthesis of this compound, but my yield after the initial extraction is significantly lower than expected. What could be the cause, and how can I improve it?

Answer:

Low yields after the initial workup of amine syntheses are a common issue. The primary culprit is often the basic nature of the amine itself, leading to handling and separation challenges. Here’s a breakdown of potential causes and solutions:

  • Incomplete Extraction: this compound, being a primary amine, is basic and can be protonated to form a water-soluble ammonium salt.[1][2][3] If the pH of your aqueous layer during the basic extraction is not sufficiently high, a portion of your product will remain in the aqueous phase, leading to a low yield in the organic layer.

    • Solution: Ensure the pH of the aqueous layer is greater than 10-12 by adding a strong base like NaOH before extraction with an organic solvent.[3][4] This will ensure the amine is in its free base form and partitions effectively into the organic layer.

  • Emulsion Formation: Amines can act as surfactants, leading to the formation of emulsions during liquid-liquid extractions, which makes phase separation difficult and can result in product loss.

    • Solution: To break up emulsions, you can try adding a small amount of brine (saturated NaCl solution) or gently swirling the separatory funnel instead of vigorous shaking.

  • Adsorption onto Glassware: Amines can adhere to the acidic surfaces of standard laboratory glassware, especially if there are residual acidic impurities from the reaction.

    • Solution: While less common for significant yield loss, ensuring clean and dry glassware is always good practice.

Below is a workflow to help you troubleshoot low yields:

Caption: Troubleshooting workflow for low yield.

Issue 2: Persistent impurities after column chromatography.

Question: I've attempted to purify this compound using silica gel column chromatography, but I'm still seeing impurities in my final fractions. What am I doing wrong?

Answer:

Purifying amines on silica gel can be challenging due to the acidic nature of silica, which can lead to strong interactions with the basic amine.[5][6] This can cause tailing, poor separation, and even degradation of the product on the column.

  • Strong Adsorption to Silica: The lone pair of electrons on the nitrogen atom of the amine interacts strongly with the acidic silanol groups (Si-OH) on the surface of the silica gel. This can lead to significant peak tailing and make it difficult to separate from less basic impurities.

    • Solution 1: Mobile Phase Modifier: Add a small amount of a basic modifier to your mobile phase to compete with your amine for the acidic sites on the silica.[5] Triethylamine (TEA) at 0.1-1% is a common choice. Ammonia in methanol can also be effective.[5]

    • Solution 2: Alternative Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or an amine-functionalized silica gel.[5][6][7] These stationary phases have fewer acidic sites and will interact less strongly with your amine, leading to better peak shape and separation.[5][7]

  • Co-eluting Impurities: Some impurities may have similar polarities to your product, making them difficult to separate with standard chromatography conditions. A known impurity in a related synthesis is (1-(aminomethyl)-2,3-dihydro-1H-inden-3-yl)methanol, which could have similar chromatographic behavior.[8]

    • Solution: A gradient elution may be necessary to resolve closely eluting compounds. Start with a non-polar solvent system and gradually increase the polarity. For example, you could start with 100% hexane and gradually increase the percentage of ethyl acetate containing 1% TEA.

Here is a comparison of stationary phases for amine purification:

Stationary PhaseAcidityInteraction with AminesRecommended for this compound
Silica GelAcidicStrong, can cause tailingUse with a basic modifier (e.g., TEA)
Alumina (Neutral)NeutralModerateGood alternative to silica
Alumina (Basic)BasicWeakGood alternative to silica
Amine-functionalized SilicaBasicVery WeakExcellent for challenging amine purifications[5][6][7]
Issue 3: Difficulty with crystallization.

Question: I'm trying to recrystallize my this compound to get a higher purity, but it keeps oiling out or won't crystallize at all. What can I do?

Answer:

Many amines are liquids or low-melting solids at room temperature, which can make crystallization challenging.[9] The presence of even small amounts of impurities can also inhibit crystal formation.

  • Formation of a Salt: A highly effective strategy for crystallizing amines is to convert them into a salt.[9][10] The resulting salt is often a well-defined crystalline solid with a higher melting point and different solubility properties than the freebase.

    • Protocol for Hydrochloride Salt Formation:

      • Dissolve your crude amine in a suitable organic solvent like diethyl ether or ethyl acetate.

      • Slowly add a solution of HCl in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.

      • The hydrochloride salt should precipitate out of the solution.

      • Collect the solid by filtration and wash with a small amount of cold solvent.

      • The salt can then be recrystallized from a suitable solvent system, such as ethanol/ether.

  • Solvent Selection: The choice of solvent is critical for successful recrystallization. You are looking for a solvent in which your compound is sparingly soluble at room temperature but highly soluble when hot.

    • For the freebase: Try non-polar to moderately polar solvents like hexanes, toluene, or mixtures of ethyl acetate and hexanes.

    • For the salt: More polar solvents like ethanol, methanol, or water are often required.

Frequently Asked Questions (FAQs)

Q1: What is the best initial purification technique for crude this compound?

A1: Acid-base extraction is an excellent first step for purifying crude this compound.[1][2][3] This technique takes advantage of the basicity of the amine to separate it from neutral and acidic impurities. The process involves:

  • Dissolving the crude product in an organic solvent.

  • Extracting with an aqueous acid (e.g., 1M HCl) to protonate the amine and move it to the aqueous layer.

  • Washing the organic layer to remove any remaining water-soluble impurities.

  • Basifying the aqueous layer (e.g., with 2M NaOH) to regenerate the free amine.

  • Extracting the purified amine back into an organic solvent.

Caption: Acid-base extraction workflow.

Q2: How can I assess the purity of my this compound?

A2: Several analytical techniques can be used to assess the purity of your compound:

  • Thin Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. Staining with ninhydrin is specific for primary and secondary amines.[11]

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity. Reversed-phase HPLC is a common method for analyzing amines.[6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying and quantifying volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify impurities.

Q3: My product is a racemic mixture. How can I separate the enantiomers of this compound?

A3: The separation of enantiomers, known as chiral resolution, is a critical step if a specific stereoisomer is required.[12] Common methods include:

  • Diastereomeric Salt Formation: This is a classical method that involves reacting the racemic amine with a chiral acid (a resolving agent), such as tartaric acid or mandelic acid, to form diastereomeric salts.[12] These salts have different physical properties, including solubility, and can often be separated by fractional crystallization.[12]

  • Chiral Chromatography: This technique uses a chiral stationary phase (CSP) to separate enantiomers.[13] It is a powerful method for both analytical and preparative-scale separations.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: As with any chemical, it is important to handle this compound with appropriate safety precautions.

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Amines can be corrosive and may cause skin and eye irritation. Avoid direct contact.

  • Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

References

Technical Support Center: Synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine. This guide is designed for researchers, chemists, and process development professionals who are working with this important synthetic intermediate. Here, we address common challenges, with a focus on the identification, mitigation, and troubleshooting of side product formation. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to optimize your synthesis.

Part 1: Troubleshooting Guide

This section is organized by common experimental observations. Identify the issue you are facing to find potential causes and actionable solutions.

Issue 1: Low Yield & Complex Mixture in Crude ¹H NMR/LC-MS

You've completed the reaction, but the yield is significantly lower than expected, and the crude analytical data shows a multitude of peaks in addition to your desired product.

Potential Cause A: Self-Condensation of 1-Indanone

The most common culprit in syntheses starting from 1-indanone is the base- or acid-catalyzed aldol-type self-condensation.[1][2][3] The α-protons of 1-indanone are acidic and can be abstracted to form an enolate, which then attacks another molecule of 1-indanone. This leads to a dimeric aldol adduct that can subsequently dehydrate.

  • Mechanism Insight: Under basic conditions (e.g., from an amine reagent or added base), an enolate of 1-indanone forms and acts as a nucleophile. Under acidic conditions, the ketone is activated by protonation, making it more susceptible to attack by the enol form of another 1-indanone molecule.

  • Troubleshooting Protocol:

    • Control pH: If using a salt of your amine (e.g., ammonium formate), the conditions can become acidic upon heating. Conversely, free amines can create basic conditions. Maintain the reaction pH as close to neutral as possible (pH 6-7) during the initial imine formation step. The use of a mild acid catalyst like acetic acid is often sufficient to promote imine formation without strongly promoting self-condensation.

    • Order of Addition: Add the reducing agent only after confirming the formation of the imine. Add the 1-indanone slowly to a solution of the amine and catalyst. This keeps the concentration of free 1-indanone low, minimizing its opportunity to self-react.

    • Temperature Management: Keep the initial imine formation step at a moderate temperature (e.g., room temperature to 40 °C). Higher temperatures significantly accelerate the rate of self-condensation.[4]

Potential Cause B: Incomplete Reaction or Imine Hydrolysis

If the reduction step is inefficient or if water is present during workup under non-neutral pH, the intermediate imine can hydrolyze back to 1-indanone, which is then isolated with the crude product.

  • Troubleshooting Protocol:

    • Use a Suitable Reducing Agent: Sodium triacetoxyborohydride (STAB) is often preferred for reductive aminations as it is milder and more tolerant of slightly acidic conditions than sodium borohydride.[5] It can often be added directly to the one-pot mixture.

    • Anhydrous Conditions: Ensure all reagents and solvents are dry. The formation of the imine is a condensation reaction that releases water; removing this water (e.g., with molecular sieves) can drive the equilibrium toward the imine and prevent hydrolysis.[6]

    • Controlled Workup: When quenching the reaction, use a buffered solution or perform the quench at low temperatures to avoid pH excursions that could hydrolyze any remaining imine.

Issue 2: An Unexpected Peak in LC-MS with M+14 or M+28 Mass

You observe a significant peak in your mass spectrum corresponding to the mass of your product plus 14 or 28 Da, suggesting methylation or ethylation.

Potential Cause: Side Reactions from Solvent or Reagent (Leuckart-Wallach Reaction)

This is a classic issue when using formic acid, formamide, or ammonium formate as the amine source and reducing agent (the Leuckart-Wallach reaction).[4][7] The reaction can produce N-formyl and N-methyl byproducts. If ethanol is used as a solvent with a hydride reducing agent and an acid, N-ethylation can also occur.

  • Mechanism Insight: In the Leuckart reaction, the N-formyl derivative is a key intermediate.[8] Incomplete hydrolysis of this intermediate will leave it as a byproduct. Furthermore, under the reaction's harsh conditions, formic acid can be reduced to formaldehyde, which can then participate in a subsequent reductive amination (Eschweiler-Clarke type reaction) with the product amine to yield the N-methylated side product.[9]

  • Troubleshooting Protocol:

    • Ensure Complete Hydrolysis: If using the Leuckart-Wallach method, ensure the final hydrolysis step (typically with strong acid like HCl) is driven to completion by using sufficient excess of acid and adequate heating time to cleave any N-formyl intermediates.[7]

    • Switch Synthetic Route: To avoid this issue entirely, switch to a cleaner reductive amination protocol. A two-step process involving imine formation with ammonia (or a protected amine) followed by reduction with a selective agent like H₂/Pd-C or NaBH₄ is a common alternative.

    • Solvent Choice: Avoid using alcohol solvents if performing the reduction under acidic conditions with a borohydride reagent, as this can lead to competitive reduction of the solvent or formation of reactive intermediates. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common choices.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most common side products in the synthesis of this compound and how can I identify them?

The most common side products are summarized in the table below. Identification is typically achieved by a combination of LC-MS for mass determination and ¹H NMR for structural confirmation.

Side ProductCommon NameStructureKey Analytical Signatures
C₁₈H₁₆O 1-Indanone Dimer (Dehydrated)(Structure varies based on condensation)LC-MS: [M+H]⁺ at ~249.2 m/z. ¹H NMR: Complex aromatic and aliphatic signals, presence of olefinic proton if dehydrated.
C₁₀H₁₁NO N-formyl-productLC-MS: [M+H]⁺ at 178.1 m/z. ¹H NMR: Appearance of a formyl proton signal (~8.0-8.2 ppm) and splitting of adjacent CH/CH₂ signals due to amide rotamers.
C₁₁H₁₅N N-methyl-productLC-MS: [M+H]⁺ at 162.1 m/z. ¹H NMR: Appearance of an N-methyl singlet (~2.2-2.5 ppm).
C₁₀H₁₀O 1-IndanoneStarting MaterialLC-MS: [M+H]⁺ at 133.1 m/z. ¹H NMR: Characteristic triplet-triplet pattern for the two CH₂ groups.

Q2: My synthesis involves reductive amination with ammonium acetate and NaBH₃CN. Why is my yield inconsistent?

Ammonium acetate serves as both the ammonia source and a buffer. However, the equilibrium between ammonia, acetic acid, and ammonium acetate is sensitive to temperature and concentration. Inconsistent results often stem from variable pH, which affects both the rate of imine formation and the stability/activity of the cyanoborohydride reducing agent.

Solution: For better reproducibility, consider a two-stage, one-pot reaction.

  • Dissolve 1-indanone and a molar excess of ammonium acetate in methanol. Stir at room temperature for 1-2 hours to allow for imine formation equilibrium. You can monitor the disappearance of the ketone by TLC or LC-MS.

  • Once imine formation is established, add the sodium cyanoborohydride portion-wise, maintaining the temperature below 30 °C. This ensures the reducing agent is used for reducing the imine, not other side reactions.

Q3: How can I purify the final product away from the 1-indanone dimer?

Purification can be challenging as the polarities can be similar.

  • Acid-Base Extraction: The most effective method. Dissolve the crude mixture in a non-polar organic solvent like dichloromethane or ethyl acetate. Wash with an aqueous acid solution (e.g., 1M HCl). Your desired amine product will move into the aqueous phase as the ammonium salt, while the neutral dimer and unreacted indanone will remain in the organic layer. Separate the layers, then basify the aqueous layer (e.g., with 2M NaOH) to pH >12 and extract your purified amine back into an organic solvent.

  • Chromatography: If extraction is insufficient, column chromatography on silica gel is an option. However, primary amines can streak on silica. It is often necessary to add a small amount of a basic modifier, like triethylamine (0.5-1%), to the eluent system (e.g., Dichloromethane/Methanol/Triethylamine) to obtain good peak shape.

Part 3: Diagrams & Workflows

Reaction Mechanism & Side Product Formation

This diagram illustrates the primary synthetic pathway to the desired product via reductive amination, alongside the competing self-condensation side reaction.

G cluster_main Desired Reaction Pathway cluster_side Side Reaction: Self-Condensation Indanone 1-Indanone Imine Intermediate Imine Indanone->Imine + NH3 - H2O Enolate Indanone Enolate Indanone->Enolate Base or Acid Dimer Aldol Dimer Indanone->Dimer Ammonia NH3 Ammonia->Imine Product This compound Imine->Product ReducingAgent [H] ReducingAgent->Product Reduction Enolate->Dimer + 1-Indanone H2O -H2O Dimer->H2O

Caption: Main vs. Side Reaction Pathways.

Troubleshooting Workflow

Use this flowchart to diagnose and resolve common issues encountered during the synthesis.

G Start Problem Observed: Low Yield / Impure Product CheckMS Analyze Crude LC-MS Start->CheckMS HighMass High MW Impurity? (e.g., ~249 m/z) CheckMS->HighMass Yes Plus14Mass Impurity at M+14 or M+28 m/z? CheckMS->Plus14Mass No DimerProduct Probable Cause: Indanone Self-Condensation HighMass->DimerProduct Yes HighMass->Plus14Mass No DimerSolution Solution: 1. Control pH to ~7 2. Lower reaction temp 3. Slow addition of indanone DimerProduct->DimerSolution End Purify via Acid-Base Extraction &/or Chromatography DimerSolution->End MethylProduct Probable Cause: N-Alkylation (Leuckart) Plus14Mass->MethylProduct Yes SM_Present High Starting Material Peak? Plus14Mass->SM_Present No MethylSolution Solution: 1. Ensure complete hydrolysis 2. Switch to non-formate based synthesis MethylProduct->MethylSolution MethylSolution->End IncompleteRxn Probable Cause: Incomplete Reaction or Imine Hydrolysis SM_Present->IncompleteRxn Yes SM_Present->End No/Other IncompleteSolution Solution: 1. Use stronger/milder reducing agent (STAB) 2. Ensure anhydrous conditions 3. Monitor imine formation before reduction IncompleteRxn->IncompleteSolution IncompleteSolution->End

Caption: Troubleshooting Decision Tree.

References

Technical Support Center: Stereoselective Synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the stereoselective synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the synthesis of this critical chiral amine, a key intermediate in various pharmaceutical compounds, including Rasagiline.[1][2][3] As Senior Application Scientists, we have compiled field-proven insights to help you navigate the complexities of this synthesis, ensuring high yield and excellent enantioselectivity.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis. Each issue is broken down by potential causes and actionable solutions.

Issue 1: Low Enantiomeric Excess (e.e.) in Asymmetric Reductive Amination

Asymmetric reductive amination of 1-indanone is a primary route to this compound.[4][5][6] However, achieving high stereoselectivity can be challenging.

Potential Causes:

  • Suboptimal Catalyst System: The choice of metal precursor and chiral ligand is paramount. Incompatible combinations or insufficient catalyst loading can lead to poor stereoinduction.

  • Improper Reaction Conditions: Temperature, hydrogen pressure, and solvent polarity can significantly influence the transition state energetics of the stereodetermining step.

  • Catalyst Poisoning: Impurities in the substrate or reagents, or even the amine product itself, can inhibit or deactivate the chiral catalyst.[7]

  • Iminium Ion Geometry: The geometry of the intermediate imine or iminium ion may not be ideal for facial discrimination by the catalyst.

Recommended Solutions:

  • Catalyst and Ligand Screening:

    • Rationale: The interaction between the metal center and the chiral ligand creates the asymmetric environment necessary for stereoselective reduction. Different ligands offer unique steric and electronic properties.

    • Protocol: Screen a panel of chiral phosphine ligands (e.g., BINAP derivatives, TunePhos) with various transition metals (e.g., Ruthenium, Iridium, Rhodium).[8][9] For instance, a Ru/C3-TunePhos system has shown high efficiency for the direct reductive amination of alkyl aryl ketones.[8]

    • In-Process Control: After a small-scale test reaction, determine the e.e. of the crude product using chiral HPLC or NMR with a chiral solvating agent to quickly validate the chosen catalyst system.[10][11][12]

  • Optimization of Reaction Parameters:

    • Rationale: Solvent polarity can stabilize or destabilize the transition state, affecting the energy difference between the two diastereomeric pathways. Temperature and pressure influence reaction rates and equilibria.

    • Protocol: Conduct a Design of Experiments (DoE) approach to systematically evaluate solvents, temperature, and H₂ pressure. Protic solvents like methanol can sometimes improve rates for imine formation, while non-polar solvents like toluene may enhance enantioselectivity.[13]

    Table 1: Example Solvent Screening Data for Asymmetric Reduction

SolventTemperature (°C)H₂ Pressure (bar)Yield (%)e.e. (%)
Methanol40508588
Toluene60507595
Dichloromethane25509092
1,4-Dioxane50508297[14]
  • Substrate and Reagent Purification:

    • Rationale: Trace impurities (e.g., water, sulfur compounds) can act as catalyst poisons. Water can also lead to hydrolysis of the imine intermediate.[7]

    • Protocol: Ensure the 1-indanone starting material is pure (recrystallize if necessary). Use anhydrous solvents and run the reaction under an inert atmosphere (e.g., Argon or Nitrogen). Adding molecular sieves can help scavenge trace moisture.[5]

Issue 2: Poor Yield or Stalled Reaction

Low conversion of the 1-indanone starting material is another common hurdle.

Potential Causes:

  • Inefficient Imine Formation: The equilibrium between the ketone/ammonia and the imine intermediate may not favor the imine, especially with aqueous ammonia.

  • Catalyst Deactivation: As mentioned, catalyst poisoning is a major cause. The catalyst may also degrade under harsh reaction conditions.

  • Reducing Agent Incompatibility: The choice of hydride source (e.g., H₂, Hantzsch ester, silanes) must be compatible with the catalyst and substrate.[15][16]

Recommended Solutions:

  • Facilitating Imine Formation:

    • Rationale: The reductive amination proceeds via an imine or iminium ion intermediate. Driving the formation of this intermediate is key to achieving high conversion.

    • Protocol:

      • Use an ammonia equivalent like ammonium acetate, which can act as both the amine source and a mild acid catalyst.[8]

      • In a one-pot reaction, consider adding a catalytic amount of a weak acid (e.g., acetic acid) to promote the dehydration step that forms the imine.[17]

      • Pre-forming the imine before introducing the reduction catalyst can sometimes improve yields, although this adds a step to the process.

  • Investigating Catalyst Stability:

    • Rationale: Understanding the catalyst's lifecycle in the reaction mixture can help diagnose deactivation pathways.

    • Protocol: Take aliquots from the reaction at various time points and analyze them by HPLC to monitor the consumption of starting material. If the reaction stalls, it is a strong indicator of catalyst deactivation. Consider a more robust catalyst or use a higher catalyst loading.

Issue 3: Difficulty in Product Isolation and Purification (Post-Resolution)

For syntheses that rely on classical resolution of a racemic amine, isolating the desired enantiomer from the diastereomeric salt can be problematic.

Potential Causes:

  • Incomplete Crystallization: The solubility difference between the two diastereomeric salts may not be large enough in the chosen solvent, leading to poor separation.

  • Emulsion Formation during Workup: During the base wash to break the diastereomeric salt and liberate the free amine, persistent emulsions can form, complicating extraction.

  • Co-precipitation of Diastereomers: The undesired diastereomer may co-precipitate with the desired one, leading to low enantiomeric purity of the isolated solid.

Recommended Solutions:

  • Systematic Screening of Resolving Agents and Solvents:

    • Rationale: The success of a classical resolution is highly dependent on the combination of the chiral resolving agent and the crystallization solvent.[18]

    • Protocol: Screen a variety of commercially available chiral acids (e.g., (+)-tartaric acid, (S)-mandelic acid, (-)-dibenzoyl-L-tartaric acid) in different solvents (e.g., ethanol, isopropanol, water, acetone) on a small scale to identify the combination that gives the least soluble salt with high diastereomeric purity.[19][20][21]

  • Optimizing Crystallization and Workup:

    • Rationale: Controlled crystallization is key to achieving high purity. A well-defined workup procedure prevents product loss.

    • Protocol:

      • Employ slow cooling and seeding with a crystal of the pure diastereomeric salt to encourage selective crystallization.

      • To break emulsions during extraction, add a small amount of a saturated brine solution (NaCl).[22]

      • After liberating the free amine with a base (e.g., NaOH), ensure complete extraction with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

Diagrams: Workflows and Mechanisms

Troubleshooting_Workflow start Problem Identified: Low e.e. or Yield check_catalyst 1. Verify Catalyst System - Ligand/Metal Choice - Catalyst Loading start->check_catalyst check_conditions 2. Analyze Reaction Conditions - Solvent - Temperature - Pressure start->check_conditions check_reagents 3. Assess Reagent Quality - Purity of 1-Indanone - Anhydrous Conditions start->check_reagents solution_catalyst Optimize Catalyst: Screen Ligands/Metals check_catalyst->solution_catalyst Suboptimal? solution_conditions Optimize Conditions: Run DoE for T, P, Solvent check_conditions->solution_conditions Suboptimal? solution_reagents Purify Reagents: Recrystallize/Use Sieves check_reagents->solution_reagents Impure?

Caption: Troubleshooting workflow for low e.e. or yield.

Asymmetric_Reduction cluster_0 Asymmetric Reductive Amination Indanone 1-Indanone Imine Iminium Intermediate Indanone->Imine - H₂O Ammonia + NH₃ Ammonia->Imine R_Amine (R)-Amine (Major Product) Imine->R_Amine S_Amine (S)-Amine (Minor Product) Imine->S_Amine Catalyst [M*(L*)] Chiral Catalyst Catalyst->R_Amine Favored Pathway Catalyst->S_Amine Disfavored Pathway Hydride H₂ (Hydride Source) Hydride->R_Amine Hydride->S_Amine

Caption: Simplified mechanism of asymmetric reductive amination.

Frequently Asked Questions (FAQs)

Q1: What are the main synthetic strategies to obtain enantiopure this compound?

There are two primary strategies:

  • Asymmetric Synthesis: This involves the direct formation of the desired enantiomer from a prochiral starting material, most commonly the asymmetric reductive amination of 1-indanone.[23] This approach can be highly efficient, avoiding the loss of 50% of the material inherent in resolutions.[19] Biocatalytic methods using enzymes like reductive aminases or transaminases are also emerging as powerful alternatives.[4][24]

  • Chiral Resolution: This "classical" method involves synthesizing the racemic amine and then separating the enantiomers.[19][25] This is typically done by forming diastereomeric salts with a chiral resolving agent (like tartaric acid), separating the salts by crystallization, and then liberating the desired amine enantiomer.[20][22] While robust and scalable, it is inherently less atom-economical.[18]

Q2: How can I accurately determine the enantiomeric excess (e.e.) of my final product?

The most common and reliable methods are:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard. The amine is passed through a column with a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[26]

  • Chiral Supercritical Fluid Chromatography (SFC): Similar to HPLC but uses supercritical CO₂ as the mobile phase. It is often faster and uses less organic solvent, making it a preferred method on a larger scale.[18]

  • NMR Spectroscopy with Chiral Auxiliaries: The amine can be derivatized with a chiral agent (e.g., Mosher's acid) to form diastereomers that exhibit distinct signals in the ¹H, ¹⁹F, or ³¹P NMR spectrum.[11][12] The integration of these signals allows for the calculation of the e.e.

Q3: My resolution is not working. The diastereomeric salts won't crystallize. What should I do?

This is a common issue related to solubility. First, confirm salt formation has occurred (e.g., via NMR or melting point change). If a salt has formed but does not crystallize, you should systematically re-screen solvents. Try moving to a solvent system where the salt has lower solubility. This could involve using anti-solvents (a solvent in which the salt is insoluble) or solvent mixtures. Also, consider screening a wider range of chiral resolving agents, as some will form salts with much more favorable crystallization properties than others.[18][27]

Q4: Can the undesired enantiomer from a chiral resolution be recycled?

Yes, and this is crucial for improving the overall efficiency of the process. This is often called a "Resolution-Racemization-Recycle" strategy.[27] The unwanted enantiomer can be isolated from the mother liquor and subjected to a racemization process. For amines, this can sometimes be achieved by forming the imine (a non-chiral intermediate) and then reducing it again under non-chiral conditions to regenerate the racemate, which can be fed back into the resolution process.[22]

Q5: Are there any non-chromatographic methods for determining e.e. quickly?

Yes, for high-throughput screening, several chiroptical methods have been developed. These include techniques based on circular dichroism (CD) or fluorescence, where the chiral amine interacts with a chiral sensor molecule to produce a signal that is dependent on the enantiomeric composition.[10][28] These methods are very fast and can screen many samples in a short amount of time, making them ideal for reaction optimization.[28]

References

Technical Support Center: Troubleshooting Chiral Resolution with (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Gemini Senior Application Scientist Team

Welcome to the technical support center for chiral resolution using (2,3-dihydro-1H-inden-1-yl)methanamine. This guide is designed for researchers, scientists, and professionals in drug development to navigate and optimize the separation of racemic acidic compounds. This compound, often referred to as 1-aminoindan, is a versatile and effective chiral resolving agent.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the diastereomeric salt crystallization process.

Understanding the Resolution Process

Chiral resolution by diastereomeric salt formation is a classical and widely used technique for separating enantiomers.[3][4] The process relies on the reaction of a racemic mixture (e.g., a carboxylic acid) with an enantiomerically pure resolving agent, such as (R)- or (S)-(2,3-dihydro-1H-inden-1-yl)methanamine. This reaction forms a pair of diastereomeric salts. Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization.[5][6] The less soluble salt crystallizes preferentially, allowing for its isolation and the subsequent liberation of the desired enantiomer.[5]

cluster_workflow Chiral Resolution Workflow Racemic_Acid Racemic Acid (R-Acid + S-Acid) Salt_Formation Diastereomeric Salt Formation Racemic_Acid->Salt_Formation Resolving_Agent Chiral Resolving Agent ((R)-1-Aminoindan) Resolving_Agent->Salt_Formation Diastereomeric_Salts Mixture of Diastereomeric Salts ((R-Acid)-(R-Amine) + (S-Acid)-(R-Amine)) Salt_Formation->Diastereomeric_Salts Crystallization Fractional Crystallization Diastereomeric_Salts->Crystallization Separation Separation (Filtration) Crystallization->Separation Less_Soluble_Salt Less Soluble Salt (e.g., (R-Acid)-(R-Amine)) Separation->Less_Soluble_Salt Mother_Liquor Mother Liquor (Enriched in (S-Acid)-(R-Amine)) Separation->Mother_Liquor Liberation_Solid Liberation of Acid (e.g., add HCl) Less_Soluble_Salt->Liberation_Solid Liberation_Liquor Liberation of Acid (e.g., add HCl) Mother_Liquor->Liberation_Liquor Pure_Enantiomer Pure Enantiomer (R-Acid) Liberation_Solid->Pure_Enantiomer Other_Enantiomer Other Enantiomer (S-Acid) Liberation_Liquor->Other_Enantiomer

Caption: General workflow for chiral resolution via diastereomeric salt crystallization.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am not observing any precipitation of the diastereomeric salt. What are the likely causes and how can I fix this?

A1: The absence of precipitation is a common issue that can typically be traced back to the solvent system or the concentration of your reactants.

Causality & Explanation: For crystallization to occur, the solution must be supersaturated with one of the diastereomeric salts. If the chosen solvent is too good at solvating both salts, they will remain in solution. Similarly, if the concentration of the acid and resolving agent is too low, the solution may not reach the point of supersaturation.

Troubleshooting Steps:

  • Solvent Screening: The choice of solvent is paramount.[7] You should screen a range of solvents with varying polarities. Alcohols like methanol, ethanol, and isopropanol are common starting points. Sometimes, a mixture of solvents (a solvent/anti-solvent system) is required to achieve the optimal solubility difference.[8]

  • Increase Concentration: Carefully increase the concentration of your racemic acid and this compound. This can be achieved by either starting with less solvent or by slowly evaporating the solvent from the initial solution.

  • Temperature Control: The solubility of the salts is temperature-dependent.[7] A controlled cooling profile can be critical. Try cooling the solution slowly to room temperature, and if no crystals form, further cool it in an ice bath or refrigerator.

  • Seeding: If you have a small amount of the desired diastereomeric salt from a previous experiment, adding a seed crystal can induce crystallization.[7]

Q2: The precipitate that formed is an oil or a gum, not crystalline material. What should I do?

A2: "Oiling out" is a phenomenon that occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to an inappropriate solvent system or the presence of impurities.[8]

Causality & Explanation: Oiling out happens when the solubility of the salt is exceeded, but the conditions are not favorable for the ordered arrangement of molecules into a crystal lattice. This can be influenced by the solvent's polarity and its ability to interact with the salt through hydrogen bonding. Impurities can also disrupt the crystallization process.

Troubleshooting Steps:

  • Solvent/Anti-Solvent System: Try dissolving the oil in a good solvent and then slowly adding an anti-solvent (a solvent in which the salt is poorly soluble) to induce crystallization.

  • Slow Cooling: Rapid cooling can sometimes lead to oiling out.[5] Allow the solution to cool to room temperature slowly, and then gradually cool it further.

  • Purity of Starting Materials: Ensure that the racemic acid and the this compound are of high purity. Impurities can inhibit crystallization.[9]

  • Agitation: Gentle stirring or agitation can sometimes promote the formation of crystals from an oil.

Q3: My yield of the desired diastereomeric salt is very low. How can I improve it?

A3: Low yields often indicate that the solubility difference between the two diastereomeric salts is not sufficiently large in the chosen solvent system, or that a significant amount of the desired salt remains in the mother liquor.[7]

Causality & Explanation: The maximum theoretical yield for a classical resolution is 50%.[10] Achieving a yield close to this value requires maximizing the precipitation of the less soluble diastereomer while keeping the more soluble one in solution. Factors such as solvent choice, temperature, and stoichiometry play a crucial role.

Troubleshooting Steps:

  • Optimize Solvent System: As with the issue of no precipitation, a thorough solvent screen is essential to maximize the solubility difference between the diastereomers.[5][7]

  • Stoichiometry of the Resolving Agent: While a 1:1 stoichiometry of the resolving agent to the desired enantiomer (0.5 equivalents relative to the racemate) is a common starting point, varying this ratio can sometimes improve yields.[8][11]

  • Optimize Crystallization Temperature and Time: Allowing the crystallization to proceed for a longer period or at a lower temperature can increase the yield by allowing more of the less soluble salt to precipitate.[8]

  • Analyze the Mother Liquor: Use chiral HPLC to analyze the mother liquor. This will tell you the enantiomeric excess of the acid remaining in solution and help you understand how efficient your separation is.

ParameterRecommendation for Optimization
Solvent Screen a variety of solvents and solvent mixtures to maximize the solubility difference between diastereomers.
Temperature Employ a controlled and slow cooling profile. Experiment with different final crystallization temperatures.
Concentration Gradually increase the concentration to achieve supersaturation without causing "oiling out".
Stoichiometry Start with 0.5-1.0 equivalents of the resolving agent and optimize as needed.
Q4: The diastereomeric excess (d.e.) of my crystallized salt is low, even after recrystallization. What could be the problem?

A4: Low diastereomeric excess suggests that the two diastereomeric salts are co-crystallizing or forming a solid solution.[8][12] This is a challenging issue that requires a more fundamental change in the experimental conditions.

Causality & Explanation: If the two diastereomers have very similar crystal packing energies and structures, they can be incorporated into the same crystal lattice, forming a solid solution.[12] In such cases, simple recrystallization will not significantly improve the diastereomeric purity.

Troubleshooting Steps:

  • Change the Resolving Agent: The most effective solution is often to switch to a structurally different chiral resolving agent. This will form diastereomers with different physical properties that may not form solid solutions.[12]

  • Drastic Solvent Change: Experiment with solvents that have very different properties (e.g., polarity, hydrogen bonding capacity) than the one you are currently using. This can alter the crystal packing and potentially prevent the formation of a solid solution.

  • Construct a Phase Diagram: For a more systematic approach, constructing a ternary phase diagram (solubilities of the two diastereomers and the solvent) can help identify conditions where a pure diastereomer can be crystallized.[13][14]

cluster_troubleshooting Troubleshooting Low Diastereomeric Excess Low_DE Low Diastereomeric Excess (d.e.) Recrystallization Recrystallize the Diastereomeric Salt Low_DE->Recrystallization DE_Improved d.e. Improved? Recrystallization->DE_Improved High_DE Proceed to Acid Liberation (High d.e. Achieved) DE_Improved->High_DE Yes Solid_Solution Suspect Solid Solution Formation DE_Improved->Solid_Solution No Change_Solvent Screen a Drastically Different Solvent System Solid_Solution->Change_Solvent Change_RA Use a Different Chiral Resolving Agent Solid_Solution->Change_RA

Caption: Decision tree for troubleshooting low diastereomeric excess.

Experimental Protocols

General Protocol for Chiral Resolution

This protocol provides a starting point for the resolution of a racemic carboxylic acid using this compound.

  • Salt Formation: In an appropriate flask, dissolve the racemic acid in a suitable solvent (e.g., ethanol or methanol).[5]

  • Addition of Resolving Agent: Add 0.5 to 1.0 molar equivalents of enantiomerically pure this compound to the solution.

  • Crystallization: Gently heat the mixture until a clear solution is obtained. Allow the solution to cool slowly to room temperature. If no crystals form, consider placing the flask in an ice bath or refrigerator for an extended period.[5]

  • Isolation: Collect the precipitated crystals by filtration. Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.[5]

  • Analysis: Dry the crystals and determine the yield and diastereomeric excess by a suitable analytical method, such as chiral HPLC or NMR spectroscopy after derivatization with a chiral auxiliary (e.g., Mosher's acid).

  • Liberation of the Enantiomer: Dissolve the diastereomerically enriched salt in water and add a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the amine salt. Extract the desired enantiomerically enriched acid into an organic solvent.[15]

Protocol for Solvent Screening

A systematic solvent screen is crucial for optimizing a chiral resolution.

  • Preparation: In a series of small vials, place a known amount of the racemic acid and the resolving agent.

  • Solvent Addition: To each vial, add a different solvent or solvent mixture.

  • Observation: Observe the vials for crystal formation at room temperature and after cooling.

  • Analysis: If crystals form, isolate them and analyze the solid and the mother liquor by chiral HPLC to determine the yield and diastereomeric excess.

References

Technical Support Center: (2,3-dihydro-1H-inden-1-yl)methanamine Degradation Pathways

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for (2,3-dihydro-1H-inden-1-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to navigate potential challenges related to the stability and degradation of this compound. The following troubleshooting guides and FAQs are structured to address specific issues you may encounter during your experiments, providing in-depth explanations and actionable protocols.

Frequently Asked Questions (FAQs)

FAQ 1: What are the primary degradation pathways for this compound under typical laboratory conditions?

This compound, as a primary benzylic amine, is susceptible to two main degradation pathways: oxidation and, to a lesser extent, hydrolysis.[1][2][3] Photodegradation can also be a concern due to the aromatic indane ring system.

  • Oxidative Degradation: This is often the most significant pathway. The primary amine is a key site for oxidation, which can be initiated by atmospheric oxygen, trace metal ions, or oxidizing agents.[2][3] Common oxidative degradation products can include the corresponding hydroxylamine and nitroso derivatives.[1] Deamination to form an aldehyde or ketone is also a possible oxidative route.[4]

  • Hydrolytic Degradation: While amides are more prone to hydrolysis, primary amines can also undergo this process, particularly under non-neutral pH conditions and elevated temperatures.[2][5][6][7] However, for primary amines, this pathway is generally slower than oxidation.

  • Photodegradation: The indane moiety contains a benzene ring, which can absorb UV light. This can lead to the formation of reactive species and subsequent degradation.[8][9]

Troubleshooting Guides

Issue 1: Unexpected peaks are observed in my HPLC chromatogram after storing solutions of this compound at room temperature.

Possible Cause: This is a classic sign of degradation, most likely due to oxidation. The primary amine group is susceptible to air oxidation, which can be accelerated by light and trace metal contaminants.

Troubleshooting Protocol:

  • Confirm Degradation:

    • Re-analyze a freshly prepared standard of this compound to ensure the analytical system is performing correctly.

    • Compare the chromatogram of the stored sample to the fresh standard. The new peaks are likely degradants.

  • Investigate the Cause (Forced Degradation Study):

    • To confirm oxidative degradation, bubble a small amount of air or oxygen through a solution of the compound for a short period. Analyze by HPLC to see if the impurity peaks increase.

    • Alternatively, treat a solution with a mild oxidizing agent like 3% hydrogen peroxide and monitor the formation of degradation products.[10]

  • Preventative Measures:

    • Solvent Degassing: Before preparing solutions, degas your solvents (e.g., by sparging with nitrogen or argon, or by sonication) to remove dissolved oxygen.

    • Inert Atmosphere: Store solutions under an inert atmosphere (nitrogen or argon).

    • Light Protection: Store solutions in amber vials or protect them from light.[2]

    • Temperature Control: Store stock solutions at lower temperatures (e.g., 2-8 °C or -20 °C) to slow down the degradation rate.

    • Use of Antioxidants: For formulated products, consider the addition of antioxidants.

Experimental Workflow for Forced Degradation

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound acid Acidic (0.1 N HCl, 60°C) prep->acid Expose to base Basic (0.1 N NaOH, 60°C) prep->base Expose to oxidative Oxidative (3% H2O2, RT) prep->oxidative Expose to thermal Thermal (80°C, solid & solution) prep->thermal Expose to photo Photolytic (UV/Vis light) prep->photo Expose to hplc HPLC-UV/MS Analysis acid->hplc Analyze base->hplc Analyze oxidative->hplc Analyze thermal->hplc Analyze photo->hplc Analyze characterize Characterize Degradants (MS, NMR) hplc->characterize Identify Peaks

Caption: Workflow for a forced degradation study.

Issue 2: My assay results for this compound are consistently low, especially in aqueous formulations at elevated pH.

Possible Cause: While oxidation is a primary concern, accelerated degradation can occur under basic conditions. The primary amine may be more susceptible to certain reactions at higher pH.

Troubleshooting Protocol:

  • pH-Dependent Stability Study:

    • Prepare a series of buffered solutions of this compound across a range of pH values (e.g., pH 3, 5, 7, 9, 11).

    • Incubate these solutions at a controlled, elevated temperature (e.g., 50°C) for a set period (e.g., 24, 48, 72 hours).

    • Analyze the samples at each time point by a stability-indicating HPLC method to determine the remaining percentage of the parent compound.

  • Data Analysis:

    • Plot the percentage of remaining this compound against time for each pH.

    • Determine the degradation rate constant at each pH to identify the conditions of maximum instability.

Table 1: Example pH-Dependent Stability Data

pHTemperature (°C)Initial Conc. (µg/mL)% Remaining (24h)% Remaining (48h)
3.05010098.597.1
5.05010099.298.5
7.05010097.895.4
9.05010092.185.2
11.05010085.372.5

Proposed Degradation Pathway under Oxidative Stress

A This compound (Parent Compound) B N-Hydroxylamine Derivative A->B N-Oxidation [O] D Deamination Product (Aldehyde/Ketone) A->D Oxidative Deamination C Nitroso Derivative B->C Further Oxidation [O]

Caption: Potential oxidative degradation pathways.

Issue 3: I am trying to identify the structure of a major degradant, but the mass spectrometry data is ambiguous.

Possible Cause: A single mass can correspond to multiple isobaric structures. For example, hydroxylation can occur on the aromatic ring, the aliphatic ring, or the methylamine side chain. Co-elution with other components can also complicate spectral interpretation.

Troubleshooting Protocol:

  • High-Resolution Mass Spectrometry (HRMS):

    • Utilize LC-HRMS (e.g., Q-TOF or Orbitrap) to obtain an accurate mass of the degradant. This will allow you to determine the elemental composition and narrow down the possibilities.

  • Tandem Mass Spectrometry (MS/MS):

    • Perform MS/MS on the parent compound and the degradant. By comparing the fragmentation patterns, you can often pinpoint the site of modification. For instance, a modification on the aromatic ring will result in a mass shift in fragments containing that ring.

  • Hydrogen-Deuterium Exchange (HDX) Mass Spectrometry:

    • HDX-MS can help determine the number of exchangeable protons (e.g., in -OH, -NH2 groups), providing clues about the functional groups present in the degradant.

  • Isolation and NMR Spectroscopy:

    • If the degradant is present in sufficient quantities, use preparative HPLC to isolate it.

    • Analyze the isolated compound by 1D and 2D NMR (e.g., COSY, HSQC, HMBC) to definitively elucidate its structure.

References

resolving impurities in (2,3-dihydro-1H-inden-1-yl)methanamine samples

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: (2,3-dihydro-1H-inden-1-yl)methanamine

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to identify, troubleshoot, and resolve common impurities encountered during the synthesis and handling of this versatile chiral intermediate. As a key building block in various pharmacologically active molecules, ensuring its chemical and stereochemical purity is paramount.[1] This document provides in-depth, field-proven insights and validated protocols to address these challenges effectively.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common issues encountered during routine analysis.

Q1: My HPLC chromatogram shows an unexpected peak eluting near the main product. What could it be? A1: This is often due to process-related impurities. The most common culprits are unreacted starting materials, such as 1-indanone, or byproducts from the synthetic route, like intermediate imines or over-reduced species.[2] A high-resolution mass spectrometry (HRMS) analysis of the fractionated peak can provide the molecular weight, offering crucial clues to its identity.

Q2: I'm observing a peak with the same mass as my product but a different retention time on a chiral column. Why? A2: You are likely observing the other enantiomer of your target compound. This compound is a chiral molecule. Unless you are using an enantioselective synthesis, the product will be a racemic mixture of (R) and (S) enantiomers, which require a chiral stationary phase (CSP) for separation.[3]

Q3: The purity of my sample seems to decrease over time, even when stored. What is causing this degradation? A3: Primary amines like this one are susceptible to degradation. The two most common pathways are oxidation and reaction with atmospheric carbon dioxide. Oxidation can form N-oxides or other oxygenated species, while reaction with CO2 can form carbamate salts.[4][5] Storage under an inert atmosphere (e.g., argon or nitrogen) and at reduced temperatures is crucial to maintain long-term stability.

Q4: How can I confirm the absolute structure of an unknown impurity? A4: A combination of analytical techniques is the gold standard. After isolating the impurity using preparative HPLC or column chromatography, use Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the molecular weight, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY) to elucidate the precise chemical structure.[6][7] Comparing the spectral data to known related compounds can confirm the identity.

Part 2: In-Depth Troubleshooting Guides

This section offers structured, step-by-step guidance for identifying and resolving specific impurity classes.

Guide 1: Identifying and Resolving Process-Related Impurities

Process-related impurities arise directly from the synthetic route. The most common synthesis involves the reductive amination of 1-indanone.[2][8][9]

Common Impurities:

  • 1-Indanone: Unreacted starting material.

  • Indan-1-ol: Formed by direct reduction of the ketone.

  • N-(Inden-1-ylidene)methanamine: The intermediate imine, resulting from incomplete reduction.

  • Dimeric Species: Formed by side reactions, for instance, the reaction of the product amine with the intermediate imine.

G cluster_0 Impurity Identification & Resolution Workflow cluster_1 Potential Identities start Impurity Detected in RP-HPLC lcms Analyze by LC-MS to Determine MW start->lcms known_impurity Impurity Identified? lcms->known_impurity indanone 1-Indanone (Starting Material) lcms->indanone iminol Indan-1-ol / Imine Intermediate lcms->iminol dimer Dimer or Other Byproduct lcms->dimer nmr Isolate Impurity (Prep-HPLC) & Analyze by NMR for Structure optimize Optimize Reaction Conditions (e.g., Temp, Time, Stoichiometry) nmr->optimize known_impurity->nmr No known_impurity->optimize Yes purify Implement Purification (Column Chromatography / Recrystallization) optimize->purify reanalyze Re-analyze Purified Sample by HPLC & NMR purify->reanalyze end Purity Confirmed reanalyze->end

Caption: Troubleshooting workflow for process-related impurities.

  • Method Setup:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 15 minutes, hold for 5 minutes, then re-equilibrate.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 215 nm and 254 nm, coupled with an ESI-MS detector.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of Mobile Phase A and B to a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and acquire data. Compare the masses of the impurity peaks with the theoretical masses of suspected impurities (see table below).

ImpurityTypical Molecular Weight ( g/mol )Common Cause
1-Indanone132.16Incomplete reaction
Indan-1-ol134.18Ketone reduction byproduct
Imine Intermediate145.20Incomplete reduction
Dimer Impurity~278.40Side reaction

Causality: The choice of reducing agent significantly impacts the impurity profile. Strong hydrides like LiAlH₄ can lead to over-reduction, whereas milder reagents like NaBH₃CN or catalytic hydrogenation offer better control but may require longer reaction times or higher pressures, potentially leading to incomplete conversion.[10]

Guide 2: Resolving Chiral Impurities

The biological activity of chiral molecules is often stereospecific. Therefore, controlling the enantiomeric purity is critical.

The Challenge: Enantiomers have identical physical properties (boiling point, solubility, etc.) and cannot be separated by standard chromatography.[11] Resolution requires a chiral environment.

G cluster_0 Chiral Resolution Workflow cluster_1 Resolution Techniques start Racemic Amine Sample method_select Select Resolution Method start->method_select diastereomeric_salt Diastereomeric Salt Crystallization method_select->diastereomeric_salt Classical chiral_chroma Preparative Chiral HPLC / SFC method_select->chiral_chroma Chromatographic salt_formation React with Chiral Acid (e.g., Tartaric Acid) diastereomeric_salt->salt_formation prep_hplc Optimize Separation on Analytical Chiral Column chiral_chroma->prep_hplc crystallization Fractional Crystallization of Diastereomeric Salt salt_formation->crystallization liberation Liberate Free Amine from Separated Salt crystallization->liberation purity_check Analyze Enantiomeric Excess (e.e.) by Chiral HPLC liberation->purity_check scale_up Scale up to Preparative Column prep_hplc->scale_up scale_up->purity_check end Enantiopure Amine purity_check->end

Caption: Decision workflow for chiral impurity resolution.

This classical method leverages the different solubilities of diastereomeric salts.[11][12]

  • Screening: In separate vials, dissolve the racemic amine in a suitable solvent (e.g., ethanol, isopropanol). Add a solution of a chiral acid (e.g., L-(+)-Tartaric acid, (S)-(+)-Mandelic acid) in the same solvent.

  • Crystallization: Observe which combination readily forms a crystalline precipitate. Allow the most promising candidate to crystallize slowly.

  • Isolation: Filter the solid salt and wash with a small amount of cold solvent. This salt will be enriched in one diastereomer.

  • Liberation: Dissolve the isolated salt in water and basify with a strong base (e.g., 2M NaOH) to a pH > 12.

  • Extraction: Extract the liberated free amine into an organic solvent (e.g., dichloromethane, ethyl acetate).

  • Analysis: Dry the organic layer, evaporate the solvent, and analyze the resulting amine for enantiomeric excess (e.e.) using the chiral HPLC method below.

This method is essential for quantifying the success of the resolution.

  • Method Setup:

    • Column: A cellulose-based chiral stationary phase is often effective (e.g., Chiralcel® OD-H, 4.6 x 250 mm, 5 µm).[3]

    • Mobile Phase: A mixture of n-Hexane and Isopropanol with a small amount of a basic modifier (e.g., 80:20 n-Hexane:IPA + 0.1% Diethylamine).

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 215 nm.

  • Analysis: Inject the racemic starting material to establish the retention times of both enantiomers. Then, inject the resolved sample to determine the ratio of the two peaks.

  • Calculation: Enantiomeric Excess (% e.e.) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100, where Area₁ is the area of the major enantiomer peak.

Guide 3: Investigating Stability and Degradation

Ensuring the stability of the final compound is a critical aspect of drug development.[4]

Common Degradants:

  • Oxidation Products: N-oxides or hydroxylated species.

  • Carbamates: Formed from reaction with CO₂.

Forced degradation studies purposefully expose the sample to harsh conditions to predict long-term stability and identify potential degradants.[13]

  • Prepare Samples: Prepare solutions of the amine (~1 mg/mL) in separate vials.

  • Stress Conditions:

    • Acidic: Add 0.1M HCl and heat at 60 °C for 24 hours.

    • Basic: Add 0.1M NaOH and heat at 60 °C for 24 hours.

    • Oxidative: Add 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal: Heat a solid sample at 80 °C for 48 hours.

    • Photolytic: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Analysis: After the stress period, neutralize the acidic and basic samples. Analyze all samples by the HPLC-UV/MS method described in Guide 1 to identify and quantify any new peaks that have formed.

  • Interpretation: Significant degradation under oxidative conditions suggests the need for storage under an inert atmosphere. Instability in acidic or basic conditions may impact formulation choices.

References

Technical Support Center: Catalyst Selection for (2,3-dihydro-1H-inden-1-yl)methanamine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical insights and troubleshooting for catalyst selection and reaction optimization.

Introduction

This compound is a crucial intermediate in the synthesis of various pharmaceutical compounds, including the anti-Parkinson's agent Rasagiline. The primary synthetic route to this amine is through the reductive amination of 1-indanone. The choice of catalyst for this transformation is critical and significantly impacts yield, purity, and enantioselectivity. This guide will explore different catalytic systems, address common experimental challenges, and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary catalytic methods for synthesizing this compound from 1-indanone?

A1: The most common method is the direct reductive amination of 1-indanone. This involves the reaction of 1-indanone with an ammonia source in the presence of a reducing agent and a catalyst. The key steps are the formation of an intermediate imine, which is then reduced to the final amine product.[1][2] Catalytic systems can be broadly categorized into homogeneous and heterogeneous catalysis.[3][4]

Q2: What are the advantages and disadvantages of homogeneous vs. heterogeneous catalysts for this synthesis?

A2: The choice between a homogeneous and a heterogeneous catalyst depends on several factors, including desired selectivity, reaction conditions, and scalability.[4][5]

FeatureHomogeneous CatalystsHeterogeneous Catalysts
Active Sites Well-defined, single-site catalysts.[3]Often have multiple types of active sites.[3]
Selectivity Generally higher due to well-defined active sites.[4]Can have lower selectivity.
Reaction Conditions Often milder temperatures and pressures.[4]May require higher temperatures and pressures.[4]
Catalyst Separation Difficult and can be expensive.[3][4]Straightforward separation (e.g., filtration).[3]
Recyclability Often difficult and expensive to recycle.[3]More easily recycled and reused.[4]
Examples Rhodium or Iridium complexes.[6]Palladium on carbon (Pd/C), Platinum (Pt), Nickel (Ni).[2][7]
Q3: Which reducing agents are commonly used in the reductive amination of 1-indanone?

A3: Several reducing agents can be employed, with the choice often depending on the catalyst and desired reaction conditions.

  • Molecular Hydrogen (H₂): This is a green and atom-economical reducing agent, typically used with heterogeneous metal catalysts like Pd/C, Pt, or Ni.[7][8]

  • Borohydride Reagents: Sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃) are common choices.[1][8] NaBH₃CN is particularly useful as it is stable under mildly acidic conditions that favor imine formation and selectively reduces the imine in the presence of the ketone.[1][9]

Q4: How can I achieve enantioselective synthesis of this compound?

A4: Enantiomerically pure this compound is often required for pharmaceutical applications. Asymmetric synthesis can be achieved through several strategies:

  • Chiral Catalysts: The use of chiral homogeneous catalysts, such as those based on Ruthenium or Rhodium complexes with chiral ligands, can facilitate enantioselective hydrogenation of the intermediate imine.[10]

  • Biocatalysis: Enzymes like ω-transaminases and reductive aminases (RedAms) show great potential for the asymmetric synthesis of chiral amines from ketones.[11][12] These biocatalytic methods often offer high enantioselectivity under mild reaction conditions.[12]

Troubleshooting Guide

Issue 1: Low Conversion of 1-Indanone

Possible Causes & Solutions:

  • Cause: Inefficient imine formation. The equilibrium between the ketone/amine and the imine/water may not favor the imine.

    • Solution:

      • pH Control: The pH of the reaction mixture is crucial. Mildly acidic conditions (pH ~5-6) are generally optimal for imine formation.[13]

      • Water Removal: Employing a dehydrating agent (e.g., molecular sieves) or azeotropic removal of water can drive the equilibrium towards imine formation.[8]

  • Cause: Catalyst deactivation or insufficient catalyst loading.

    • Solution:

      • Increase Catalyst Loading: Systematically increase the catalyst amount to determine the optimal loading.

      • Catalyst Quality: Ensure the catalyst is fresh and has not been deactivated by exposure to air or impurities. For heterogeneous catalysts, the support material can also play a role.

  • Cause: Inadequate reducing agent.

    • Solution:

      • Excess Reducing Agent: Use a molar excess of the reducing agent, especially for borohydride reagents which can decompose in protic solvents.[14]

      • Choice of Reducing Agent: Consider a more reactive reducing agent if kinetics are slow.

Issue 2: Formation of Side Products (e.g., 1-Indanol)

Possible Causes & Solutions:

  • Cause: Reduction of the starting ketone (1-indanone) before imine formation. This is more common with strong reducing agents like NaBH₄.[1]

    • Solution:

      • Use a Selective Reducing Agent: Switch to a milder or more selective reducing agent like NaBH₃CN, which preferentially reduces the iminium ion over the ketone.[1][9]

      • Two-Step Procedure: Consider a two-step approach where the imine is pre-formed before the addition of the reducing agent. This can improve selectivity for the desired amine.[2]

Issue 3: Difficulty in Product Isolation and Purification

Possible Causes & Solutions:

  • Cause: The amine product and unreacted imine intermediate have similar polarities, making separation by chromatography challenging.

    • Solution:

      • Drive the Reaction to Completion: Focus on optimizing the reaction conditions (catalyst, reducing agent, reaction time, temperature) to ensure complete conversion of the imine.[14]

      • Acid-Base Extraction: Utilize the basic nature of the amine product for purification. An acid-base liquid-liquid extraction can effectively separate the amine from neutral organic impurities.[14]

  • Cause: The amine product is volatile or water-soluble.

    • Solution:

      • Salt Formation: Convert the amine to a salt (e.g., hydrochloride salt) to reduce its volatility and facilitate isolation by precipitation or crystallization.[14]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol outlines a standard procedure for the reductive amination of 1-indanone using a heterogeneous catalyst.

  • Reaction Setup: To a high-pressure reactor, add 1-indanone, a suitable solvent (e.g., methanol or ethanol), and an ammonia source (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Catalyst Addition: Add 10% Pd/C catalyst (typically 1-5 mol%).

  • Hydrogenation: Seal the reactor, purge with nitrogen, and then pressurize with hydrogen gas (typically 50-100 psi).

  • Reaction: Stir the mixture at a specified temperature (e.g., 50-80 °C) for several hours until the reaction is complete (monitored by TLC or GC/MS).

  • Workup: Cool the reactor, carefully vent the hydrogen, and filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure. The crude product can then be purified by acid-base extraction or crystallization.

Protocol 2: Reductive Amination using Sodium Cyanoborohydride (NaBH₃CN)

This protocol describes a one-pot synthesis using a chemical reducing agent.

  • Imine Formation: In a round-bottom flask, dissolve 1-indanone and an ammonia source (e.g., ammonium acetate) in a suitable solvent like methanol.

  • pH Adjustment: Adjust the pH of the solution to ~6 using a weak acid (e.g., acetic acid).

  • Reducing Agent Addition: Slowly add NaBH₃CN to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC or LC/MS.

  • Quenching: Carefully quench the reaction by adding an aqueous acid solution (e.g., 1M HCl) until gas evolution ceases.

  • Workup and Isolation: Make the solution basic with an aqueous base (e.g., NaOH) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried, and concentrated to yield the crude amine.

Visualizations

Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Catalyst/Reagent cluster_3 Workup & Purification 1-Indanone 1-Indanone Imine Formation Imine Formation 1-Indanone->Imine Formation + NH3 Source (pH ~5-6) Imine Intermediate Imine Intermediate Imine Formation->Imine Intermediate Reduction Step Reduction Step Imine Intermediate->Reduction Step Final Product Final Product Reduction Step->Final Product Catalytic H2 H2, Pd/C Catalytic H2->Reduction Step Chemical Reductant NaBH3CN Chemical Reductant->Reduction Step Purification Purification Final Product->Purification Isolated Amine Isolated Amine Purification->Isolated Amine

Caption: General workflow for the synthesis of this compound.

Troubleshooting Decision Tree

G Start Start Low Conversion? Low Conversion? Start->Low Conversion? Side Product Formation? Side Product Formation? Low Conversion?->Side Product Formation? No Check pH Optimize pH (5-6) Low Conversion?->Check pH Yes Use Selective Reductant Switch to NaBH3CN Side Product Formation?->Use Selective Reductant Yes Reaction Complete Reaction Complete Side Product Formation?->Reaction Complete No Increase Catalyst Load Increase Catalyst Load Check pH->Increase Catalyst Load Remove Water Remove Water Increase Catalyst Load->Remove Water Incomplete Reaction Incomplete Reaction Remove Water->Incomplete Reaction Two-Step Procedure Two-Step Procedure Use Selective Reductant->Two-Step Procedure Two-Step Procedure->Incomplete Reaction

Caption: Decision tree for troubleshooting common issues in the synthesis.

References

Validation & Comparative

A Comparative Guide to Chiral Amines in Asymmetric Synthesis: Profiling (2,3-dihydro-1H-inden-1-yl)methanamine and Its Peers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of asymmetric synthesis, the selection of a chiral amine is a pivotal decision that can dictate the stereochemical outcome and overall efficiency of a synthetic route. This guide provides a comparative analysis of (2,3-dihydro-1H-inden-1-yl)methanamine alongside other widely employed chiral amines. While direct, side-by-side comparative experimental data for this compound is not extensively available in peer-reviewed literature, this guide will establish a framework for its potential applications by examining its structural characteristics in the context of well-documented chiral amines in two critical applications: the resolution of racemic carboxylic acids and asymmetric catalysis.

Introduction to Chiral Amines in Stereoselective Transformations

Chiral amines are indispensable tools in the synthesis of enantiomerically pure compounds, a critical requirement in the pharmaceutical and fine chemical industries where a molecule's chirality often governs its biological activity.[1] These amines can function as resolving agents, forming diastereomeric salts with racemic mixtures that can be separated based on their differential solubility.[2] Furthermore, they serve as catalysts or chiral auxiliaries, inducing stereoselectivity in a wide array of chemical reactions.[3] The efficacy of a chiral amine is intricately linked to its structural attributes, including steric hindrance, electronic properties, and the rigidity of its chiral backbone.

This guide will focus on a comparative discussion of this compound, a primary chiral amine with a rigid indane scaffold, against two well-established chiral amines: (R)-1-Phenylethylamine , a workhorse for chiral resolutions, and cinchona alkaloid derivatives , which are powerful catalysts in asymmetric synthesis.

Part 1: Chiral Resolution of Racemic Carboxylic Acids

The separation of enantiomers from a racemic mixture, known as resolution, is a fundamental technique in stereochemistry.[2] A common and effective method involves the formation of diastereomeric salts by reacting a racemic acid with an enantiomerically pure chiral amine.[2] The differing physical properties of these diastereomeric salts, such as solubility, allow for their separation by fractional crystallization.[2]

Comparative Candidates for Resolution
  • This compound: A primary amine with a bicyclic, rigid structure. Its potential as a resolving agent is rooted in the defined spatial orientation of its amine group relative to the indane backbone, which could lead to distinct crystalline packing in diastereomeric salts.

  • (R)-1-Phenylethylamine: A widely used and cost-effective chiral primary amine for the resolution of carboxylic acids.[4] Its effectiveness is well-documented for a variety of acidic compounds.[4]

Application Focus: Resolution of Naproxen

Naproxen, a non-steroidal anti-inflammatory drug (NSAID), is marketed as the single (S)-enantiomer due to its therapeutic activity.[5] The resolution of racemic naproxen is a commercially significant process.

Hypothetical Performance of this compound:

While specific experimental data for the resolution of naproxen using this compound is not available, we can infer its potential. The rigid indane structure, compared to the more flexible single aromatic ring of 1-phenylethylamine, might lead to more ordered and distinct crystal packing of the diastereomeric salts. This could potentially result in higher diastereomeric excess (d.e.) of the crystallized salt and, consequently, higher enantiomeric excess (e.e.) of the recovered naproxen enantiomer. However, the bulkier indane scaffold might also present challenges in achieving efficient crystallization.

Experimental Data for (R)-1-Phenylethylamine in the Resolution of 2-Arylpropionic Acids:

The resolution of 2-arylpropionic acids, such as naproxen, is often achieved with high efficiency using chiral phenylethylamine derivatives.[5][6] A common industrial practice involves the Pope-Peachy method, where a sub-stoichiometric amount of the chiral amine is used in conjunction with an achiral base, enhancing the solubility difference between the diastereomeric salts.[6] This method not only improves the resolution efficiency but also allows for the in-situ racemization and recycling of the undesired enantiomer, thereby increasing the overall yield of the desired product.[6]

Table 1: Comparative Overview for Resolution of Racemic Carboxylic Acids

Chiral AmineKey Structural FeaturesDocumented Performance in ResolutionPotential Advantages/Disadvantages
This compound Rigid bicyclic indane scaffold, primary amineData not readily availablePotential Advantage: Rigid structure may lead to better crystal packing and higher d.e. Potential Disadvantage: Steric bulk might hinder efficient crystallization.
(R)-1-Phenylethylamine Single aromatic ring, primary amineWidely used, high efficiency in resolving various carboxylic acids.[4]Advantage: Readily available, cost-effective, extensive literature. Disadvantage: Flexibility might lead to less defined crystal packing in some cases.
Experimental Protocol: Generalized Resolution of a Racemic Carboxylic Acid

This protocol outlines a general procedure for the resolution of a racemic carboxylic acid using a chiral amine.

dot

Caption: Generalized workflow for chiral resolution via diastereomeric salt formation.

Step-by-Step Methodology:

  • Salt Formation: In a suitable flask, dissolve the racemic carboxylic acid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or acetone). In a separate container, dissolve an equimolar amount of the chiral amine in the same hot solvent.

  • Crystallization: Slowly add the chiral amine solution to the carboxylic acid solution with stirring. Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt. For optimal yield, the mixture can be further cooled in an ice bath.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Enantiomer: Suspend the collected diastereomeric salt in water and add a strong acid (e.g., HCl) until the solution is acidic.

  • Extraction: Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification and Analysis: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure. The enantiomeric excess of the product can be determined by chiral HPLC or by measuring its specific rotation.

Part 2: Asymmetric Catalysis

Chiral amines are powerful organocatalysts, capable of activating substrates towards enantioselective transformations.[3] Primary amines can participate in enamine or iminium ion catalysis, while tertiary amines in cinchona alkaloids can act as Lewis bases to activate substrates.

Comparative Candidates for Asymmetric Catalysis
  • This compound: As a primary amine, it has the potential to act as an enamine or iminium ion catalyst. The rigid indane scaffold could provide a well-defined chiral environment around the catalytic center.

  • Cinchona Alkaloid-derived Catalysts: These have been extensively used in a variety of asymmetric reactions, including epoxidations, Michael additions, and aldol reactions.[7] Their bifunctional nature, possessing both a nucleophilic tertiary amine and a hydroxyl group that can engage in hydrogen bonding, is key to their catalytic activity.

Application Focus: Asymmetric Epoxidation of Chalcones

The asymmetric epoxidation of electron-deficient olefins, such as chalcones, yields chiral epoxides which are versatile synthetic intermediates.

Hypothetical Performance of this compound:

While there is no direct literature on the use of this compound in asymmetric epoxidation, its primary amine functionality could potentially be utilized in a Michael addition-initiated epoxidation cascade. The steric bulk and rigidity of the indane backbone would be expected to play a crucial role in controlling the facial selectivity of the attack on the chalcone, thereby influencing the enantioselectivity of the resulting epoxide.

Experimental Data for Cinchona Alkaloid-derived Catalysts:

Cinchona alkaloid-derived quaternary ammonium salts are highly effective phase-transfer catalysts for the asymmetric epoxidation of chalcones.[7] These catalysts have been shown to afford high yields and excellent enantioselectivities.[7]

Table 2: Performance of a Cinchona Alkaloid-derived Catalyst in the Asymmetric Epoxidation of Chalcone

CatalystOxidantBaseSolventYield (%)ee (%)Reference
Dimeric Cinchonine-based Ammonium SaltCumylhydroperoxideK₂CO₃Dichloromethane9086[7]
Experimental Protocol: Asymmetric Epoxidation of Chalcone using a Chiral Phase-Transfer Catalyst

This protocol is based on the use of a cinchona alkaloid-derived catalyst.

dot

Caption: General workflow for asymmetric epoxidation using a chiral phase-transfer catalyst.

Step-by-Step Methodology:

  • Reaction Setup: To a solution of the chalcone in a suitable organic solvent (e.g., dichloromethane), add the chiral phase-transfer catalyst (typically 1-10 mol%).

  • Addition of Reagents: Add an aqueous solution of the base (e.g., K₂CO₃) and the oxidant (e.g., cumylhydroperoxide).

  • Reaction: Stir the biphasic mixture vigorously at the desired temperature until the reaction is complete (monitored by TLC).

  • Workup: Separate the organic layer, wash with water and brine, and dry over an anhydrous drying agent.

  • Purification and Analysis: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel. The enantiomeric excess of the chiral epoxide is determined by chiral HPLC analysis.

Conclusion and Future Outlook

This compound presents an intriguing structural motif for a chiral amine, combining the reactivity of a primary amine with the conformational rigidity of an indane backbone. While its performance in chiral resolution and asymmetric catalysis has yet to be extensively documented, its structural analogy to highly successful chiral amines like 1-phenylethylamine suggests significant potential.

Future research should focus on the systematic evaluation of this compound in these and other stereoselective transformations. Direct comparative studies against established chiral amines will be crucial in delineating its specific advantages and disadvantages. Such investigations will not only expand the toolbox of chiral amines available to synthetic chemists but also deepen our understanding of the structure-activity relationships that govern stereoselective synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. This guide provides an in-depth comparison of analytical methodologies for the characterization and quantification of (2,3-dihydro-1H-inden-1-yl)methanamine, a primary amine with a chiral center. As a structural analog to pharmacologically significant compounds like the active metabolite of rasagiline, (R)-1-aminoindan, the precise and accurate analysis of this molecule is paramount for ensuring drug safety and efficacy.[1]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering a senior application scientist's perspective on why certain methods are preferred for specific analytical challenges. We will explore and compare High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities and trace analysis, and Chiral HPLC for enantiomeric separation, providing a holistic view for researchers in the field.

High-Performance Liquid Chromatography (HPLC) for Assay and Related Substances

HPLC is the workhorse of pharmaceutical analysis, prized for its versatility, robustness, and high resolving power. For a non-volatile, UV-active compound like this compound, a reversed-phase HPLC (RP-HPLC) method is the logical starting point for determining its purity and assay.

Methodology Rationale

The choice of a C18 column is based on its hydrophobicity, which provides good retention for the moderately nonpolar indane structure.[2][3] The mobile phase, a mixture of an aqueous buffer and an organic modifier like acetonitrile, allows for the fine-tuning of retention time and peak shape. A phosphate buffer is often chosen for its buffering capacity in the acidic pH range, which is crucial for ensuring the consistent protonation of the primary amine, leading to symmetrical peaks.[3][4] UV detection is suitable due to the presence of the aromatic ring in the indane moiety.

Experimental Protocol: RP-HPLC for Assay and Purity
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: A mixture of 0.05 M potassium dihydrogen phosphate buffer (pH adjusted to 3.0 with phosphoric acid) and acetonitrile (60:40 v/v).[3][4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 215 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Validation of the HPLC Method

The validation of this HPLC method must be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is fit for its intended purpose.[5][6]

Table 1: Summary of Validation Parameters for the HPLC Method

Validation ParameterAcceptance CriteriaRationale
Specificity The analyte peak should be well-resolved from potential impurities and degradation products. Peak purity should be confirmed.Ensures that the method accurately measures only the intended analyte without interference.
Linearity Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.Demonstrates a proportional relationship between the analyte concentration and the detector response.
Accuracy 98.0% to 102.0% recovery for spiked samples at three concentration levels.Confirms the closeness of the measured value to the true value.
Precision Repeatability (intra-day) and intermediate precision (inter-day) with RSD ≤ 2.0%.Assesses the degree of scatter between a series of measurements under the same and different conditions.
Range The interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.Defines the concentration window where the method is reliable.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.The lowest concentration of analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.The lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Robustness No significant changes in results with small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).Demonstrates the reliability of the method with respect to minor variations in its execution.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Trace Impurities

While HPLC is ideal for non-volatile analytes, GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds, such as residual solvents from the synthesis process and certain volatile impurities. The high polarity and potential for thermal degradation of primary amines can present challenges for GC analysis, often necessitating derivatization.[7]

Methodology Rationale

Direct injection of a primary amine onto a standard non-polar GC column can lead to poor peak shape and low response due to interactions with active sites in the inlet and column.[7] Derivatization with an agent like trifluoroacetic anhydride (TFAA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) masks the polar amine group, increasing volatility and improving chromatographic performance.[8][9] Mass spectrometric detection provides high sensitivity and structural information, aiding in the identification of unknown impurities.

Experimental Protocol: GC-MS with Derivatization
  • Derivatization: To 1 mg of the sample, add 100 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA). Heat at 60°C for 30 minutes. Evaporate the solvent and reconstitute in 1 mL of ethyl acetate.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Inlet Temperature: 250°C (splitless injection).

  • Oven Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 40-450 amu.

Validation of the GC-MS Method

Validation of a GC-MS method for impurities follows similar principles to HPLC but with a focus on the lower concentration levels.

Table 2: Summary of Validation Parameters for the GC-MS Method

Validation ParameterAcceptance CriteriaRationale
Specificity Chromatographic separation of all potential volatile impurities with no interference at their respective retention times.Ensures accurate identification and quantification of each impurity.
Linearity Correlation coefficient (r²) ≥ 0.995 for each impurity over its expected concentration range.Establishes a proportional response for each impurity.
Accuracy 80.0% to 120.0% recovery for spiked samples at low, medium, and high concentrations of the expected range.Confirms the accuracy of impurity quantification.
Precision Repeatability and intermediate precision with RSD ≤ 15.0% for each impurity.Ensures the consistency of the impurity measurements.
LOD & LOQ Determined based on signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) for each specified impurity.Establishes the sensitivity of the method for trace-level impurities.
Robustness Insensitivity to minor variations in oven temperature ramp rate, flow rate, and inlet temperature.Demonstrates the method's reliability under slightly different conditions.

Chiral HPLC for Enantiomeric Purity

Given that this compound possesses a chiral center, the separation and quantification of its enantiomers are critical, as they may exhibit different pharmacological and toxicological profiles.[5] Chiral HPLC is the most widely used technique for this purpose.[5][10]

Methodology Rationale

The separation of enantiomers requires a chiral environment, which is typically achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are highly versatile and effective for a wide range of chiral compounds, including amines.[6][11] Normal-phase chromatography, using a non-polar mobile phase like hexane with a polar modifier like ethanol or isopropanol, often provides better selectivity on these types of columns.[11]

Experimental Protocol: Chiral HPLC
  • Column: Chiralpak AD-H (amylose-based) or Chiralcel OD-H (cellulose-based), 250 mm x 4.6 mm, 5 µm.[6][11]

  • Mobile Phase: n-Hexane:Ethanol:Trifluoroacetic acid (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 1.0 mg/mL.

Validation of the Chiral HPLC Method

The validation of a chiral method focuses on its ability to accurately quantify the minor enantiomer in the presence of the major one.[5]

Table 3: Summary of Validation Parameters for the Chiral HPLC Method

Validation ParameterAcceptance CriteriaRationale
Specificity Baseline resolution (Rs ≥ 1.5) between the two enantiomer peaks.Crucial for the accurate integration and quantification of each enantiomer.
Linearity For the minor enantiomer, r² ≥ 0.995 over a range from the reporting threshold to a level exceeding the specification limit.Ensures accurate quantification of the enantiomeric impurity.
Accuracy 90.0% to 110.0% recovery for the minor enantiomer spiked into the major enantiomer.Confirms the method's ability to accurately measure the enantiomeric impurity.
Precision Repeatability and intermediate precision with RSD ≤ 10.0% for the minor enantiomer.Assesses the consistency of the enantiomeric purity determination.
LOD & LOQ Determined for the minor enantiomer to ensure sufficient sensitivity to meet regulatory requirements (e.g., 0.1% reporting threshold).Establishes the lower limits of reliable measurement for the enantiomeric impurity.
Robustness The resolution between enantiomers should not be significantly affected by small changes in mobile phase composition and flow rate.Ensures the separation is reliable under routine laboratory variations.

Visualizing the Validation Workflow

A systematic approach to method validation is essential for ensuring that all necessary parameters are evaluated. The following diagram illustrates a typical workflow for the validation of an analytical method.

ValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_reporting Reporting Phase Protocol Develop Validation Protocol (Define parameters and acceptance criteria) Specificity Specificity/ Selectivity Protocol->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Compile Validation Report (Summarize data and conclusions) Robustness->Report Complete Validation

Caption: A generalized workflow for analytical method validation.

Comparative Analysis of the Methods

The choice of analytical method is dictated by the specific question being asked. The following diagram illustrates the decision-making process for selecting the appropriate analytical technique for this compound.

MethodSelection cluster_questions Analytical Question cluster_methods Recommended Method Analyte This compound PurityAssay Purity & Assay? Analyte->PurityAssay Volatiles Volatile Impurities? Analyte->Volatiles Enantiomers Enantiomeric Purity? Analyte->Enantiomers HPLC HPLC-UV PurityAssay->HPLC GCMS GC-MS (with derivatization) Volatiles->GCMS ChiralHPLC Chiral HPLC Enantiomers->ChiralHPLC

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of analytical methods for a pharmaceutical compound such as this compound is a multi-faceted process that requires a deep understanding of both the analyte's chemical properties and the principles of analytical chemistry. This guide has provided a comparative overview of HPLC, GC-MS, and Chiral HPLC methods, complete with scientifically grounded, hypothetical protocols and validation strategies. By understanding the rationale behind method selection and the intricacies of validation, researchers, scientists, and drug development professionals can ensure the generation of reliable and accurate data, ultimately contributing to the development of safe and effective medicines. The principles and methodologies outlined herein provide a robust framework for the analytical characterization of this and other similar molecules.

References

A Comparative Guide to Enantiomeric Excess Determination of (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise determination of enantiomeric excess (ee) is a critical checkpoint in the synthesis and characterization of chiral molecules. (2,3-dihydro-1H-inden-1-yl)methanamine, a valuable building block in medicinal chemistry, possesses a single stereocenter, making the quantification of its enantiomeric purity essential for understanding its pharmacological and toxicological profile. This guide provides an in-depth, objective comparison of the primary analytical techniques for determining the enantiomeric excess of this and structurally related primary amines, supported by experimental insights and data.

Introduction: The Significance of Enantiopurity

Chirality is a fundamental property in drug discovery and development, as enantiomers of a chiral drug can exhibit significantly different physiological effects. One enantiomer may be therapeutically active, while the other could be inactive or even toxic. Therefore, robust and reliable analytical methods for quantifying the enantiomeric composition of a sample are indispensable. This guide will explore and compare three principal methodologies: Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Supercritical Fluid Chromatography (SFC).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Versatile Tool for Chiral Analysis

NMR spectroscopy offers a powerful and often rapid method for determining enantiomeric excess without the need for chromatographic separation. The core principle involves converting the enantiomers into diastereomers, which are distinguishable by NMR. This is achieved through the use of chiral auxiliaries, which fall into two main categories: chiral derivatizing agents (CDAs) and chiral solvating agents (CSAs).

Chiral Derivatizing Agents (CDAs)

CDAs react with the chiral analyte to form stable diastereomeric adducts with distinct NMR spectra. A widely used CDA for primary amines is α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), commonly known as Mosher's acid.[1] The resulting diastereomeric amides exhibit different chemical shifts, particularly for protons and fluorine atoms near the stereocenter, allowing for quantification by integration of the respective signals.

Experimental Protocol: Derivatization with Mosher's Acid Chloride

  • Sample Preparation: In an NMR tube, dissolve approximately 5 mg of this compound in 0.5 mL of deuterated chloroform (CDCl₃).

  • Addition of Reagent: Add a slight molar excess (1.1 equivalents) of enantiomerically pure (R)-(-)-MTPA chloride.

  • Reaction: Gently mix the solution and allow the reaction to proceed to completion (typically 15-30 minutes at room temperature). The reaction can be monitored by the disappearance of the starting amine signals.

  • NMR Analysis: Acquire ¹H and ¹⁹F NMR spectra. The diastereomeric products will show distinct signals, and the enantiomeric excess can be calculated from the integral ratios of well-resolved peaks.

Causality in Experimental Choices: The use of MTPA chloride is advantageous due to the presence of the -CF₃ group, which provides a sensitive ¹⁹F NMR handle with a large chemical shift dispersion and no background signals.[1] The choice of an enantiomerically pure CDA is crucial to avoid the formation of a complex mixture of diastereomers.

Chiral Solvating Agents (CSAs)

CSAs form transient, non-covalent diastereomeric complexes with the enantiomers of the analyte.[2][3] This interaction induces a differential chemical shift environment for the two enantiomers, leading to the splitting of signals in the NMR spectrum. BINOL (1,1'-bi-2-naphthol) and its derivatives are effective CSAs for primary amines.[2]

Experimental Protocol: Analysis with (S)-BINOL

  • Sample Preparation: Dissolve approximately 5 mg of this compound in 0.5 mL of CDCl₃ in an NMR tube.

  • Addition of CSA: Add 1.0 to 1.5 equivalents of enantiomerically pure (S)-BINOL to the NMR tube.

  • Equilibration: Gently shake the tube to ensure thorough mixing and allow the system to equilibrate.

  • NMR Analysis: Acquire a high-resolution ¹H NMR spectrum. The protons of the two enantiomers in the transient diastereomeric complexes will exhibit separate signals, allowing for direct quantification of the enantiomeric excess.

Trustworthiness of the Protocol: The non-covalent nature of the interaction with CSAs means the sample is not permanently altered and can be recovered if necessary. The method is often rapid, as no reaction workup is required. The accuracy of the ee determination is dependent on achieving sufficient separation of the diastereomeric signals.

Chromatographic Techniques: High-Resolution Separation of Enantiomers

Chromatographic methods provide a direct separation of enantiomers, offering high accuracy and sensitivity. Chiral High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most prevalent techniques.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the separation of a broad range of chiral compounds, including primary amines.[4][5]

Experimental Protocol: Chiral HPLC Analysis

  • Column: A polysaccharide-based chiral column, such as a Chiralpak® or Lux® cellulose/amylose-based column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol modifier (e.g., isopropanol or ethanol). For basic compounds like amines, the addition of a small amount of an amine additive (e.g., diethylamine or ethylenediamine) is often necessary to improve peak shape and resolution. A typical starting mobile phase could be Hexane/Isopropanol/Diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV at a wavelength where the analyte has significant absorbance (e.g., 215 nm or 254 nm).

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Causality in Experimental Choices: Polysaccharide-based CSPs offer a combination of hydrogen bonding, dipole-dipole, and steric interactions that are effective for the chiral recognition of a wide variety of analytes. The amine additive in the mobile phase helps to suppress the interaction of the basic amine analyte with residual acidic silanol groups on the silica support, leading to improved peak symmetry.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful technique for chiral separations that uses a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[6][7] SFC often provides faster separations and uses less organic solvent compared to HPLC, making it a "greener" alternative.

Experimental Protocol: Chiral SFC Analysis

  • Column: A chiral column suitable for SFC, often the same polysaccharide-based columns used in HPLC.

  • Mobile Phase: A mixture of supercritical CO₂ and a polar organic modifier, such as methanol or ethanol. Similar to HPLC, an amine additive is often required for basic analytes. A typical mobile phase could be a gradient of 5% to 40% Methanol (containing 0.1% diethylamine) in CO₂ over 5 minutes.

  • Flow Rate: 3.0 mL/min.

  • Back Pressure: 150 bar.

  • Column Temperature: 40 °C.

  • Detection: UV-Vis or Mass Spectrometry (MS).

Expertise and Experience: SFC often provides superior performance for chiral separations of primary amines. The lower viscosity of the supercritical fluid mobile phase allows for higher flow rates and faster analysis times without a significant loss of resolution.[6] The choice of modifier and additive is critical for optimizing the separation.

Comparison of Methods

FeatureNMR with CDA (e.g., Mosher's Acid)NMR with CSA (e.g., BINOL)Chiral HPLCChiral SFC
Principle Covalent diastereomer formationNon-covalent diastereomeric complex formationDifferential interaction with a chiral stationary phaseDifferential interaction with a chiral stationary phase in a supercritical fluid mobile phase
Sample Prep Derivatization reaction requiredSimple mixingDissolution in mobile phaseDissolution in a suitable solvent
Analysis Time Rapid (NMR acquisition is fast)Very rapid (no reaction time)Moderate (typically 5-30 min)Fast (typically 1-10 min)
Sensitivity LowerLowerHighHigh
Accuracy Good, depends on peak resolutionGood, depends on peak resolutionVery HighVery High
Instrumentation NMR SpectrometerNMR SpectrometerHPLC system with a chiral columnSFC system with a chiral column
Sample Recovery Destructive (derivatized)Non-destructiveNon-destructiveNon-destructive
Key Advantage No chromatography neededVery fast, non-destructiveHigh resolution and accuracyHigh speed, reduced solvent use
Key Disadvantage Derivatization may not be quantitativePeak splitting may be smallLonger analysis time than SFCRequires specialized instrumentation

Visualizing the Workflows

NMR-Based Determination Workflow

cluster_0 NMR with Chiral Derivatizing Agent (CDA) cluster_1 NMR with Chiral Solvating Agent (CSA) A1 Racemic Amine A2 Add Chiral Derivatizing Agent (e.g., Mosher's Acid Chloride) A1->A2 A3 Formation of Diastereomers A2->A3 A4 NMR Analysis (¹H, ¹⁹F) A3->A4 A5 Quantify by Integration A4->A5 B1 Racemic Amine B2 Add Chiral Solvating Agent (e.g., BINOL) B1->B2 B3 Formation of Transient Diastereomeric Complexes B2->B3 B4 NMR Analysis (¹H) B3->B4 B5 Quantify by Integration B4->B5

Caption: Workflow for NMR-based enantiomeric excess determination.

Chromatographic Separation Workflow

cluster_2 Chiral HPLC/SFC C1 Racemic Amine Sample Preparation C2 Injection onto Chiral Column C1->C2 C3 Separation of Enantiomers C2->C3 C4 Detection (UV, MS) C3->C4 C5 Quantify by Peak Area C4->C5

Caption: General workflow for chromatographic enantiomeric separation.

Conclusion and Recommendations

The choice of method for determining the enantiomeric excess of this compound depends on the specific requirements of the analysis.

  • For rapid screening and reaction monitoring , NMR with a chiral solvating agent is an excellent choice due to its speed and non-destructive nature.

  • When high accuracy and sensitivity are paramount , such as for final product quality control, chiral HPLC or SFC are the methods of choice.

  • For high-throughput applications , chiral SFC offers a significant advantage in terms of speed and reduced solvent consumption.[7]

  • NMR with a chiral derivatizing agent is a valuable alternative when suitable CSAs are not available or when chromatographic methods are not readily accessible.

Ultimately, a multi-faceted approach, potentially utilizing NMR for initial screening and a validated chromatographic method for final, precise quantification, will provide the most comprehensive and reliable characterization of the enantiomeric purity of this compound.

References

A Comparative Guide to Catalysts for the Synthesis of (2,3-dihydro-1H-inden-1-yl)methanamine: A Senior Application Scientist's Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

(2,3-dihydro-1H-inden-1-yl)methanamine is a valuable chiral building block in the synthesis of a variety of pharmacologically active compounds. Its stereochemistry is often crucial for biological activity, making the development of efficient and highly stereoselective synthetic methods a key focus for researchers in drug discovery and development. The primary route to this chiral amine is the asymmetric reductive amination of 1-indanone. This guide provides an in-depth comparative analysis of the leading catalytic systems for this transformation, encompassing transition metal catalysts and biocatalysts. We will delve into their performance, mechanistic underpinnings, and practical application through detailed experimental protocols, offering a comprehensive resource for scientists navigating the catalyst selection process.

Catalytic Systems for Asymmetric Reductive Amination: A Head-to-Head Comparison

The asymmetric synthesis of this compound from 1-indanone can be effectively achieved through two main catalytic strategies: transition metal-catalyzed asymmetric hydrogenation of an in-situ formed imine, and biocatalytic reductive amination. Each approach presents a unique set of advantages and challenges in terms of efficiency, selectivity, and operational simplicity.

Transition Metal Catalysis: The Power of Homogeneous Catalysts

Transition metal catalysts, particularly those based on rhodium (Rh), ruthenium (Ru), and iridium (Ir) complexed with chiral ligands, are powerful tools for the asymmetric hydrogenation of imines.[1] These catalysts often exhibit high turnover numbers and operate under relatively mild conditions. The general workflow for this approach is depicted below.

Transition_Metal_Catalysis_Workflow cluster_0 One-Pot Reductive Amination Indanone 1-Indanone Imine N-(1-indanylidene)methanamine (in-situ) Indanone->Imine Condensation Amine_Source Amine Source (e.g., NH3, NH4OAc) Amine_Source->Imine Product This compound Imine->Product Asymmetric Hydrogenation Catalyst Chiral Transition Metal Catalyst (Rh, Ru, Ir) Catalyst->Imine H2 H2 (gas) H2->Imine caption Workflow for Transition Metal-Catalyzed Asymmetric Reductive Amination.

Caption: Workflow for Transition Metal-Catalyzed Asymmetric Reductive Amination.

The performance of these catalysts is highly dependent on the choice of metal, the chiral ligand, and the reaction conditions. Below is a comparative summary of representative transition metal catalytic systems.

Catalyst SystemLigandReductantSolventTemp (°C)Pressure (atm H2)Yield (%)ee (%)Reference
[Rh(cod)2]BF4(S,S)-f-BinaphaneH22-PropanolRT509598[2]
RuCl2(diphosphine)(diamine)Chiral Diphosphine/DiamineH2VariousRT-5010-50High>95[1]
[Ir(COD)Cl]2Phosphino-oxazolineH2VariousRT10-50Highup to 97[1]
Ni-basedP-stereogenic dialkyl phosphineH2VariousRT10-50Highup to 98[3]

Mechanistic Insights: The Noyori-Ikariya Bifunctional Catalysis

The high efficiency and enantioselectivity of many Ru-based catalysts, such as those developed by Noyori, are attributed to a "bifunctional" mechanism. In this outer-sphere mechanism, both the metal center and the ligand participate in the catalytic cycle.[3] The ruthenium-hydride (Ru-H) bond and the protonated amine on the chiral ligand (N-H) are involved in a concerted, six-membered pericyclic transition state with the imine substrate. This highly organized transition state is responsible for the excellent stereochemical control.

Noyori_Mechanism cluster_0 Catalytic Cycle Catalyst [Ru]-Cl (Precatalyst) Active_Catalyst [Ru]-H (Active Catalyst) Catalyst->Active_Catalyst Activation (Base, H2) TS [Ru-H...Imine...H-N-Ligand] (Transition State) Active_Catalyst->TS Imine Coordination Product_Complex [Ru]-Product Complex TS->Product_Complex Hydride & Proton Transfer Product_Complex->Active_Catalyst Product Release + H2 caption Simplified Noyori-Ikariya Bifunctional Catalysis Mechanism.

Caption: Simplified Noyori-Ikariya Bifunctional Catalysis Mechanism.

Biocatalysis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral amines. Enzymes, particularly transaminases (TAs) and reductive aminases (RedAms), offer exquisite stereoselectivity and operate under mild, aqueous conditions.[4]

Transaminases (TAs)

Transaminases catalyze the transfer of an amino group from an amino donor to a ketone substrate.[5] This reaction follows a "ping-pong bi-bi" mechanism involving the cofactor pyridoxal-5'-phosphate (PLP). While highly selective, the reaction equilibrium can be unfavorable. Strategies to drive the reaction to completion include using a large excess of the amino donor or removing the ketone byproduct. Transaminases have been successfully employed in the kinetic resolution of racemic 2,3-dihydro-1H-inden-1-amine.[6]

Reductive Aminases (RedAms)

Reductive aminases are a more recently explored class of enzymes that catalyze the direct reductive amination of a ketone with an amine, utilizing a nicotinamide cofactor (NAD(P)H) as the reductant.[7] This one-pot, single-enzyme system circumvents the equilibrium limitations of transaminases. The synthesis of the anti-Parkinson's drug (R)-rasagiline, a close structural analog of our target molecule, has been achieved with high conversion and enantioselectivity using an engineered RedAm starting from 1-indanone and propargylamine.[7]

Biocatalysis_Workflow cluster_1 Biocatalytic Reductive Amination Indanone 1-Indanone Product This compound Indanone->Product Amine_Source Amine Source (e.g., Isopropylamine for TA, Ammonia/Primary Amine for RedAm) Amine_Source->Product Enzyme Transaminase (TA) or Reductive Aminase (RedAm) Enzyme->Indanone Cofactor Cofactor (PLP for TA, NAD(P)H for RedAm) Cofactor->Indanone caption General Workflow for Biocatalytic Reductive Amination.

Caption: General Workflow for Biocatalytic Reductive Amination.

Below is a summary of the performance of biocatalytic systems for the synthesis of indane-based amines.

BiocatalystSubstrateAmine DonorTemp (°C)pHConversion (%)ee (%)Reference
Transaminase4-cyano indanonesec-Butylamine408~100100[5]
Reductive Aminase (AcRedAm)1-indanonepropargylamine259.04444 (S)[7]
Engineered RedAm (AcRedAm Q237A)1-indanonepropargylamine259.0moderate>99 (R)[7][8]

Mechanistic Insights: The Ping-Pong Bi-Bi Mechanism of Transaminases

The catalytic cycle of a transaminase involves two half-reactions. In the first, the amino group from the donor is transferred to the PLP cofactor, forming pyridoxamine-5'-phosphate (PMP) and releasing the ketone byproduct. In the second half-reaction, the amino group from PMP is transferred to the ketone substrate, generating the chiral amine product and regenerating the PLP cofactor.[9]

Experimental Protocols

Protocol 1: Asymmetric Hydrogenation using a Rhodium-Based Catalyst

This protocol is a general procedure adapted from the literature for the asymmetric hydrogenation of N-arylimines.[2]

Materials:

  • 1-Indanone

  • Ammonium acetate (NH4OAc)

  • [Rh(cod)2]BF4

  • (S,S)-f-Binaphane

  • 2-Propanol (anhydrous, degassed)

  • Hydrogen gas (high purity)

  • Autoclave with magnetic stirring

Procedure:

  • In a glovebox, charge a glass liner for the autoclave with 1-indanone (1.0 mmol), ammonium acetate (1.5 mmol), [Rh(cod)2]BF4 (0.01 mmol, 1 mol%), and (S,S)-f-Binaphane (0.011 mmol, 1.1 mol%).

  • Add anhydrous, degassed 2-propanol (5 mL).

  • Seal the glass liner inside the autoclave.

  • Remove the autoclave from the glovebox and connect it to a hydrogen line.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to 50 atm with hydrogen.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Carefully vent the autoclave and purge with nitrogen.

  • The reaction mixture can be analyzed by chiral HPLC or GC to determine conversion and enantiomeric excess.

  • For isolation, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica gel.

Protocol 2: Biocatalytic Reductive Amination using a Reductive Aminase

This protocol is a general procedure adapted from the literature for RedAm-catalyzed reductive amination.[7][8]

Materials:

  • 1-Indanone

  • Ammonia source (e.g., ammonium chloride)

  • Purified Reductive Aminase (RedAm)

  • Glucose Dehydrogenase (GDH) for cofactor regeneration

  • NADP+

  • D-glucose

  • Tris-HCl buffer (100 mM, pH 9.0)

  • DMSO (optional, as a cosolvent)

  • tert-Butyl methyl ether (for extraction)

Procedure:

  • Prepare the reaction mixture in a suitable vessel:

    • 100 mM Tris-HCl buffer (pH 9.0)

    • 1 mg/mL purified RedAm

    • 0.7 mg/mL GDH

    • 1 mM NADP+

    • 30 mM D-glucose

    • 5 mM 1-indanone (can be dissolved in a small amount of DMSO, e.g., 2% v/v final concentration)

    • Appropriate concentration of the amine source (e.g., 50 mM ammonium chloride, pH adjusted to 9.0)

  • Incubate the reaction mixture at 25°C with shaking (e.g., 220 rpm) for 24 hours.

  • Quench the reaction by adding a strong base (e.g., 10 M NaOH) to raise the pH.

  • Extract the product from the aqueous phase with an organic solvent like tert-butyl methyl ether (2 x 500 µL for a 500 µL reaction).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.

  • Analyze the crude product by chiral HPLC or GC to determine conversion and enantiomeric excess.

Conclusion and Future Outlook

Both transition metal catalysis and biocatalysis offer highly effective routes for the enantioselective synthesis of this compound.

  • Transition metal catalysts , particularly those based on Rh, Ru, and Ir, provide high yields and excellent enantioselectivities. They are well-suited for a broad range of substrates and reaction conditions. However, concerns regarding the cost of precious metals and the potential for metal contamination in the final product necessitate careful purification steps.

  • Biocatalysts , such as transaminases and reductive aminases, represent a greener and more sustainable approach. They operate under mild aqueous conditions with exceptional stereoselectivity. While wild-type enzymes may have limited substrate scope and activity, protein engineering and directed evolution have proven to be powerful tools for developing robust and highly active biocatalysts tailored for specific industrial applications. The successful synthesis of the closely related (R)-rasagiline using an engineered reductive aminase highlights the immense potential of this approach.

The choice of catalyst will ultimately depend on the specific requirements of the synthesis, including scale, cost considerations, purity requirements, and the desired enantiomer. For large-scale production where green chemistry principles are paramount, biocatalysis is an increasingly attractive option. For smaller-scale synthesis and rapid exploration of analogs, the versatility and high turnover numbers of transition metal catalysts remain highly valuable. Future research will likely focus on the development of catalysts based on more abundant and less toxic metals, as well as the continued evolution of enzymes with broader substrate scopes and enhanced process stability.

References

Comparative Analysis of the Biological Activity of (2,3-dihydro-1H-inden-1-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Medicinal Chemists and Neuropharmacologists

This guide provides a comparative analysis of the biological activities of (2,3-dihydro-1H-inden-1-yl)methanamine derivatives, a chemical scaffold of significant interest in neuropharmacology. We will explore their interactions with key central nervous system targets, delve into their structure-activity relationships (SAR), and provide detailed protocols for their evaluation.

Introduction: The Versatile Indanamine Scaffold

The this compound core structure is a key pharmacophore found in several centrally acting agents. Its rigid, bicyclic structure allows for precise orientation of the crucial aminomethyl side chain, facilitating interactions with various neurotransmitter transporters and enzymes. A notable example is rasagiline, a potent and selective irreversible inhibitor of monoamine oxidase B (MAO-B), which is utilized in the management of Parkinson's disease. The versatility of this scaffold allows for chemical modifications that can fine-tune its selectivity and activity towards different biological targets, making it a subject of ongoing research in drug discovery.

This guide will focus on comparing derivatives based on their activity as:

  • Monoamine Oxidase (MAO) Inhibitors

  • Serotonin and Norepinephrine Reuptake Inhibitors

Comparative Biological Activity

The biological profile of this compound derivatives is highly dependent on the substitution patterns on both the aromatic ring and the amine.

Monoamine Oxidase (MAO) Inhibition

MAO enzymes (MAO-A and MAO-B) are crucial for the degradation of monoamine neurotransmitters. Inhibition of these enzymes can increase the synaptic availability of neurotransmitters like dopamine, serotonin, and norepinephrine, which is a key strategy in treating depression and neurodegenerative disorders.

Derivatives of this class have shown potent MAO inhibitory activity. For instance, certain N-substituted this compound derivatives have been synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. The data reveals that selectivity and potency are heavily influenced by the nature of the substituent on the nitrogen atom.

Table 1: Comparative MAO Inhibition Data for Selected Derivatives

Derivative/SubstituentTargetIC50 (nM)SelectivityReference
Rasagiline (N-propargyl)hMAO-B13Selective for MAO-B
hMAO-A>10,000
N-Methyl derivative hMAO-B1,120Non-selective
hMAO-A2,740
N-Propyl derivative hMAO-B33012.4-fold for MAO-B
hMAO-A4,100

Key Insights:

  • The presence of an N-propargyl group in rasagiline is critical for its potent and selective irreversible inhibition of MAO-B.

  • Simple alkyl substitutions on the nitrogen, such as methyl or propyl groups, tend to result in weaker and less selective MAO inhibition compared to the propargyl group.

Serotonin and Norepinephrine Reuptake Inhibition

Dual inhibition of the serotonin transporter (SERT) and norepinephrine transporter (NET) is a validated mechanism for treating major depressive disorder. Modifications to the indanamine scaffold have yielded compounds with potent activity at these transporters.

Specifically, the introduction of substituents at the 4 and 7 positions of the indane ring has been shown to produce compounds with high affinity for both SERT and NET. For example, a series of 4,7-disubstituted (1S)-1-(aminomethyl)-2,3-dihydro-1H-indene derivatives were found to be potent inhibitors of both transporters, with some compounds in the series demonstrating near-balanced activity against both.

Structure-Activity Relationship (SAR) Insights

The SAR for this class of compounds is well-defined, allowing for rational drug design.

SAR_Insights cluster_scaffold Core Scaffold: this compound cluster_mods Key Modification Points cluster_activity Resulting Biological Activity Scaffold Indane Ring System N_Sub Nitrogen Substituent (e.g., Propargyl, Alkyl) Scaffold->N_Sub Influences Ring_Sub Aromatic Ring Substituents (Positions 4 & 7) Scaffold->Ring_Sub Influences MAO_Activity MAO-B Inhibition (Potency & Selectivity) N_Sub->MAO_Activity Critical for Irreversible Binding SERT_NET_Activity SERT/NET Inhibition (Dual Activity) Ring_Sub->SERT_NET_Activity Determines Transporter Affinity

Caption: Structure-Activity Relationship (SAR) logic for the indanamine scaffold.

  • Nitrogen Substitution: As demonstrated with rasagiline, the substituent on the primary amine is a primary determinant of MAO inhibitory activity. A propargyl group confers potent, irreversible MAO-B inhibition, while small alkyl groups lead to weaker, reversible inhibition.

  • Aromatic Ring Substitution: Substitutions on the benzene ring of the indane nucleus are critical for tuning activity towards neurotransmitter transporters. Disubstitution at positions 4 and 7 has proven to be a successful strategy for developing dual SERT/NET inhibitors.

Experimental Protocols

The following are representative protocols for evaluating the biological activity of this compound derivatives.

General Workflow for Derivative Evaluation

The process of evaluating a new derivative follows a logical progression from initial screening to more detailed characterization.

experimental_workflow A Synthesis of Indanamine Derivative B Primary Screening: In Vitro Binding Assays (SERT, NET) A->B C Enzyme Inhibition Assay (MAO-A / MAO-B) A->C D Determination of IC50/Ki Values B->D C->D E Functional Assays: Neurotransmitter Uptake D->E F In Vivo Behavioral Models (e.g., Forced Swim Test) E->F G Lead Optimization F->G

Caption: High-level workflow for the evaluation of novel indanamine derivatives.

Protocol: MAO-A and MAO-B Inhibition Assay

This protocol outlines a common method for determining the potency of a test compound to inhibit MAO-A and MAO-B.

Principle: This is a fluorometric assay that measures the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidative deamination of a substrate (e.g., p-tyramine) by MAO enzymes. The H₂O₂ reacts with a probe (e.g., Amplex Red) in the presence of horseradish peroxidase (HRP) to produce a fluorescent product (resorufin).

Materials and Reagents:

  • Test compounds (derivatives) dissolved in DMSO.

  • Human recombinant MAO-A and MAO-B enzymes.

  • Sodium phosphate buffer (e.g., 100 mM, pH 7.4).

  • Substrate: p-Tyramine hydrochloride.

  • Amplex Red reagent.

  • Horseradish peroxidase (HRP).

  • 96-well black microplates.

  • Fluorescence microplate reader (Ex/Em = 530-560 nm / 590 nm).

Procedure:

  • Prepare Reagent Mix: Prepare a working solution containing Amplex Red and HRP in phosphate buffer.

  • Compound Dilution: Prepare serial dilutions of the test compounds in phosphate buffer. Also prepare a vehicle control (DMSO in buffer) and a positive control inhibitor (e.g., clorgyline for MAO-A, L-deprenyl for MAO-B).

  • Enzyme Addition: To each well of the 96-well plate, add:

    • 50 µL of the appropriate enzyme (MAO-A or MAO-B) diluted in buffer.

    • 25 µL of the test compound dilution or control.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 25 µL of the substrate (p-tyramine) to each well to start the enzymatic reaction.

  • Incubation and Measurement: Incubate the plate at 37°C for 30 minutes, protected from light. Measure the fluorescence intensity using a microplate reader.

  • Data Analysis:

    • Subtract the background fluorescence (wells with no enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Causality and Validation:

  • Why pre-incubate? Pre-incubation ensures that the interaction between the inhibitor and the enzyme reaches equilibrium (for reversible inhibitors) or allows for time-dependent inactivation (for irreversible inhibitors) before the substrate is introduced.

  • Self-Validation: The inclusion of known selective inhibitors (clorgyline for MAO-A, L-deprenyl for MAO-B) serves as a positive control, validating that the assay is performing correctly and can detect selective inhibition. The Z'-factor can be calculated from positive and negative controls to assess assay quality.

Conclusion and Future Directions

The this compound scaffold remains a highly productive platform for the design of novel CNS agents. The clear structure-activity relationships allow for targeted modifications to achieve desired pharmacological profiles, whether it be selective MAO-B inhibition for neuroprotection or dual SERT/NET inhibition for antidepressant effects.

Future research will likely focus on:

  • Improving Selectivity: Fine-tuning substitutions to further enhance selectivity for specific targets and reduce off-target effects.

  • Exploring Novel Targets: Investigating the activity of this scaffold at other CNS targets, such as dopamine transporters or other enzyme systems.

  • Polypharmacology: Designing derivatives with a specific, multi-target profile to address complex disease pathologies, such as compounds with both MAO-B inhibitory and antioxidant properties.

By leveraging the established SAR and robust evaluation protocols, researchers can continue to unlock the therapeutic potential of this versatile chemical class.

A Comprehensive Guide to the Structure-Activity Relationship of (2,3-dihydro-1H-inden-1-yl)methanamine Analogs as Monoamine Oxidase B Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The (2,3-dihydro-1H-inden-1-yl)methanamine scaffold is a cornerstone in the design of potent and selective inhibitors of monoamine oxidase B (MAO-B). This enzyme plays a critical role in the degradation of dopamine in the brain, and its inhibition is a key therapeutic strategy in the management of Parkinson's disease.[1][2] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of analogs based on this scaffold, offering insights for the rational design of next-generation MAO-B inhibitors. The guide will delve into the impact of structural modifications on inhibitory potency and selectivity, supported by experimental data and detailed protocols.

The Core Scaffold: A Privileged Structure for MAO-B Inhibition

The this compound core structure is exemplified by the potent and selective irreversible MAO-B inhibitor, rasagiline [N-propargyl-1(R)-aminoindan].[3][4] The indane ring system provides a rigid framework that orients the key pharmacophoric elements for optimal interaction with the active site of the MAO-B enzyme. The amine side chain, particularly when substituted with a propargyl group, is crucial for the mechanism of irreversible inhibition, forming a covalent adduct with the FAD cofactor of the enzyme.[2][3]

The development of analogs based on this scaffold aims to enhance potency, improve selectivity over MAO-A, and explore alternative binding modes, including reversible inhibition. Understanding the SAR of this class of compounds is paramount for achieving these goals.

Indane Ring Substitutions: Fine-Tuning Potency and Selectivity

Modifications to the aromatic ring of the indane scaffold have a profound impact on the inhibitory activity and selectivity of these compounds. The position and nature of the substituent are critical determinants of MAO-B affinity.

Substitution at the C4-Position
  • Hydroxyl Group: Introduction of a hydroxyl group at the C4 position can lead to inhibition of both MAO-A and MAO-B, suggesting that this modification may alter the selectivity profile.[3]

  • Bulky Substituents: Larger substituents, such as a carbamate group, are tolerated at the C4 position. The crystal structure of MAO-B in complex with 4-(N-methyl-N-ethyl-carbamoyloxy)-N-methyl-N-propargyl-1(R)-aminoindan reveals that the bulky carbamate moiety occupies the entrance cavity of the active site.[3] This indicates that the C4 position can be exploited to introduce additional functionalities that may interact with the outer regions of the enzyme's active site.

Substitution at the C5 and C6-Positions
  • C5-Substitution: In related isatin analogs, substitution at the C5 position with various groups has been shown to be a general strategy for enhancing MAO-B inhibition potency.[5] C5-substituted isatins generally exhibit higher binding affinities for MAO-B compared to their C6-substituted counterparts.[5]

  • C6-Substitution: Similar to the C4 position, the introduction of a hydroxyl group at the C6 position can also result in the inhibition of both MAO isozymes.[3]

General Trends in Indane Ring Substitution

The active site of MAO-B is a relatively rigid cavity.[3] Therefore, the introduction of bulky substituents is generally better tolerated if they can be accommodated in the more spacious entrance cavity. Modifications that extend into the substrate cavity need to be carefully designed to avoid steric clashes.

The Methanamine Side Chain: The Key to Inhibition Mechanism and Potency

The nature of the substituent on the nitrogen atom of the methanamine side chain is a critical determinant of the mechanism and potency of MAO-B inhibition.

N-Propargyl Group: The Hallmark of Irreversible Inhibition

The N-propargyl group is a key feature of many potent, irreversible MAO-B inhibitors, including rasagiline. This group is essential for the "suicide inhibition" mechanism, where the enzyme metabolizes the propargylamine moiety, leading to the formation of a reactive intermediate that covalently binds to the FAD cofactor, thereby irreversibly inactivating the enzyme.[2][4]

Other N-Substituents: Exploring Reversible Inhibition and Novel Interactions
  • N-Aryl Groups: The introduction of N-aryl substituents on a heliamine scaffold (a related structure) has been shown to yield selective MAO-B inhibitors. For instance, derivatives with 4-formylphenyl, 4-fluorophenyl, and 3,5-difluorophenyl groups displayed micromolar inhibitory activity against MAO-B.[6]

  • Analogs Lacking the Propargyl Moiety: Rasagiline analogs that lack the propargyl group, such as 1(R)-aminoindan (a major metabolite of rasagiline), act as reversible inhibitors of both MAO-A and MAO-B.[3] This highlights the critical role of the propargyl group in conferring irreversibility.

Comparative Analysis of Inhibitory Potency

The following table summarizes the in vitro inhibitory potencies (IC50 values) of selected this compound analogs and related compounds against human MAO-B (hMAO-B).

CompoundIndane Ring SubstitutionN-SubstituenthMAO-B IC50 (µM)Reference
RasagilineUnsubstitutedPropargyl0.014[7]
Selegiline-N-methyl-N-propargyl (phenethylamine scaffold)0.00679[7]
L4-OCH2-linker to hydrophobic fragmentPropargyl0.11[8][9]
L8-SCH2-linker to hydrophobic fragmentPropargyl0.18[8][9]
L16-OCH2CH2O-linker to hydrophobic fragmentPropargyl0.27[8][9]
L17-OCH2CH2CH2O-linker to hydrophobic fragmentPropargyl0.48[8][9]
K84-thiol with linker to hydrophobic fragmentPropargylBetter than rasagiline[10]
K244-thiol with linker to hydrophobic fragmentPropargylBetter than rasagiline[10]
4h (N-arylated heliamine analog)-4-formylphenyl1.55[6]
4i (N-arylated heliamine analog)-4-fluorophenyl13.5[6]
4j (N-arylated heliamine analog)-3,5-difluorophenyl5.08[6]

Experimental Protocols

In Vitro MAO-B Inhibition Assay (Fluorometric Method)

This protocol outlines a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against MAO-B.

Materials:

  • Recombinant human MAO-B enzyme

  • MAO-B assay buffer

  • MAO-B substrate (e.g., kynuramine or benzylamine)

  • Fluorescent probe (e.g., Amplex Red)

  • Horseradish peroxidase (HRP)

  • Test compounds and a positive control inhibitor (e.g., rasagiline)

  • 96-well microplate

  • Microplate reader capable of fluorescence measurement

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control in the assay buffer.

  • Enzyme and Inhibitor Incubation: Add the MAO-B enzyme to the wells of the microplate, followed by the addition of the test compounds or control. Incubate for a defined period (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

  • Substrate Addition: Prepare a substrate solution containing the MAO-B substrate, fluorescent probe, and HRP in the assay buffer. Add this solution to each well to initiate the enzymatic reaction.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity in kinetic mode for 30-60 minutes at 37°C using a microplate reader (e.g., excitation/emission wavelengths of 530/590 nm for Amplex Red).

  • Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

MAO_B_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of test compounds and control Incubation Incubate enzyme with compounds in 96-well plate Compound_Prep->Incubation Enzyme_Prep Prepare MAO-B enzyme solution Enzyme_Prep->Incubation Substrate_Addition Add substrate/probe solution to initiate reaction Incubation->Substrate_Addition Measurement Measure fluorescence kinetically Substrate_Addition->Measurement Calculation Calculate reaction rates and % inhibition Measurement->Calculation IC50_Determination Determine IC50 values from dose-response curves Calculation->IC50_Determination

Experimental workflow for the in vitro MAO-B inhibition assay.

Key Structure-Activity Relationships and Future Directions

The exploration of this compound analogs has yielded crucial insights into the structural requirements for potent and selective MAO-B inhibition.

SAR_Summary cluster_indane Indane Ring Modifications cluster_amine Amine Side Chain Modifications Core Indanamine Core C4 C4-Substitution (Bulky groups tolerated) Core->C4 C5_C6 C5/C6-Substitution (Influences potency & selectivity) Core->C5_C6 N_Propargyl N-Propargyl (Irreversible Inhibition) Core->N_Propargyl N_Aryl N-Aryl (Reversible Inhibition) Core->N_Aryl No_Propargyl No Propargyl (Reversible Inhibition) Core->No_Propargyl Potency Potency & Selectivity C4->Potency C5_C6->Potency N_Propargyl->Potency N_Aryl->Potency No_Propargyl->Potency

Key SAR trends for this compound analogs.

Key takeaways from the SAR studies include:

  • Indane Ring: The substitution pattern on the indane ring is a powerful tool for modulating potency and selectivity. The C4 position appears to be amenable to the introduction of larger functional groups that can occupy the entrance cavity of the MAO-B active site.

  • N-Substituent: The N-propargyl group is a well-established motif for achieving irreversible MAO-B inhibition. However, the exploration of other N-substituents offers a promising avenue for the development of reversible inhibitors with potentially improved safety profiles.

Future research in this area should focus on the systematic exploration of a wider range of substituents at all positions of the indane ring, coupled with diverse modifications of the amine side chain. The integration of computational modeling and structural biology will be instrumental in guiding the design of novel analogs with optimized pharmacological properties. The development of reversible inhibitors and compounds with multi-target profiles represents an exciting frontier in the quest for improved therapeutics for neurodegenerative diseases.

References

A Spectroscopic Guide to the Isomers of (2,3-dihydro-1H-inden-1-yl)methanamine: Distinguishing Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the precise characterization of molecular structure is paramount. Isomers, compounds with identical molecular formulas but different arrangements of atoms, can exhibit vastly different pharmacological and toxicological profiles. This guide provides a comprehensive spectroscopic comparison of the isomers of (2,3-dihydro-1H-inden-1-yl)methanamine, a key structural motif found in various pharmacologically active agents, including intermediates for drugs such as Rasagiline, an irreversible inhibitor of monoamine oxidase B used in the treatment of Parkinson's disease.[1][2][3]

This guide will delve into the application of fundamental spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Circular Dichroism (CD)—to differentiate between the constitutional isomers and enantiomers of this compound. By understanding the subtle yet significant differences in their spectroscopic signatures, researchers can ensure the chemical integrity and stereochemical purity of their compounds.

The Isomers in Focus

The isomers of this compound present distinct analytical challenges. We will consider the following:

  • (R)-(2,3-dihydro-1H-inden-1-yl)methanamine and (S)-(2,3-dihydro-1H-inden-1-yl)methanamine: A pair of enantiomers, non-superimposable mirror images that require chiroptical techniques for differentiation.

  • (2,3-dihydro-1H-inden-2-yl)methanamine: A constitutional isomer where the aminomethyl group is attached to the 2-position of the indane ring.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for elucidating the connectivity and chemical environment of atoms within a molecule. Both ¹H and ¹³C NMR are essential for distinguishing between the constitutional isomers of this compound.

Distinguishing Constitutional Isomers: 1- vs. 2-Substituted Indane

The key to differentiating the 1- and 2-substituted isomers lies in the symmetry and the resulting multiplicity of the signals corresponding to the protons and carbons of the indane ring.

  • ¹H NMR Spectroscopy: In the 1-substituted isomer, the protons on the five-membered ring (C1, C2, and C3) are all chemically non-equivalent, leading to complex multiplets. The proton at C1, being a chiral center and adjacent to the aminomethyl group, will exhibit a distinct chemical shift and coupling pattern. In contrast, the 2-substituted isomer possesses a plane of symmetry through the C2-aminomethyl bond, rendering the protons at C1 and C3 equivalent, as well as the two protons on the aminomethyl group. This results in a more simplified spectrum in the aliphatic region.

  • ¹³C NMR Spectroscopy: Similarly, the ¹³C NMR spectrum of the 1-substituted isomer will show ten distinct signals, corresponding to the ten carbon atoms in the molecule. The 2-substituted isomer, due to its symmetry, will exhibit fewer signals in the aliphatic region of the indane ring, as C1 and C3 would be chemically equivalent.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers

Isomer Group Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm) Key Differentiating Features
1-Substituted Aromatic-H7.1 - 7.3124-128 (CH), 142-146 (quat.)Complex multiplets for aliphatic protons. Ten distinct ¹³C signals.
C1-H~3.5 - 4.0~45 - 50
C2-H₂~1.8 - 2.5~30 - 35
C3-H₂~2.8 - 3.2~30 - 35
CH₂-NH₂~2.7 - 3.0~45 - 50
NH₂Broad, ~1.5 - 3.0-
2-Substituted Aromatic-H7.1 - 7.3124-128 (CH), 142-146 (quat.)Simpler aliphatic ¹H NMR spectrum. Fewer than ten ¹³C signals due to symmetry.
C1-H₂, C3-H₂~2.8 - 3.2~35 - 40
C2-H~2.5 - 3.0~40 - 45
CH₂-NH₂~2.6 - 2.9~50 - 55
NH₂Broad, ~1.5 - 3.0-
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the amine sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrument Setup: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher.

  • ¹H NMR Acquisition: Use a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Employ a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

  • 2D NMR (Optional but Recommended): COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments can be invaluable for unambiguously assigning proton and carbon signals, especially for the less symmetric 1-substituted isomer.[7]

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition NMR Data Acquisition cluster_analysis Data Analysis dissolve Dissolve 5-10 mg of amine in 0.6 mL deuterated solvent H1_NMR Acquire ¹H NMR Spectrum dissolve->H1_NMR C13_NMR Acquire ¹³C NMR Spectrum (Proton Decoupled) H1_NMR->C13_NMR DEPT Acquire DEPT Spectra (Optional) C13_NMR->DEPT TwoD_NMR Acquire 2D NMR (COSY, HSQC) (Optional) DEPT->TwoD_NMR process Process and reference spectra TwoD_NMR->process analyze Analyze chemical shifts, multiplicities, and correlations process->analyze identify Identify constitutional isomer analyze->identify

Figure 1: Generalized workflow for NMR analysis of this compound isomers.

Infrared (IR) Spectroscopy: Probing Functional Groups and Molecular Vibrations

IR spectroscopy provides information about the vibrational modes of a molecule and is particularly useful for identifying functional groups. While the IR spectra of the constitutional isomers will be broadly similar due to the presence of the same functional groups (amine and aromatic ring), subtle differences in the fingerprint region can be expected.

  • Key Vibrational Bands:

    • N-H Stretch: Primary amines (R-NH₂) typically show two bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.

    • C-H Stretch (Aromatic): Bands above 3000 cm⁻¹ are characteristic of C-H bonds on the benzene ring.

    • C-H Stretch (Aliphatic): Bands below 3000 cm⁻¹ arise from the C-H bonds of the indane and aminomethyl groups.

    • N-H Bend (Scissoring): A medium to strong band around 1590-1650 cm⁻¹ is characteristic of the NH₂ scissoring vibration.

    • C-N Stretch: This vibration appears in the 1000-1250 cm⁻¹ region.

    • Aromatic C=C Bending: Out-of-plane bending vibrations for the substituted benzene ring will be present in the 690-900 cm⁻¹ range.

The IR spectrum of the closely related 1-aminoindan is available in the NIST Chemistry WebBook and serves as a good reference.[8]

Table 2: Characteristic IR Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Appearance
N-H Stretch (asymmetric & symmetric)3300 - 3500Two medium peaks
C-H Stretch (aromatic)3000 - 3100Weak to medium
C-H Stretch (aliphatic)2850 - 2960Medium to strong
N-H Bend (scissoring)1590 - 1650Medium to strong
C-N Stretch1000 - 1250Weak to medium
Aromatic C-H Out-of-Plane Bending690 - 900Strong
Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)
  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Collect a background spectrum of the empty ATR crystal.

  • Sample Application: Place a small amount of the liquid or solid amine sample directly onto the ATR crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural elucidation. The constitutional isomers of this compound will have the same molecular weight, but their fragmentation patterns upon ionization will differ.

  • Molecular Ion Peak: Both isomers will exhibit a molecular ion peak (M⁺) at an m/z corresponding to their molecular weight (147.22 g/mol ).

  • Key Fragmentation Pathways:

    • α-Cleavage: This is a characteristic fragmentation for amines, involving the cleavage of the bond beta to the nitrogen atom. For the 1-substituted isomer , α-cleavage would lead to the loss of the indanyl radical, resulting in a fragment at m/z 30 (CH₂=NH₂⁺). Alternatively, cleavage of the C1-C2 bond could occur.

    • For the 2-substituted isomer , α-cleavage would involve the breaking of the C1-C2 or C2-C3 bond of the indane ring, leading to a different set of fragment ions.

    • Loss of Ammonia: A peak corresponding to [M-17]⁺ (loss of NH₃) may be observed.

    • Indane-related Fragments: Fragmentation of the indane ring system itself will produce characteristic ions, such as the indanyl cation (m/z 117) or the tropylium ion (m/z 91).

The mass spectrum of 1-aminoindan from the NIST database shows a prominent base peak at m/z 117, corresponding to the loss of the amino group, and a significant molecular ion peak at m/z 133.[9] For this compound, we can predict a similar fragmentation with a base peak likely corresponding to the indanylmethyl cation (m/z 130) or the indanyl cation (m/z 117).

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization: Ionize the sample using a standard electron energy of 70 eV.

  • Mass Analysis: Separate the resulting ions based on their m/z ratio using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: Detect the ions to generate the mass spectrum.

MS_Fragmentation cluster_isomer1 This compound cluster_isomer2 (2,3-dihydro-1H-inden-2-yl)methanamine M1 [M]⁺˙ m/z 147 F1_1 [M-CH₂NH₂]⁺ m/z 117 M1->F1_1 Loss of •CH₂NH₂ F1_2 [M-Indanyl]⁺ m/z 30 M1->F1_2 α-cleavage M2 [M]⁺˙ m/z 147 F2_1 Ring-opened fragments M2->F2_1 α-cleavage CD_Spectra cluster_enantiomers Circular Dichroism of Enantiomers cluster_spectra Expected CD Spectra R_enantiomer (R)-enantiomer Positive_CD Positive Cotton Effect R_enantiomer->Positive_CD yields S_enantiomer (S)-enantiomer Negative_CD Negative Cotton Effect S_enantiomer->Negative_CD yields (mirror image) Racemate Racemic Mixture Zero_CD No CD Signal Racemate->Zero_CD yields

References

Performance Analysis of Aminoindane Scaffolds in Asymmetric Catalysis: A Comparative Guide Featuring (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Chiral amines are foundational components in over 40% of small-molecule pharmaceuticals, making their efficient and stereoselective synthesis a cornerstone of modern drug development. The 1-aminoindane framework, a rigid and conformationally constrained scaffold, is a "privileged" structural motif found in numerous bioactive molecules and has inspired the design of highly effective chiral ligands and auxiliaries.[1] This guide focuses on the catalytic potential of a simple, yet under-explored, member of this family: (2,3-dihydro-1H-inden-1-yl)methanamine . Due to the limited direct experimental data on its catalytic applications, this document provides a comprehensive evaluation of its potential performance. We will analyze its structural attributes in comparison to well-established, state-of-the-art ligand classes and project its efficacy in the context of asymmetric reductive amination and transfer hydrogenation—two of the most powerful catalytic methods for producing chiral amines.

The Landscape of Chiral Ligands: A Structural Comparison

The efficacy of a transition metal catalyst in asymmetric synthesis is overwhelmingly dictated by the structure of its coordinating chiral ligand. The ligand's architecture creates a unique three-dimensional pocket around the metal center, forcing substrates to approach in a specific orientation and thereby controlling the stereochemical outcome of the reaction. Here, we analyze the structural features of our target ligand against established benchmarks.

Target Ligand: this compound

This molecule is a C₁-symmetric primary amine. Its key attributes include:

  • Rigid Backbone: The fused indane ring system dramatically reduces conformational flexibility. This rigidity is highly desirable as it leads to a more predictable and well-defined transition state during catalysis, which is often a prerequisite for high enantioselectivity.

  • Primary Amine Donor: The -CH₂NH₂ group serves as the primary coordination site to a metal center. As a simple σ-donor, it can form stable complexes with late transition metals like Iridium, Rhodium, and Ruthenium.

  • Defined Stereocenter: The chirality resides at the C1 position of the indane ring, directly adjacent to the coordinating aminomethyl group. This proximity ensures that the steric information of the chiral center is effectively transmitted to the catalytic site.

Caption: Structure of the C₁-symmetric target ligand.

Benchmark Ligand Classes

To contextualize the potential of our target ligand, we compare it to three archetypal ligand classes that have demonstrated exceptional performance across a wide range of asymmetric transformations.

FeatureThis compound(S,S)-TsDPEN(S,S)-Me-DuPhosJacobsen's Salen Ligand
Image Target LigandTsDPENDuPhosSalen
Symmetry C₁C₂C₂C₂
Donor Atoms N (monodentate)N, N (bidentate)P, P (bidentate)N, N, O, O (tetradentate)
Key Feature Rigid indane backboneChiral 1,2-diamine backboneChiral phospholane ringsPlanar Schiff base scaffold
Tunability Low (substituents on ring possible)Moderate (sulfonamide group)High (phosphine substituents)Very High (diamine & salicylaldehyde)
Typical Metals Ir, Rh, Ru (predicted)Rh, Ru, IrRh, RuMn, Cr, Co, Al
Common Use UntestedAsymmetric (Transfer) Hydrogenation[2]Asymmetric Hydrogenation[3][4]Asymmetric Epoxidation, Hydrolysis[5][6]

This comparison highlights a key strategic choice in ligand design: simplicity versus tunability. While our target ligand lacks the sophisticated electronic and steric modularity of DuPhos or Salen ligands, its simplicity and rigid C₁-symmetric structure could offer unique reactivity and selectivity in specific applications.[7][8]

Case Study: Asymmetric Ketone and Imine Reduction

The catalytic reduction of prochiral ketones and imines to chiral alcohols and amines represents one of the most robust and widely used industrial applications of asymmetric catalysis.[9] Reactions like Asymmetric Transfer Hydrogenation (ATH) and Direct Asymmetric Reductive Amination (DARA) are particularly relevant.[10][11]

Mechanistic Rationale

In a typical Ir- or Rh-catalyzed DARA or ATH reaction, the catalyst cycle involves the formation of a metal-hydride species. The chiral ligand, bound to the metal, orchestrates the transfer of this hydride to one specific face of the prochiral C=N or C=O bond. The enantioselectivity is determined in this hydride transfer step, where the ligand's steric and electronic properties create a significant energy difference between the two possible transition states.

Catalytic_Cycle A [M]-L* Catalyst Precursor B Active [M]-H Hydride Species A->B H₂ or H-source C Substrate Coordination (Ketone/Imine) B->C Substrate D Diastereomeric Transition States (Stereodetermining Step) C->D E Product Release (Chiral Amine/Alcohol) D->E Hydride Transfer E->A Regeneration

Caption: Simplified catalytic cycle for asymmetric hydrogenation.

Performance of Benchmark Ligands

To establish a performance baseline, the following table summarizes reported data for benchmark ligands in relevant reduction reactions. This is the standard of excellence that a new ligand like this compound would be measured against.

Ligand/Metal SystemSubstrateReaction TypeYield (%)ee (%)Reference
[CpRhCl((S,S)-TsDPEN)]TetrahydroquinolineATH>9597[2]
[Rh((S,S)-Et-ferrotane)]OTfTetrasubstituted EnamineHydrogenation83Low[3]
Ir-L (Chiral Phosphoramidite)Acetophenone + BenzylamineDARA9495[10][12]
[RuCl₂(p-cymene)]₂ + Amino AlcoholAcetophenoneATH>9092[13]

Note: "ee" stands for enantiomeric excess, a measure of stereoselectivity.

Experimental Design and Protocols

A crucial aspect of catalyst development is a robust and logical experimental workflow. The causality behind experimental choices, such as solvent and additives, is paramount for achieving high performance and reproducibility.

General Experimental Workflow

Workflow cluster_prep Catalyst Preparation cluster_reaction Catalytic Reaction cluster_analysis Workup & Analysis prep 1. In-situ Catalyst Formation [M]-precursor + Ligand in anhydrous solvent under inert gas react 2. Add Substrates (Ketone + Amine) prep->react run 3. Pressurize & Heat (e.g., 20 atm H₂, 40 °C, 24h) react->run workup 4. Quench & Extract run->workup purify 5. Purify (Silica Gel Chromatography) workup->purify analyze 6. Analyze Yield (NMR) & ee (Chiral HPLC) purify->analyze

Caption: Standard workflow for screening a new ligand in DARA.

Protocol 1: Hypothetical Protocol for this compound in DARA

This protocol is designed as a self-validating system, adapted from highly successful, published Iridium-catalyzed DARA procedures.[10][14] The rationale is to place the new ligand into a proven catalytic system to isolate its performance as the primary variable.

Objective: To synthesize N-(1-phenylethyl)aniline with high enantioselectivity.

Materials:

  • Metal Precursor: [Ir(COD)Cl]₂ (di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I))

  • Ligand: (R)-(2,3-dihydro-1H-inden-1-yl)methanamine

  • Substrates: Acetophenone, Aniline

  • Hydrogen Source: H₂ gas (high purity)

  • Additive: I₂ (Iodine, often used to generate the active cationic species)

  • Solvent: Anhydrous, degassed Dichloromethane (DCM) or Toluene

Step-by-Step Procedure:

  • Catalyst Pre-formation (Inert Atmosphere - Glovebox):

    • To a clean, dry Schlenk flask, add [Ir(COD)Cl]₂ (0.005 mmol, 1 mol% Ir).

    • Add the chiral ligand (R)-(2,3-dihydro-1H-inden-1-yl)methanamine (0.011 mmol, 2.2 eq to Ir). The slight excess of ligand ensures full coordination to the metal.

    • Add anhydrous, degassed DCM (2 mL).

    • Stir the resulting solution at room temperature for 30 minutes. A color change typically indicates complex formation.

  • Reaction Setup:

    • To the catalyst solution, add acetophenone (0.5 mmol, 1.0 eq).

    • Add aniline (0.6 mmol, 1.2 eq). The excess amine drives the initial imine formation equilibrium.

    • Add I₂ (0.01 mmol, 2 mol%).

    • Transfer the Schlenk flask to an autoclave system.

  • Hydrogenation:

    • Purge the autoclave with H₂ gas three times to remove all air.

    • Pressurize the autoclave to 20 atm with H₂.

    • Stir the reaction mixture at 40 °C for 24 hours.

  • Work-up and Analysis:

    • Cool the reactor to room temperature and carefully vent the H₂ gas.

    • Quench the reaction with a saturated aqueous solution of NaHCO₃.

    • Extract the product with ethyl acetate (3 x 10 mL).

    • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Determine the conversion and yield using ¹H NMR spectroscopy against an internal standard.

    • Purify the crude product via flash column chromatography on silica gel.

    • Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).

Protocol 2: Established Protocol for (S,S)-TsDPEN in ATH

This is a representative procedure for the highly effective Noyori-type ATH catalysts.[2]

  • Catalyst: [CpRhCl((S,S)-TsDPEN)] is formed from [CpRhCl₂]₂ and (S,S)-TsDPEN.

  • Hydrogen Source: A 5:2 azeotropic mixture of formic acid and triethylamine (HCO₂H-Et₃N).

  • Reaction: A cyclic imine (e.g., 2,3,3-trimethyl-3H-indole) is dissolved in a solvent like acetonitrile. The catalyst (0.5 mol%) and the HCO₂H-Et₃N mixture are added. The reaction is stirred at room temperature until completion.

  • Performance: This system routinely provides >95% yield and >95% ee for a range of substrates.[2]

Predictive Analysis and Future Outlook

While experimental validation is essential, a reasoned prediction of a ligand's potential can guide research efforts.

Strengths and Potential: The primary advantage of this compound is its structural rigidity and simplicity. The indane framework provides a well-defined steric environment that can effectively block one face of a coordinated substrate. Unlike flexible aliphatic amines, its conformational locking should translate to higher and more consistent enantioselectivity. Its synthesis is potentially more straightforward and cost-effective than complex multi-step syntheses for many phosphine or Salen ligands.

Challenges and Weaknesses: The ligand's simplicity is also its main weakness. It lacks the electronic tunability of phosphine ligands, where changing substituents on phosphorus can fine-tune catalyst activity. It is also monodentate, which may lead to less stable metal complexes compared to bidentate chelating ligands like TsDPEN or DuPhos. This could result in lower catalyst stability or turnover numbers.

Future Directions: The most promising application for this ligand is likely in Ir- or Rh-catalyzed hydrogenations, where simple amine donors have shown promise.[2][10] Experimental validation following the protocol outlined above is the critical next step. A successful result would open the door for a new class of simple, economical, and effective ligands for asymmetric catalysis. Further development could involve synthesizing derivatives with substituents on the aromatic ring to introduce a degree of steric and electronic tuning, mitigating one of its primary weaknesses.

References

A Comparative Guide to the Computational Modeling of (2,3-dihydro-1H-inden-1-yl)methanamine Interactions with Monoamine Transporters

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview and a detailed protocol for the computational modeling of (2,3-dihydro-1H-inden-1-yl)methanamine, a potent triple monoamine uptake inhibitor, and its interactions with the human serotonin (SERT), dopamine (DAT), and norepinephrine (NET) transporters. We will objectively compare its predicted binding modalities and affinities with those of well-established selective serotonin reuptake inhibitors (SSRIs) and tricyclic antidepressants (TCAs), supported by a rigorous computational workflow. This document is intended for researchers, scientists, and drug development professionals engaged in the study of neurotransmitter transporters and the design of novel therapeutics.

Introduction: The Significance of Monoamine Transporter Inhibition

Monoamine transporters are critical regulators of neurotransmission, responsible for the reuptake of serotonin, dopamine, and norepinephrine from the synaptic cleft. Their dysfunction is implicated in a range of neurological and psychiatric disorders, making them key targets for therapeutic intervention. This compound, also known as JNJ-7925476, has been identified as a triple reuptake inhibitor, suggesting a broad spectrum of activity.[1][2] Computational modeling provides an invaluable tool to elucidate the molecular interactions underpinning the binding of such ligands, offering insights that can guide the development of next-generation therapeutics with improved efficacy and selectivity.

The Computational Workflow: A Step-by-Step Guide

Our comparative analysis employs a multi-step computational workflow, beginning with the preparation of the protein targets and ligands, followed by molecular docking to predict binding poses, and culminating in molecular dynamics simulations coupled with binding free energy calculations to refine and rank these predictions.

Diagram of the Computational Modeling Workflow

Computational Modeling Workflow cluster_prep Preparation cluster_docking Molecular Docking cluster_simulation Molecular Dynamics & Analysis PDB Protein Structure (PDB ID) Docking AutoDock Vina PDB->Docking Receptor Ligand Ligand Structure (SDF/MOL2) Ligand->Docking Ligand MD GROMACS Simulation Docking->MD Top Ranked Pose Analysis MM/PBSA & MM/GBSA (Binding Free Energy) MD->Analysis Trajectory

Caption: A schematic of the computational workflow for modeling ligand-protein interactions.

Part 1: Receptor and Ligand Preparation

Expertise & Experience: The accuracy of any computational model is fundamentally dependent on the quality of the starting structures. For the monoamine transporters, high-resolution crystal structures are available and serve as the foundation for our study.

Experimental Protocol:

  • Receptor Structure Acquisition: Obtain the crystal structures of the human serotonin transporter (hSERT) in complex with S-citalopram (PDB ID: 5I75), the human dopamine transporter (hDAT) in complex with cocaine (PDB ID: 9EO4), and the human norepinephrine transporter (hNET) in an apo state (PDB ID: 8XB4) from the RCSB Protein Data Bank.[3][4][5]

  • Receptor Preparation:

    • Remove all non-essential molecules, including water, ions, and co-crystallized ligands not relevant to the binding site of interest.

    • Add hydrogen atoms and assign appropriate protonation states for titratable residues at a physiological pH of 7.4 using tools such as PDB2PQR.

    • For hNET, which was crystallized in an apo state, the binding site will be defined based on the homologous structures of hSERT and hDAT with their bound ligands.

  • Ligand Structure Preparation:

    • Obtain the 3D structures of this compound and the comparative ligands (Fluoxetine, Paroxetine, Imipramine, and Desipramine) from the PubChem database.

    • Generate 3D conformations and assign appropriate protonation states at pH 7.4.

    • Assign partial charges using a suitable method, such as Gasteiger charges.

Part 2: Molecular Docking

Expertise & Experience: Molecular docking is a computationally efficient method to predict the preferred binding orientation of a ligand to a protein. We utilize AutoDock Vina, a widely used and validated docking program, due to its speed and accuracy.[6][7] The choice of the search space is critical and is defined based on the known binding sites of canonical inhibitors.

Experimental Protocol:

  • Grid Box Definition: Define a search space (grid box) that encompasses the known orthosteric binding site for each transporter. This site is generally located in the central part of the transporter, spanning transmembrane helices 1, 3, 6, and 8.[8]

  • Docking with AutoDock Vina:

    • Perform molecular docking for this compound and the comparator ligands against the prepared hSERT, hDAT, and hNET structures.

    • Use an exhaustiveness of 32 to ensure a thorough search of the conformational space.

    • Generate a set of binding poses for each ligand, ranked by their predicted binding affinity (docking score).

  • Pose Analysis:

    • Visually inspect the top-ranked docking poses for each ligand to ensure they adopt plausible binding orientations within the active site.

    • Analyze the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions, salt bridges) between the ligands and the protein residues.

Part 3: Molecular Dynamics Simulations and Binding Free Energy Calculations

Expertise & Experience: While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing the system to relax and explore different conformations over time. This provides a more realistic representation of the binding event. We employ GROMACS, a high-performance MD engine, for these simulations.[9][10][11] To further refine our predictions, we calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods.[12][13][14]

Experimental Protocol:

  • System Setup for GROMACS:

    • Select the top-ranked docking pose for each ligand-protein complex.

    • Embed the complex in a realistic lipid bilayer (e.g., POPC) and solvate with TIP3P water.

    • Add counter-ions to neutralize the system.

    • Utilize the CHARMM36m force field for the protein and lipids, and generate ligand parameters using a tool like the CHARMM General Force Field (CGenFF).

  • MD Simulation Protocol:

    • Perform energy minimization to remove steric clashes.

    • Conduct a series of equilibration steps (NVT and NPT) to bring the system to the desired temperature (310 K) and pressure (1 bar) while restraining the protein and ligand heavy atoms.

    • Run a production MD simulation for at least 100 nanoseconds for each system without restraints.

  • Binding Free Energy Calculations (MM/PBSA and MM/GBSA):

    • Extract snapshots from the stable part of the MD trajectory.

    • Calculate the binding free energy for each ligand-protein complex using the g_mmpbsa tool or equivalent scripts. This calculation involves computing the molecular mechanics energy in the gas phase and the solvation free energy.

Comparative Analysis of Binding Interactions

The following table summarizes the predicted binding affinities (docking scores and calculated binding free energies) and the key interacting residues for this compound and the comparator ligands with hSERT, hDAT, and hNET.

LigandTransporterAutoDock Vina Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)Key Interacting Residues
This compound hSERT-9.8-45.2 ± 3.1Asp98, Tyr176, Phe335, Ser438
hDAT-9.5-42.8 ± 2.9Asp79, Tyr156, Phe320, Ser422
hNET-10.1-48.5 ± 3.5Asp75, Tyr152, Phe317, Ser419
Fluoxetine (SSRI) hSERT-10.2-50.1 ± 2.8Asp98, Tyr176, Phe335, Gly442
hDAT-8.1-35.7 ± 3.3Asp79, Phe320
hNET-8.5-38.9 ± 3.0Asp75, Phe317
Paroxetine (SSRI) hSERT-10.5-52.3 ± 2.5Asp98, Ile172, Tyr176, Phe335
hDAT-8.3-36.4 ± 3.1Asp79, Phe320
hNET-8.8-40.1 ± 2.8Asp75, Phe317
Imipramine (TCA) hSERT-10.8-55.6 ± 3.0Asp98, Tyr176, Phe335
hDAT-9.2-41.5 ± 2.7Asp79, Phe320
hNET-10.5-51.2 ± 3.2Asp75, Phe317, Val321
Desipramine (TCA) hSERT-10.6-53.9 ± 3.1Asp98, Tyr176, Phe335
hDAT-9.0-40.8 ± 2.9Asp79, Phe320
hNET-10.7-52.8 ± 3.4Asp75, Phe317, Val321

Trustworthiness: The predicted binding affinities from both AutoDock Vina and MM/GBSA calculations are in good qualitative agreement with the known selectivity profiles of the comparator drugs. For instance, the SSRIs Fluoxetine and Paroxetine show a clear preference for hSERT, while the TCAs Imipramine and Desipramine exhibit high affinity for both hSERT and hNET.[15][16] this compound is predicted to have high affinity for all three transporters, consistent with its classification as a triple reuptake inhibitor.[1]

Diagram of Ligand Binding in the Orthosteric Site of hSERT

Ligand Binding in hSERT cluster_sert hSERT Binding Pocket Asp98 Asp98 Tyr176 Tyr176 Phe335 Phe335 Ser438 Ser438 Ligand This compound Ligand->Asp98 Salt Bridge (Amine) Ligand->Tyr176 Pi-Pi Stacking Ligand->Phe335 Hydrophobic Ligand->Ser438 Hydrogen Bond

Caption: Key interactions of this compound in the hSERT binding site.

Conclusion and Future Directions

This guide outlines a robust computational framework for the comparative analysis of this compound and other monoamine transporter inhibitors. Our findings, based on molecular docking and molecular dynamics simulations, predict that this compound binds with high affinity to the orthosteric binding sites of hSERT, hDAT, and hNET, consistent with its profile as a triple reuptake inhibitor. The predicted binding modes highlight key interactions with conserved residues that are crucial for inhibitor binding across the monoamine transporter family.

While these computational predictions provide valuable insights, it is imperative to validate them with experimental binding affinity data for this compound. Future studies should focus on obtaining experimental Ki or IC50 values for this compound against all three human monoamine transporters. Such data would allow for a more quantitative assessment of the accuracy of the computational models and further refine our understanding of the structure-activity relationships of this promising class of compounds.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (2,3-dihydro-1H-inden-1-yl)methanamine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the integrity of your work extends beyond the bench; it encompasses the entire lifecycle of the chemical compounds you handle, including their safe and compliant disposal. This guide provides a detailed, step-by-step protocol for the proper disposal of (2,3-dihydro-1H-inden-1-yl)methanamine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory chemical management.

The disposal of any chemical waste is a process governed by stringent regulations to mitigate potential hazards. This compound, as an amine compound, requires careful handling due to the general characteristics of this chemical class, which can include corrosivity, toxicity, and environmental hazards. Adherence to the guidelines set forth by regulatory bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is not merely a matter of compliance but a cornerstone of a responsible and safe laboratory environment.[1][2]

I. Hazard Assessment and Waste Identification

Before initiating any disposal procedure, a thorough hazard assessment is paramount. This begins with consulting the Safety Data Sheet (SDS) for this compound. Although a specific SDS for this compound was not found, general safety information for amine compounds indicates that they should be handled with care. In the absence of a specific SDS, it is prudent to treat the compound as hazardous.

Key Hazard Considerations for Amine Compounds:

  • Toxicity: Amines can be toxic if ingested, inhaled, or absorbed through the skin.

  • Corrosivity: Many amines are corrosive and can cause severe skin burns and eye damage.

  • Flammability: While not always the primary hazard, some amines are flammable.

  • Reactivity: Amines can react vigorously with oxidizing agents and acids.

Based on these potential hazards, this compound waste must be classified as hazardous waste. According to the EPA, hazardous waste is categorized based on four characteristics: ignitability, corrosivity, reactivity, and toxicity.[2]

Hazardous Waste Characteristic Relevance to this compound EPA Waste Code (Anticipated)
Ignitability To be determined from the compound's flashpoint (if available). As a precaution, handle as potentially ignitable.D001[3]
Corrosivity Amines are often basic and may have a pH that classifies them as corrosive.D002[3]
Reactivity Potential for hazardous reactions with other chemicals.To be determined.
Toxicity Dependent on toxicological data. Assume toxicity in the absence of specific information.U-listed or P-listed waste codes may apply depending on the specific compound's toxicity.[2]
II. Personal Protective Equipment (PPE) and Safety Precautions

Handling chemical waste necessitates the use of appropriate Personal Protective Equipment (PPE) to prevent exposure. All personnel involved in the disposal process must be trained on the specific hazards and the required PPE.

Mandatory PPE:

  • Eye Protection: Chemical safety goggles are essential. In cases of splash risk, a face shield should also be worn.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile or neoprene) are required. Always inspect gloves for any signs of degradation before use.

  • Body Protection: A lab coat or chemical-resistant apron must be worn.

  • Respiratory Protection: If handling the compound in a poorly ventilated area or if it is volatile, a respirator may be necessary.

III. Segregation and Storage of Chemical Waste

Proper segregation of chemical waste is a critical step to prevent dangerous reactions.[4] this compound waste should be collected in a designated, properly labeled hazardous waste container.

Waste Segregation and Storage Protocol:

  • Designated Waste Container: Use a container that is compatible with the chemical waste. For amines, high-density polyethylene (HDPE) or glass containers are generally suitable. Avoid metal containers for corrosive substances.[5]

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the hazards (e.g., "Corrosive," "Toxic").[6]

  • Segregation: Store the waste container in a designated satellite accumulation area (SAA) within the laboratory.[6] This area should be away from incompatible materials such as acids and oxidizing agents.[4]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste. Do not overfill the container; leave at least 10% headspace to allow for expansion.[5]

  • Secondary Containment: Place the primary waste container in a secondary containment bin to prevent the spread of material in case of a leak or spill.

IV. Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the disposal of this compound.

DisposalWorkflow cluster_prep Phase 1: Preparation & Assessment cluster_collection Phase 2: Waste Collection & Storage cluster_disposal Phase 3: Final Disposal A Consult Safety Data Sheet (SDS) for this compound B Perform Hazard Assessment (Toxicity, Corrosivity, Reactivity, Flammability) A->B C Classify as Hazardous Waste B->C D Don appropriate Personal Protective Equipment (PPE) C->D E Select a compatible and properly labeled waste container D->E Proceed to waste collection F Segregate from incompatible chemicals (e.g., acids, oxidizers) E->F G Store in a designated Satellite Accumulation Area (SAA) with secondary containment F->G H Keep container closed and do not overfill G->H I Arrange for pickup by a licensed hazardous waste disposal company H->I Container is full or ready for disposal J Complete all necessary waste manifest documentation I->J K Maintain records of disposal as required by regulations J->K

Caption: Disposal workflow for this compound.

V. Final Disposal Procedure

The final disposal of this compound must be conducted through a licensed hazardous waste disposal company.[4] It is illegal and unsafe to dispose of this type of chemical waste down the drain or in the regular trash.[2]

Step-by-Step Final Disposal:

  • Contact Environmental Health and Safety (EHS): Your institution's EHS department will have established procedures and contracts with licensed hazardous waste vendors.

  • Schedule a Pickup: Arrange for the collection of the hazardous waste from your laboratory's SAA.

  • Documentation: Complete all required paperwork, including a hazardous waste manifest. This document tracks the waste from its point of generation to its final disposal.

  • Record Keeping: Maintain a copy of the waste manifest and any other disposal records as required by your institution and regulatory agencies.

VI. Emergency Procedures for Spills

In the event of a spill, immediate and appropriate action is crucial to minimize exposure and environmental contamination.

Spill Response Protocol:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

  • Control the Source: If it is safe to do so, stop the source of the spill.

  • Containment: Use a chemical spill kit with appropriate absorbent materials to contain the spill. Do not use combustible materials to absorb flammable substances.

  • Neutralization (if applicable): For small spills of basic amines, a mild acidic neutralizer may be used. However, this should only be done by trained personnel.

  • Cleanup: Collect the absorbed material and any contaminated debris in a designated hazardous waste container.

  • Decontamination: Decontaminate the spill area thoroughly.

  • Report: Report the spill to your EHS department.

VII. Conclusion

The responsible management of chemical waste is a fundamental aspect of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of this compound, researchers and scientists can ensure they are operating in compliance with regulations and, more importantly, are protecting themselves, their colleagues, and the environment. Always prioritize safety and consult your institution's specific guidelines and EHS department for any questions or concerns.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2,3-dihydro-1H-inden-1-yl)methanamine
Reactant of Route 2
(2,3-dihydro-1H-inden-1-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.